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Hept-4-EN-6-YN-1-OL

Cat. No.: B1148483
CAS No.: 135511-17-0
M. Wt: 110.15
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Description

Hept-4-EN-6-YN-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B1148483 Hept-4-EN-6-YN-1-OL CAS No. 135511-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-4-en-6-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHQDNTVTWPWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695494
Record name Hept-4-en-6-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135511-17-0
Record name Hept-4-en-6-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hept-4-en-6-yn-1-ol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound is a polyfunctionalized unsaturated alcohol with a seven-carbon chain.[1] Its structure is characterized by the presence of a primary alcohol at the C1 position, a carbon-carbon double bond (ene) at the C4 position, and a terminal carbon-carbon triple bond (yne) at the C6 position.[1] The IUPAC name for this compound is this compound.[2][3] The double and triple bonds in the molecule are not conjugated, as they are separated by a methylene group.[1]

Molecular Identifiers
IdentifierValue
Molecular Formula C₇H₁₀O[1][2][3]
IUPAC Name This compound[2][3]
CAS Number 135511-17-0[2][3]
SMILES C#CC=CCCCO[2]
InChI InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2[2][3]
InChIKey HUHQDNTVTWPWFK-UHFFFAOYSA-N[2]

Chemical Structure Diagram

Hept_4_en_6_yn_1_ol_Structure cluster_chain C1 HO-CH₂- C2 CH₂- C1->C2 C3 CH₂- C2->C3 C4 CH= C3->C4 C5 CH- C4->C5 C6 C≡ C5->C6 C7 CH C6->C7

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValue
Molecular Weight 110.15 g/mol [2]
Exact Mass 110.073164938 Da[2]
XLogP3 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 20.2 Ų[2]

Reactivity and Synthesis

The chemical versatility of this compound stems from its three distinct functional groups: the hydroxyl group, the alkene, and the alkyne.[1]

  • Hydroxyl Group: The primary alcohol can be oxidized to form the corresponding aldehyde (hept-4-en-6-ynal) or carboxylic acid (hept-4-en-6-ynoic acid).[1] It can also undergo nucleophilic substitution.[1]

  • Alkene Group: The double bond is susceptible to addition reactions such as hydrogenation and halogenation.[1]

  • Alkyne Group: The terminal triple bond is particularly reactive and can participate in a variety of coupling reactions and additions.[1]

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a retrosynthetic analysis that disconnects the molecule into simpler, commercially available starting materials.[1] A primary disconnection can be made at the C1-C2 bond, suggesting a six-carbon enyne organometallic reagent and a one-carbon electrophile like formaldehyde.[1] Further disconnections across the double and triple bonds can simplify the precursors even more.[1]

Retrosynthesis target This compound intermediate1 6-carbon enyne organometallic + Formaldehyde target->intermediate1 C1-C2 disconnection precursor1 Simpler building blocks intermediate1->precursor1 C4=C5 & C6≡C7 disconnections Synthesis_Workflow start Starting Materials: 4-bromobut-1-ene and propargyl alcohol step1 Protection of propargyl alcohol's hydroxyl group (e.g., with TBDMSCl) start->step1 step2 Sonogashira coupling of the protected propargyl alcohol with 4-bromobut-1-ene step1->step2 step3 Deprotection of the hydroxyl group (e.g., with TBAF) step2->step3 product This compound step3->product

References

A Technical Guide to Hept-4-en-6-yn-1-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-6-yn-1-ol (CAS Number: 135511-17-0) is a polyfunctionalized unsaturated alcohol featuring a seven-carbon chain with a primary alcohol at one end, a carbon-carbon double bond at the C4 position, and a terminal carbon-carbon triple bond at the C6 position.[1] This unique arrangement of alcohol, alkene, and alkyne functional groups imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the known activities of related enyne compounds.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound with CAS number 135511-17-0 is this compound.[2] It is a member of the enyne alcohol family, characterized by the presence of both a double and a triple carbon-carbon bond, as well as a hydroxyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[2]
CAS Number 135511-17-0[2]
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [2]
Canonical SMILES C#CC=CCCCO[2]
InChI InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2[2]
InChIKey HUHQDNTVTWPWFK-UHFFFAOYSA-N[2]

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
XLogP3 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 4[2]
Exact Mass 110.0732 g/mol [2]
Topological Polar Surface Area 20.2 Ų[2]
Heavy Atom Count 8[2]

Synthesis and Reactivity

The polyfunctional nature of this compound allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, the alkene can undergo addition reactions, and the terminal alkyne is particularly reactive, for instance, it can be deprotonated to form an acetylide for use as a nucleophile.[1]

Retrosynthetic Analysis

A retrosynthetic analysis suggests several possible disconnection points for the synthesis of this compound. A logical approach involves disconnecting the C1-C2 bond, pointing to a six-carbon enyne organometallic reagent and a one-carbon electrophile like formaldehyde.[1]

G This compound This compound C1-C2 Disconnection C1-C2 Disconnection This compound->C1-C2 Disconnection Retrosynthesis Six-carbon enyne organometallic reagent Six-carbon enyne organometallic reagent C1-C2 Disconnection->Six-carbon enyne organometallic reagent Formaldehyde (one-carbon electrophile) Formaldehyde (one-carbon electrophile) C1-C2 Disconnection->Formaldehyde (one-carbon electrophile)

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to this compound can be adapted from general methods for preparing unsaturated alcohols. This proposed protocol involves the reaction of a Grignard reagent with an aldehyde.

G cluster_0 Step 1: Formation of Grignard Reagent cluster_1 Step 2: Reaction with Epoxide cluster_2 Step 3: Isomerization and Workup But-1-en-3-yne But-1-en-3-yne But-1-en-3-ynylmagnesium bromide But-1-en-3-ynylmagnesium bromide But-1-en-3-yne->But-1-en-3-ynylmagnesium bromide + Ethylmagnesium bromide in THF Ethylmagnesium bromide Ethylmagnesium bromide Intermediate Intermediate But-1-en-3-ynylmagnesium bromide->Intermediate + Oxirane in THF Oxirane Oxirane This compound This compound Intermediate->this compound Acidic Workup

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Preparation of But-1-en-3-ynylmagnesium bromide. In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in THF is added dropwise to initiate the formation of ethylmagnesium bromide. Subsequently, a solution of but-1-en-3-yne in THF is added slowly at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.

  • Step 2: Reaction with Oxirane. The flask is cooled to -20 °C, and a solution of oxirane in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Step 3: Quenching and Extraction. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Step 4: Purification. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Activity and Applications in Drug Development

Anti-Inflammatory Potential

Enyne derivatives isolated from terrestrial plants and fungi have shown potent anti-inflammatory activity.[3][4] This has been attributed to the structural similarity of enynes with natural anti-inflammatory agents.[3][4] This suggests that this compound could be a candidate for investigation as an anti-inflammatory agent.

G This compound This compound Structural Similarity Structural Similarity This compound->Structural Similarity Hypothesized Anti-inflammatory Activity Hypothesized Anti-inflammatory Activity This compound->Hypothesized Anti-inflammatory Activity Natural Anti-inflammatory Agents Natural Anti-inflammatory Agents Structural Similarity->Natural Anti-inflammatory Agents Inhibition of Pro-inflammatory Pathways Inhibition of Pro-inflammatory Pathways Hypothesized Anti-inflammatory Activity->Inhibition of Pro-inflammatory Pathways

Caption: Hypothesized anti-inflammatory action of this compound.

Precursor for Bioactive Molecules

The versatile functional groups of this compound make it an attractive starting material for the synthesis of more complex, biologically active molecules.[1] The enyne motif is a key structural feature in various natural products.

Conclusion

This compound is a chemical compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique combination of alcohol, alkene, and alkyne functionalities allows for a wide range of chemical transformations. While direct biological data for this specific molecule is limited, the known anti-inflammatory properties of the broader enyne class suggest a promising avenue for future research and drug development. The synthetic protocol and analysis presented in this guide provide a foundation for further investigation into the properties and applications of this intriguing molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-6-yn-1-ol is a polyfunctionalized unsaturated alcohol with significant potential as a versatile building block in organic synthesis. Its unique structure, incorporating a primary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond, offers multiple sites for chemical modification. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound (CAS No. 135511-17-0) is a seven-carbon organic compound featuring three distinct functional groups: a primary hydroxyl group at position 1, a carbon-carbon double bond (alkene) at position 4, and a terminal carbon-carbon triple bond (alkyne) at position 6.[1] This arrangement of functional groups makes it a highly reactive and versatile intermediate for the synthesis of more complex molecules. The presence of both nucleophilic (hydroxyl) and electrophilic (alkene and alkyne) centers, along with sites amenable to coupling reactions, opens up a wide array of synthetic possibilities.

Physical Properties

The experimental physical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data from similar compounds, the following properties can be estimated. All quantitative data is summarized in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [2]
IUPAC Name This compound[2]
CAS Number 135511-17-0[2]
Canonical SMILES C#CC=CCCCO[2]
Calculated XLogP3 1.1[2]
Calculated Hydrogen Bond Donor Count 1[2]
Calculated Hydrogen Bond Acceptor Count 1[2]
Calculated Rotatable Bond Count 4[2]
Calculated Exact Mass 110.0732 Da[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the reactivity of its three functional groups. The non-conjugated nature of the double and triple bonds, separated by a methylene group, influences their respective electronic properties and reactivity.[1]

  • Hydroxyl Group: The primary alcohol at the C1 position can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also participate in esterification, etherification, and nucleophilic substitution reactions.

  • Alkene Group: The double bond at the C4 position is susceptible to electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also be a handle for metathesis reactions.

  • Alkyne Group: The terminal triple bond at the C6 position is particularly versatile. It can undergo deprotonation to form a nucleophilic acetylide, which can then be used in carbon-carbon bond-forming reactions. The alkyne can also participate in hydration, hydrogenation, and various coupling reactions, such as the Sonogashira coupling.[1]

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves a two-step process: the formation of the enyne backbone via a Sonogashira coupling, followed by the introduction of the primary alcohol using a Grignard reaction with formaldehyde.

Step 1: Sonogashira Coupling to form a 6-halo-hex-2-en-4-yne precursor

This reaction would involve the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][4][5]

  • Materials: Vinyl bromide, trimethylsilylacetylene, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, and an appropriate solvent like tetrahydrofuran (THF).

  • Procedure:

    • To a solution of vinyl bromide and trimethylsilylacetylene in THF and triethylamine, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The trimethylsilyl protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.

Step 2: Grignard Reaction with Formaldehyde

The terminal alkyne from the previous step can be converted into a Grignard reagent and then reacted with formaldehyde to introduce the primary alcohol.[6][7][8]

  • Materials: The 6-halo-hex-2-en-4-yne precursor, magnesium turnings, dry THF, and formaldehyde (or its trimer, trioxane).

  • Procedure:

    • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of the 6-halo-hex-2-en-4-yne precursor in dry THF to the magnesium turnings to form the Grignard reagent.

    • In a separate flask, prepare a solution or suspension of formaldehyde in dry THF.

    • Slowly add the Grignard reagent to the formaldehyde solution at a low temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude this compound.

Purification

The crude product can be purified using column chromatography.[9][10][11]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Load the crude product onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.[12][13][14] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (110.15 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule, confirming the presence and connectivity of the different proton and carbon environments.[15][16][17]

  • Infrared (IR) Spectroscopy: To identify the key functional groups.[18][19][20] Characteristic absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the C≡C stretch of the terminal alkyne (~2100 cm⁻¹), the ≡C-H stretch of the alkyne (~3300 cm⁻¹, sharp), and the C=C stretch of the alkene (~1650 cm⁻¹).[21]

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Grignard Reaction Vinyl Halide Vinyl Halide Precursor 6-Halo-hex-2-en-4-yne Precursor Vinyl Halide->Precursor Pd Catalyst, Cu(I) Cocatalyst, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->Precursor Grignard Grignard Reagent Formation (Mg, THF) Precursor->Grignard Final_Product This compound Grignard->Final_Product 1. Formaldehyde 2. Aqueous Workup Formaldehyde Formaldehyde Formaldehyde->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Characterization

Experimental_Workflow Start Purified This compound Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR Data Combined Spectroscopic Data GCMS->Data NMR->Data IR->Data Confirmation Structure Confirmed Data->Confirmation

Caption: General workflow for the characterization of this compound.

Potential Applications

While specific biological activities or roles in signaling pathways for this compound have not been reported, its polyfunctional nature makes it an attractive starting material for the synthesis of novel bioactive molecules. The enyne motif is a structural feature found in a number of natural products with interesting biological properties. Furthermore, the terminal alkyne provides a handle for "click chemistry" reactions, allowing for its conjugation to other molecules of interest in drug discovery and development.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical functionality. This guide has summarized its key physical and chemical properties and provided generalized experimental protocols for its synthesis and characterization. The versatility of this molecule suggests its potential for broader application in the synthesis of complex organic molecules for various scientific disciplines. Further research into the specific reactivity and biological applications of this compound is warranted.

References

Hept-4-en-6-yn-1-ol molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

This document provides a concise summary of the fundamental molecular properties of Hept-4-en-6-yn-1-ol, an organic compound with relevance in synthetic chemistry.

Molecular Identity and Structure

This compound is a polyfunctionalized unsaturated alcohol.[1] Its seven-carbon chain features a primary alcohol at the first carbon (C1), a double bond at the fourth carbon (C4), and a terminal triple bond at the sixth carbon (C6).[1][2] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.[1] The molecular formula for this compound is C₇H₁₀O.[1][2][3]

Quantitative Molecular Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₀OPubChem[3]
Molecular Weight110.15 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]

Logical Structure of this compound

The IUPAC name "this compound" systematically describes the molecule's structure. The diagram below illustrates the logical relationship between the name's components and the final chemical structure.

G cluster_0 IUPAC Name Components cluster_1 Structural Features Hept- Hept- 7-Carbon Chain 7-Carbon Chain Hept-->7-Carbon Chain -4-en- -4-en- C4=C5 Double Bond C4=C5 Double Bond -4-en-->C4=C5 Double Bond -6-yn- -6-yn- C6≡C7 Triple Bond C6≡C7 Triple Bond -6-yn-->C6≡C7 Triple Bond -1-ol -1-ol C1-OH Group C1-OH Group -1-ol->C1-OH Group This compound This compound 7-Carbon Chain->this compound C4=C5 Double Bond->this compound C6≡C7 Triple Bond->this compound C1-OH Group->this compound

A diagram showing the breakdown of the IUPAC name.

References

Spectroscopic Profile of Hept-4-en-6-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the polyunsaturated alcohol, Hept-4-en-6-yn-1-ol. Designed for researchers, scientists, and professionals in the field of drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also outlines the standard experimental protocols for acquiring such data.

This compound, with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol , is a versatile organic building block featuring a primary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond.[1][2] This unique combination of functional groups makes it a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for its identification and utilization in complex synthetic pathways.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~3.6Triplet2HH-1
~1.7Quintet2HH-2
~2.3Quartet2HH-3
~5.6Multiplet1HH-4 or H-5
~5.4Multiplet1HH-4 or H-5
~2.8Singlet1HH-7
~1.5-2.5Broad Singlet1HOH

¹³C NMR (Predicted)

Chemical Shift (δ) ppmCarbon Assignment
~62C-1
~32C-2
~23C-3
~125C-4 or C-5
~130C-4 or C-5
~80C-6
~70C-7
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3600 (broad)O-HAlcohol stretch
~3300 (sharp, medium)C-HAlkyne sp-C-H stretch
3020-3100 (medium)C-HAlkene sp²-C-H stretch
2850-2960 (medium)C-HAlkane sp³-C-H stretch
2100-2260 (weak, sharp)C≡CAlkyne stretch
1640-1680 (weak)C=CAlkene stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns of an unsaturated alcohol.

m/zIonFragmentation Pathway
110[M]⁺Molecular Ion
92[M-H₂O]⁺Dehydration
79[M-CH₂OH]⁺Alpha-cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the lock signal of the deuterated solvent.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on the salt plates and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize a suitable ionization technique, most commonly Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR NMR Spectroscopy IR IR Sample->IR IR Spectroscopy MS MS Sample->MS Mass Spectrometry Structure Structure NMR->Structure Connectivity (¹H, ¹³C) IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid in the synthesis, identification, and application of this important chemical entity.

References

The Enyne Moiety: A Versatile Functional Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The enyne functional group, characterized by the presence of a carbon-carbon double bond and a carbon-carbon triple bond in close proximity, stands as a cornerstone in contemporary organic synthesis. Its unique electronic and structural properties make it a versatile building block for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This guide provides a detailed exploration of the reactivity of enynes, focusing on the principal transformations that have defined its utility: metathesis, cyclization, and cycloaddition reactions.

Enyne Metathesis: A Powerful Carbon-Carbon Bond Forming Reaction

Enyne metathesis is a catalytic reaction that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene.[1][2][3][4] This transformation can be performed in both an intramolecular fashion, known as Ring-Closing Enyne Metathesis (RCEYM), and an intermolecular manner, referred to as Cross-Enyne Metathesis.[1][3] The driving force behind this reaction is the formation of a thermodynamically stable conjugated diene system.[2][3]

Ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are the most widely used catalysts for this transformation due to their high functional group tolerance and stability.[1][3][5]

Reaction Mechanisms: "Ene-then-Yne" vs. "Yne-then-Ene"

Two primary mechanistic pathways are proposed for enyne metathesis: the "ene-then-yne" and the "yne-then-ene" pathways. The operative mechanism can depend on the catalyst system and the specific enyne substrate.[2][4]

  • "Ene-then-Yne" Pathway: In this mechanism, the metal carbene catalyst first reacts with the alkene moiety of the enyne to form a metallacyclobutane intermediate. This is followed by a retro [2+2] cycloaddition to generate a new metal carbene and a terminal alkene. The newly formed metal carbene then reacts with the alkyne intramolecularly to afford the final 1,3-diene product. Evidence for this pathway has been observed, particularly for ruthenium-based catalytic systems.[4]

  • "Yne-then-Ene" Pathway: Alternatively, the catalyst can initially react with the alkyne to form a metallacyclobutene. Ring-opening of this intermediate generates a vinylcarbene, which then undergoes a [2+2] cycloaddition with the alkene moiety, followed by a retro [2+2] cycloaddition to release the 1,3-diene product.[2]

Figure 1: Mechanistic pathways in enyne metathesis.

Enyne Cyclization and Cycloaddition Reactions

Beyond metathesis, enynes are excellent substrates for a variety of cyclization and cycloaddition reactions, often catalyzed by transition metals like gold, palladium, and nickel. These reactions provide access to a diverse array of carbocyclic and heterocyclic frameworks.

Gold-Catalyzed Cyclizations

Gold(I) complexes are particularly effective catalysts for the activation of the alkyne moiety in enynes towards nucleophilic attack by the tethered alkene.[6][7] This typically proceeds through a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of bicyclic systems. The reaction is believed to proceed through a cyclopropyl gold-carbene intermediate, which can then undergo various rearrangements or trapping with nucleophiles.

gold_catalyzed_cyclization Enyne 1,n-Enyne Activated_alkyne Activated Alkyne Complex Enyne->Activated_alkyne Au_complex [Au(I)]+ Au_complex->Activated_alkyne Cyclization Intramolecular Nucleophilic Attack Activated_alkyne->Cyclization Cyclopropyl_Au_carbene Cyclopropyl Gold-Carbene Intermediate Cyclization->Cyclopropyl_Au_carbene Rearrangement Rearrangement / Trapping Cyclopropyl_Au_carbene->Rearrangement Product Bicyclic Product Rearrangement->Product

Figure 2: Gold-catalyzed enyne cyclization pathway.
Nickel-Catalyzed Cycloisomerizations

Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective for the cycloisomerization of enynes to form 1,3-dienes.[8] The mechanism can involve the formation of a nickelacyclopentene intermediate through oxidative coupling of the enyne to the Ni(0) center. Subsequent β-hydride elimination and reductive elimination afford the cyclic diene product.[8]

nickel_catalyzed_cycloisomerization Enyne Enyne Substrate Oxidative_coupling Oxidative Coupling Enyne->Oxidative_coupling Ni_catalyst Ni(0)/NHC Ni_catalyst->Oxidative_coupling Nickelacyclopentene Nickelacyclopentene Intermediate Oxidative_coupling->Nickelacyclopentene Beta_hydride_elimination β-Hydride Elimination Nickelacyclopentene->Beta_hydride_elimination Vinyl_Ni_hydride Vinyl Nickel Hydride Beta_hydride_elimination->Vinyl_Ni_hydride Reductive_elimination Reductive Elimination Vinyl_Ni_hydride->Reductive_elimination Product Cyclic 1,3-Diene Reductive_elimination->Product

Figure 3: Nickel-catalyzed enyne cycloisomerization.
[4+2] Cycloadditions

Conjugated enynes can participate as the 4π component in intramolecular [4+2] cycloaddition reactions, providing a powerful method for the synthesis of aromatic and dihydroaromatic compounds. These reactions can be promoted thermally or by Lewis acids.

Quantitative Data Summary

The following tables summarize representative quantitative data for various enyne reactions, highlighting the influence of catalyst and substrate structure on product yield.

Table 1: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM) of Various Heterocycles

EntryEnyne SubstrateCatalyst (mol%)Time (h)ProductYield (%)
1N-allyl-N-(prop-2-yn-1-yl)tosylamideGrubbs I (5)241-tosyl-2,5-dihydro-1H-pyrrole85
2O-allyl propargyl etherGrubbs I (5)243,6-dihydro-2H-pyran75
3N-allyl-N-(but-2-yn-1-yl)tosylamideGrubbs I (5)244-methyl-1-tosyl-2,5-dihydro-1H-pyrrole92
4O-allyl but-2-ynyl etherGrubbs I (5)244-methyl-3,6-dihydro-2H-pyran88

Table 2: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes [6]

EntryEnyne SubstrateCatalyst (mol%)Time (h)ProductYield (%)
1N-allyl-N-(phenylethynyl)tosylamide[JohnPhosAu(NCMe)]SbF6 (2)0.5Bicyclic diene95
2N-allyl-N-(hex-1-ynyl)tosylamide[JohnPhosAu(NCMe)]SbF6 (2)1Bicyclic diene88
3O-allyl phenylethynyl ether[JohnPhosAu(NCMe)]SbF6 (2)2Bicyclic diene76

Table 3: Nickel-Catalyzed Cycloisomerization of Enynes [8]

EntryEnyne SubstrateCatalyst (mol%)Time (h)ProductYield (%)
1Diethyl diallylpropargylmalonateNi(COD)2/IDTB (5)1Substituted 1,3-diene90
2N-allyl-N-propargyltosylamideNi(COD)2/IDTB (5)1Substituted 1,3-diene85
31-allyl-1-propargylcyclohexaneNi(COD)2/IDTB (5)1Spirocyclic 1,3-diene78

Experimental Protocols

General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes[6]

Workflow Diagram

experimental_workflow_gold Start Start Dissolve_enyne Dissolve enyne (400 μmol) in CH2Cl2 (4 mL) at 23 °C Start->Dissolve_enyne Add_catalyst Add [JohnPhosAu(NCMe)]SbF6 (8.0 μmol, 2 mol %) Dissolve_enyne->Add_catalyst Stir Stir for the specified time Add_catalyst->Stir Quench Quench with a drop of triethylamine Stir->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by column chromatography (silica or neutral alumina) Concentrate->Purify End End Purify->End

Figure 4: Workflow for Au(I)-catalyzed enyne cycloisomerization.

Methodology

To a stirred solution of the 1,6-enyne (400 µmol) in anhydrous dichloromethane (4 mL) at 23 °C under an inert atmosphere, [JohnPhosAu(NCMe)]SbF6 (8.0 µmol, 2 mol %) was added in one portion. The reaction mixture was stirred for the time indicated in Table 2. Upon completion, the reaction was quenched by the addition of a drop of triethylamine. The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel or neutral alumina to afford the desired bicyclic product.

General Procedure for Nickel-Catalyzed Cycloisomerization of Enynes[8]

Workflow Diagram

experimental_workflow_nickel Start Start Prepare_catalyst Equilibrate Ni(COD)2 and IDTB in toluene (~0.04 M) for at least 8 h Start->Prepare_catalyst Prepare_enyne Prepare a stirring solution of enyne in toluene (~0.4 M) at 60 °C Start->Prepare_enyne Add_catalyst Add the catalyst solution Prepare_catalyst->Add_catalyst Prepare_enyne->Add_catalyst Stir Stir for 1 h at 60 °C Add_catalyst->Stir Cool_quench Cool to room temperature and quench with MeOH (0.5 mL) Stir->Cool_quench Concentrate Concentrate in vacuo Cool_quench->Concentrate Purify Purify by flash column chromatography on SiO2 Concentrate->Purify End End Purify->End

Figure 5: Workflow for Ni-catalyzed enyne cycloisomerization.

Methodology

A catalyst solution was prepared by dissolving Ni(COD)2 and IDTB in toluene to a concentration of approximately 0.04 M and allowing it to equilibrate for at least 8 hours at room temperature. In a separate flask, a solution of the enyne in toluene (to a final concentration of ~0.4 M) was heated to 60 °C with stirring. The pre-equilibrated catalyst solution was then added to the enyne solution. The resulting mixture was stirred for 1 hour at 60 °C. After cooling to room temperature, the reaction was quenched by the addition of methanol (0.5 mL). The crude mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the 1,3-diene product.

Conclusion

The reactivity of the enyne functional group is a rich and diverse field of study with profound implications for organic synthesis. The development of powerful catalytic systems for enyne metathesis, cyclization, and cycloaddition reactions has provided chemists with a robust toolkit for the construction of complex molecules from simple, readily available starting materials. The continued exploration of new catalysts and reaction pathways involving enynes promises to further expand the horizons of chemical synthesis, enabling the creation of novel therapeutics and advanced materials.

References

In-Depth Technical Guide to the Electronic Properties of Non-Conjugated Enynols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of non-conjugated enynols, a class of molecules drawing increasing interest in synthetic chemistry and materials science. By examining their unique structural features, this document delves into the electronic behavior that governs their reactivity and potential applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Non-Conjugated Enynols

Non-conjugated enynols are organic compounds containing a carbon-carbon double bond (ene), a carbon-carbon triple bond (yne), and a hydroxyl group (ol), where the π-systems of the double and triple bonds are separated by at least one sp³-hybridized carbon atom. This separation distinguishes them from their conjugated counterparts, leading to distinct electronic properties. In non-conjugated systems, the lack of continuous π-orbital overlap prevents extensive electron delocalization across the entire molecule. However, through-space interactions between the isolated π-systems can still occur, influencing their electronic structure and chemical behavior. Understanding these subtle electronic effects is crucial for predicting their reactivity and designing novel molecules with tailored properties.

Theoretical Electronic Properties: HOMO-LUMO Analysis

The electronic properties of non-conjugated enynols can be effectively modeled using computational chemistry, particularly with Density Functional Theory (DFT). These calculations provide valuable insights into the molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of Representative Non-Conjugated Enynols

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
(Z)-hex-3-en-5-yn-1-ol-6.541.237.771.89
1-phenylpent-2-en-4-yn-1-ol-6.21-0.455.762.15
5-methylhex-3-en-5-yn-2-ol-6.781.358.131.95

Note: These values are hypothetical examples derived from typical DFT calculations (e.g., B3LYP/6-31G) and serve to illustrate the data that would be presented in a full whitepaper. Actual experimental and computational values would be cited from specific literature sources.*

The HOMO-LUMO gap in non-conjugated enynols is generally larger compared to their conjugated isomers. This larger gap indicates greater stability and a higher energy requirement for electronic excitation. The localization of the HOMO and LUMO on different parts of the molecule (e.g., HOMO on the double bond and LUMO on the triple bond, or vice-versa) can be visualized through molecular orbital plots, providing further clues about their reactivity. For instance, a nucleophilic attack would likely be directed towards the region of the LUMO, while an electrophilic attack would target the area of the HOMO.

Experimental Determination of Electronic Properties

The theoretical predictions from computational studies are complemented and validated by experimental techniques that probe the electronic structure of molecules. The primary methods for characterizing the electronic properties of non-conjugated enynols are Cyclic Voltammetry and UV-Visible Spectroscopy.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels. For non-conjugated enynols, CV can reveal how the isolated π-systems influence the molecule's ability to donate or accept electrons.

Table 2: Electrochemical Data for Selected Non-Conjugated Enynols

CompoundOxidation Potential (Eox vs. Fc/Fc+) (V)Reduction Potential (Ered vs. Fc/Fc+) (V)Estimated HOMO (eV)Estimated LUMO (eV)
(Z)-hex-3-en-5-yn-1-ol1.85-2.65-6.65-2.15
1-phenylpent-2-en-4-yn-1-ol1.52-2.18-6.32-2.62
5-methylhex-3-en-5-yn-2-ol1.91-2.72-6.71-2.08

Note: The data in this table is illustrative. The HOMO and LUMO levels are estimated from the onset of the oxidation and reduction peaks, respectively, using empirical relationships.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO. For non-conjugated enynols, the absorption bands are typically found in the ultraviolet region at shorter wavelengths compared to conjugated systems, reflecting their larger HOMO-LUMO gap. The presence of multiple weak absorption bands may indicate through-space interactions between the chromophores.

Table 3: UV-Visible Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Solvent
(Z)-hex-3-en-5-yn-1-ol2158,500Ethanol
1-phenylpent-2-en-4-yn-1-ol24814,200Acetonitrile
5-methylhex-3-en-5-yn-2-ol2189,100Methanol

Note: This data is representative and would be sourced from peer-reviewed literature in a complete guide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments discussed.

Protocol for Density Functional Theory (DFT) Calculations
  • Molecule Construction: The 3D structure of the non-conjugated enynol is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies, including HOMO and LUMO levels.

  • Data Analysis: The output files are analyzed to extract the energies of the frontier molecular orbitals and to visualize their spatial distribution.

Protocol for Cyclic Voltammetry
  • Solution Preparation: A solution of the non-conjugated enynol (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: The potential is swept from an initial value to a final value and back again at a constant scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.

  • Calibration: The potential is referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene to the solution at the end of the experiment.

Protocol for UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the non-conjugated enynol is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Spectrophotometer Setup: The spectrophotometer is turned on and allowed to warm up. A baseline is recorded using a cuvette containing only the solvent.

  • Measurement: The sample solution is placed in a quartz cuvette, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Visualizing Concepts and Workflows

Diagrams are essential for conveying complex relationships and experimental processes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_electronic cluster_analysis Data Analysis & Interpretation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structural Structural Analysis (NMR, IR, MS) Purification->Structural Electronic Electronic Property Measurement Purification->Electronic CV Cyclic Voltammetry Electronic->CV UVVis UV-Vis Spectroscopy Electronic->UVVis DFT DFT Calculations Electronic->DFT Data Quantitative Data Tables CV->Data UVVis->Data DFT->Data Interpretation Structure-Property Relationships Data->Interpretation

Caption: Workflow for the synthesis and electronic characterization of non-conjugated enynols.

HOMO_LUMO_Concept cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap HOMO-LUMO Gap (ΔE) Energy_Axis Energy

Caption: Conceptual diagram of HOMO, LUMO, and the HOMO-LUMO energy gap.

Conclusion

The electronic properties of non-conjugated enynols are governed by the interplay between their isolated double and triple bonds and the connecting aliphatic framework. While lacking the extensive electron delocalization of conjugated systems, their electronic structure can be finely tuned through synthetic modifications, offering a platform for the development of novel functional molecules. The combination of computational modeling and experimental characterization provides a powerful approach to understanding and predicting the behavior of these compounds. This guide serves as a foundational resource for researchers embarking on the study of non-conjugated enynols, with the potential to drive innovation in drug development and materials science.

Hept-4-en-6-yn-1-ol: An In-Depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-6-yn-1-ol is a polyfunctionalized unsaturated alcohol with significant potential as a versatile intermediate in organic synthesis. Its unique structure, incorporating a primary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond, offers multiple sites for chemical modification. However, this inherent reactivity also predisposes the molecule to various degradation pathways, impacting its stability and shelf-life. This technical guide provides a comprehensive overview of the potential stability issues and degradation pathways of this compound. It outlines a systematic approach to evaluating its stability through forced degradation studies and details the analytical methodologies required for the identification and quantification of the parent molecule and its degradants. While specific experimental data for this compound is not publicly available, this guide draws upon established chemical principles and data from analogous structures to provide a robust framework for its stability assessment.

Introduction

This compound (C₇H₁₀O) is a valuable building block in the synthesis of complex organic molecules due to its trifunctional nature. The primary alcohol can be oxidized or participate in substitution reactions, while the alkene and alkyne moieties are amenable to a wide range of transformations, including addition, reduction, and coupling reactions. Understanding the intrinsic stability of this molecule is paramount for its effective utilization in multi-step syntheses and for the development of stable formulations if it were to be part of a drug substance.

Forced degradation studies are a critical component of the drug development process, providing insights into the likely degradation products and pathways of a molecule under various stress conditions.[1][2] These studies are essential for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of a product.[1][3]

This guide will explore the probable degradation pathways of this compound based on the known reactivity of its functional groups and will propose a comprehensive experimental protocol for a forced degradation study.

Potential Degradation Pathways

The presence of a primary alcohol, a double bond, and a terminal triple bond in this compound suggests several potential degradation pathways. The principal mechanisms of degradation are likely to be oxidation, acid-base catalysis, and thermal or photolytic decomposition.

Oxidative Degradation

Oxidative degradation is a common pathway for unsaturated alcohols.[4] The primary alcohol group in this compound can be oxidized to the corresponding aldehyde (Hept-4-en-6-ynal) and further to the carboxylic acid (Hept-4-en-6-ynoic acid). The alkene and alkyne moieties are also susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon bonds to yield smaller carbonyl compounds.[5] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.

Oxidative_Degradation This compound This compound Hept-4-en-6-ynal Hept-4-en-6-ynal This compound->Hept-4-en-6-ynal Oxidation Epoxides/Diols Epoxides/Diols This compound->Epoxides/Diols Oxidation of C=C or C≡C Cleavage Products Cleavage Products This compound->Cleavage Products Oxidative Cleavage Hept-4-en-6-ynoic Acid Hept-4-en-6-ynoic Acid Hept-4-en-6-ynal->Hept-4-en-6-ynoic Acid Further Oxidation

Figure 1: Potential Oxidative Degradation Pathways
Acid- and Base-Catalyzed Degradation

The stability of this compound is expected to be pH-dependent. In acidic conditions, the primary alcohol can be protonated, making it a good leaving group and facilitating dehydration or substitution reactions.[6] The double bond can also undergo acid-catalyzed hydration or isomerization. In basic conditions, the terminal alkyne proton is acidic and can be abstracted, leading to potential rearrangement or dimerization reactions. The hydroxyl group can also be deprotonated, increasing its nucleophilicity.

Acid_Base_Degradation cluster_acid Acidic Conditions cluster_base Basic Conditions Hept-4-en-6-yn-1-ol_acid This compound Dehydration_Products Dehydration Products (e.g., Enyne-diene) Hept-4-en-6-yn-1-ol_acid->Dehydration_Products H+ Hydration_Products Hydration Products (e.g., Diol) Hept-4-en-6-yn-1-ol_acid->Hydration_Products H+ / H2O Isomerization_Products_acid Isomerization Products Hept-4-en-6-yn-1-ol_acid->Isomerization_Products_acid H+ Hept-4-en-6-yn-1-ol_base This compound Rearrangement_Products Rearrangement Products (e.g., Allenic alcohol) Hept-4-en-6-yn-1-ol_base->Rearrangement_Products Base Dimerization_Products Dimerization Products Hept-4-en-6-yn-1-ol_base->Dimerization_Products Base

Figure 2: Potential Acid- and Base-Catalyzed Degradation
Thermal and Photolytic Degradation

Molecules with conjugated or multiple unsaturated systems can be susceptible to thermal and photolytic degradation. While this compound is not a conjugated system, the proximity of the double and triple bonds could lead to thermally induced rearrangements or cyclization reactions.[7] Exposure to light, particularly UV radiation, could provide the energy to initiate radical reactions, leading to polymerization or the formation of various degradation products.

Proposed Forced Degradation Study

A forced degradation study for this compound should be designed to evaluate its stability under a variety of stress conditions, as recommended by ICH guidelines.[1][3] The following sections outline a comprehensive experimental protocol.

Experimental Workflow

Forced_Degradation_Workflow cluster_prep cluster_stress Stress Conditions cluster_analysis cluster_outcome Outcome prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidative Oxidative (e.g., 3% H2O2, RT) thermal Thermal (e.g., 80°C, solid & solution) photolytic Photolytic (ICH Q1B conditions) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) neutralize Neutralize (for acid/base) sampling->neutralize analysis Analyze by HPLC-UV/MS neutralize->analysis pathways Identify Degradation Pathways analysis->pathways kinetics Determine Degradation Kinetics analysis->kinetics mass_balance Perform Mass Balance Calculation analysis->mass_balance

Figure 3: Experimental Workflow for Forced Degradation Study
Experimental Protocols

3.2.1. Materials

  • This compound (purity >98%)

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (analytical grade)

  • Forced degradation studies should be conducted in a calibrated oven, photostability chamber, and water bath.

3.2.2. Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., acetonitrile/water).

3.2.3. Stress Conditions

  • Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M HCl and heated at 60°C. Samples are withdrawn at appropriate time intervals.[3]

  • Basic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M NaOH and heated at 60°C. Samples are withdrawn at appropriate time intervals.[3]

  • Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature. Samples are withdrawn at appropriate time intervals.

  • Thermal Degradation: The solid compound and the stock solution are exposed to a temperature of 80°C. Samples of the solution are withdrawn at appropriate time intervals.

  • Photolytic Degradation: The solid compound and the stock solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3.2.4. Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated. The method should be able to separate the parent compound from all significant degradation products. Mass Spectrometry (MS) detection should be coupled to the HPLC to aid in the identification of the degradants.

3.2.5. Data Presentation

The results of the forced degradation study should be presented in a clear and concise manner. The following tables provide a template for summarizing the quantitative data.

Table 1: Hypothetical Stability Data for this compound under Various Stress Conditions

Stress ConditionTime (hours)% this compound RemainingNumber of Degradants Detected
0.1 M HCl, 60°C 0100.00
285.22
860.53
2435.14
0.1 M NaOH, 60°C 0100.00
292.71
878.32
2455.93
3% H₂O₂, RT 0100.00
270.13
845.85
2415.36
80°C (Solution) 0100.00
2498.51
7295.22
Photostability (ICH Q1B) -99.11

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Hypothetical Major Degradation Products of this compound

DegradantProposed StructureFormation ConditionAnalytical Method of Identification
DP-1Hept-4-en-6-ynalOxidativeHPLC-MS (m/z)
DP-2Hept-4-en-6-ynoic AcidOxidativeHPLC-MS (m/z)
DP-3Isomeric Enyne-dieneAcidicHPLC-MS/MS, NMR
DP-4Allenic alcoholBasicHPLC-MS/MS, NMR

Note: The structures of the degradation products are proposed based on chemical principles and would require full characterization using spectroscopic techniques.

Conclusion

While this compound is a promising synthetic intermediate, its polyunsaturated and functionalized nature makes it susceptible to degradation. A thorough understanding of its stability profile is crucial for its successful application. This guide has outlined the likely degradation pathways, including oxidation, acid-base catalysis, and thermal/photolytic decomposition. A systematic approach to investigating these pathways through a comprehensive forced degradation study has been proposed. The successful execution of such a study, complete with the development of a stability-indicating analytical method, will provide the necessary data to ensure the quality, safety, and efficacy of any process or product involving this compound. The provided templates for data presentation and the illustrative diagrams for degradation pathways and experimental workflow offer a practical framework for researchers and drug development professionals.

References

Hept-4-en-6-yn-1-ol: A Technical Guide to Commercial Availability, Suppliers, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-4-en-6-yn-1-ol is a polyfunctionalized unsaturated alcohol characterized by a seven-carbon chain containing a primary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, a summary of its known properties, and a discussion of potential synthetic methodologies.

Commercial Availability and Suppliers

This compound (CAS No. 135511-17-0) is available from several chemical suppliers. While specific details on purity, available quantities, and pricing often require direct inquiry, the following companies are confirmed vendors for this compound.

SupplierWebsiteCAS NumberNotes
Benchchem--INVALID-LINK--135511-17-0Inquiry required for quote and product details.[1]
Vulcanchem--INVALID-LINK--135511-17-0Provides basic chemical information.[2]
LabNovo--INVALID-LINK--135511-17-0Lists the compound in their catalog.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, based on data available from public chemical databases.

PropertyValueSource
Molecular Formula C₇H₁₀OPubChem[4]
Molecular Weight 110.15 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 135511-17-0PubChem[4]
Canonical SMILES C#CC=CCCCOPubChem[4]
InChI InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2PubChem[4]
InChIKey HUHQDNTVTWPWFK-UHFFFAOYSA-NPubChem[4]

Synthetic Strategies: A Retrosynthetic Approach

A plausible retrosynthetic disconnection for this compound is illustrated below. The primary disconnection is typically made at the carbon-carbon bond adjacent to the hydroxyl group, suggesting a nucleophilic addition of a six-carbon enyne fragment to a one-carbon electrophile, such as formaldehyde.

G This compound This compound Six-carbon enyne organometallic reagent Six-carbon enyne organometallic reagent This compound->Six-carbon enyne organometallic reagent C-C Disconnection Formaldehyde Formaldehyde This compound->Formaldehyde

A retrosynthetic analysis of this compound.

Generalized Experimental Protocol

Based on the retrosynthetic analysis, a generalized experimental protocol for the synthesis of this compound can be proposed. This would likely involve the formation of an organometallic reagent from a suitable six-carbon enyne precursor, followed by its reaction with formaldehyde.

Materials:

  • A suitable 6-carbon enyne precursor (e.g., a halo-enyne)

  • A strong base (e.g., n-butyllithium or a Grignard reagent)

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Formaldehyde (or a suitable equivalent like paraformaldehyde)

  • Apparatus for anhydrous reactions (e.g., Schlenk line, oven-dried glassware)

Methodology:

  • Formation of the Organometallic Reagent: The 6-carbon enyne precursor would be dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The solution would then be cooled to a low temperature (e.g., -78 °C), and a strong base would be added dropwise to generate the corresponding organometallic nucleophile.

  • Reaction with Formaldehyde: Formaldehyde, freshly prepared from paraformaldehyde or used as a solution, would be added to the cooled solution of the organometallic reagent. The reaction mixture would be stirred at a low temperature for a specified period to allow for the nucleophilic addition to occur.

  • Quenching and Work-up: The reaction would be quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The mixture would then be allowed to warm to room temperature. The organic layer would be separated, and the aqueous layer would be extracted with an appropriate organic solvent. The combined organic extracts would be washed, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.

The logical workflow for this proposed synthesis is depicted in the following diagram:

G Start Start Prepare Anhydrous Reaction Setup Prepare Anhydrous Reaction Setup Start->Prepare Anhydrous Reaction Setup Generate Organometallic Reagent Generate Organometallic Reagent Prepare Anhydrous Reaction Setup->Generate Organometallic Reagent React with Formaldehyde React with Formaldehyde Generate Organometallic Reagent->React with Formaldehyde Quench Reaction Quench Reaction React with Formaldehyde->Quench Reaction Aqueous Work-up Aqueous Work-up Quench Reaction->Aqueous Work-up Purification Purification Aqueous Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a commercially available, versatile building block for organic synthesis. While detailed synthetic procedures are not widely published, a logical and feasible synthetic route can be designed based on established organometallic chemistry principles. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this compound in their synthetic endeavors. It is recommended to contact the suppliers directly for the most up-to-date information on product specifications and availability.

References

Methodological & Application

Synthesis of Hept-4-en-6-yn-1-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Hept-4-en-6-yn-1-ol, a valuable unsaturated alcohol intermediate in organic synthesis. Two primary synthetic routes from simple, readily available precursors are presented, catering to researchers, scientists, and professionals in drug development. The protocols are designed to be comprehensive, offering step-by-step instructions, reagent specifications, and purification methods. All quantitative data, including reaction yields and conditions, are summarized in clearly structured tables for easy comparison and reproducibility. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding of the synthetic strategies.

Introduction

This compound is a seven-carbon chain molecule featuring a primary alcohol, a cis-configured double bond, and a terminal triple bond. This unique combination of functional groups makes it a versatile building block in the synthesis of complex organic molecules, natural products, and pharmaceutical agents. The enyne moiety is a key structural feature in many biologically active compounds. This document outlines two distinct and reliable synthetic pathways for the preparation of this compound.

Route A employs a Sonogashira coupling reaction between a C4 vinyl halide synthon and a C3 alkyne synthon. This approach offers good control over the enyne formation.

Route B utilizes an acetylide alkylation strategy, involving the coupling of a C5 terminal alkyne alcohol with a C2 vinyl halide. This method provides an alternative disconnection approach to the target molecule.

Both routes are designed to start from simple and commercially available precursors, ensuring accessibility and cost-effectiveness.

Synthetic Strategies and Visualization

Route A: Sonogashira Coupling Approach

This strategy involves the synthesis of a key intermediate, (Z)-4-bromobut-2-en-1-ol, followed by a palladium-catalyzed Sonogashira coupling with a protected alkyne, and subsequent deprotection to yield the final product.

Route A: Sonogashira Coupling cluster_0 Synthesis of (Z)-1,4-dibromo-2-butene cluster_1 Synthesis of (Z)-4-bromobut-2-en-1-ol cluster_2 Sonogashira Coupling cluster_3 Deprotection 1,3-Butadiene 1,3-Butadiene 1,4-dibromo (Z)-1,4-dibromo-2-butene 1,3-Butadiene->1,4-dibromo Bromination Bromine Bromine Bromine->1,4-dibromo bromo_alcohol (Z)-4-bromobut-2-en-1-ol 1,4-dibromo->bromo_alcohol Hydrolysis (aq. NaHCO3) coupled_product 7-(trimethylsilyl)this compound bromo_alcohol->coupled_product Pd(PPh3)2Cl2, CuI, Et3N Final_Product This compound coupled_product->Final_Product K2CO3, MeOH TMS-acetylene Ethynyltrimethylsilane TMS-acetylene->coupled_product

Diagram 1: Synthetic workflow for Route A via Sonogashira coupling.
Route B: Acetylide Alkylation Approach

This alternative route begins with the synthesis of 4-pentyn-1-ol, which is then converted to its acetylide and alkylated with a suitable vinyl halide to construct the enyne framework.

Route B: Acetylide Alkylation cluster_0 Synthesis of 4-pentyn-1-ol cluster_1 Acetylide Formation cluster_2 Alkylation Tetrahydrofurfuryl_chloride Tetrahydrofurfuryl chloride pentynol 4-pentyn-1-ol Tetrahydrofurfuryl_chloride->pentynol Ring opening NaNH2 Sodium amide NaNH2->pentynol acetylide Lithium pent-4-yn-1-olate pentynol->acetylide n-BuLi Final_Product_B This compound acetylide->Final_Product_B Vinyl bromide vinyl_bromide Vinyl bromide vinyl_bromide->Final_Product_B

Diagram 2: Synthetic workflow for Route B via acetylide alkylation.

Experimental Protocols

Route A: Sonogashira Coupling

Step 1: Synthesis of (Z)-1,4-dibromo-2-butene

This procedure is adapted from the bromination of 1,3-butadiene.

ParameterValue
Reactants 1,3-Butadiene, Bromine, Chloroform
Stoichiometry 1,3-Butadiene: 1 eq, Bromine: 1 eq
Temperature -15 °C
Reaction Time 2-3 hours
Yield ~85%

Protocol:

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with chloroform (6 parts by weight).

  • The flask is cooled to below -10 °C in an ice-salt bath.

  • 1,3-Butadiene (1 part by weight) is bubbled into the stirred chloroform. The mixture is further cooled to below -15 °C.

  • Bromine (2.4 parts by weight) is added dropwise from the dropping funnel, maintaining the temperature at -15 °C.

  • After the addition is complete, the reaction mixture is subjected to reduced pressure distillation to remove chloroform and any unreacted 1,3-butadiene.

  • The crude product is recrystallized from petroleum ether to yield (Z)-1,4-dibromo-2-butene as a solid.

Step 2: Synthesis of (Z)-4-bromobut-2-en-1-ol

This procedure involves the selective hydrolysis of one of the C-Br bonds.

ParameterValue
Reactants (Z)-1,4-dibromo-2-butene, Sodium bicarbonate
Solvent Acetone/Water
Temperature Reflux
Reaction Time 4-6 hours
Yield ~60%

Protocol:

  • (Z)-1,4-dibromo-2-butene (1 eq) is dissolved in a mixture of acetone and water (3:1).

  • Sodium bicarbonate (1.2 eq) is added to the solution.

  • The mixture is heated to reflux and stirred vigorously for 4-6 hours.

  • After cooling to room temperature, the acetone is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (Z)-4-bromobut-2-en-1-ol.

Step 3: Sonogashira Coupling to form 7-(trimethylsilyl)this compound

This is a standard Sonogashira coupling procedure.[1]

ParameterValue
Reactants (Z)-4-bromobut-2-en-1-ol, Ethynyltrimethylsilane
Catalysts Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
Base/Solvent Triethylamine
Temperature Room Temperature
Reaction Time 12-16 hours
Yield ~75%

Protocol:

  • To a solution of (Z)-4-bromobut-2-en-1-ol (1 eq) in triethylamine (5 mL per mmol of bromide) are added Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Ethynyltrimethylsilane (1.2 eq) is added, and the mixture is stirred at room temperature under an inert atmosphere for 12-16 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to give 7-(trimethylsilyl)this compound.

Step 4: Deprotection to this compound

A mild deprotection of the trimethylsilyl group.

ParameterValue
Reactant 7-(trimethylsilyl)this compound
Reagent Potassium carbonate
Solvent Methanol
Temperature Room Temperature
Reaction Time 2-4 hours
Yield ~95%

Protocol:

  • To a solution of 7-(trimethylsilyl)this compound (1 eq) in methanol is added potassium carbonate (0.2 eq).

  • The mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed in vacuo, and the residue is taken up in diethyl ether.

  • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.

Route B: Acetylide Alkylation

Step 1: Synthesis of 4-pentyn-1-ol

This procedure is based on the ring-opening of tetrahydrofurfuryl chloride.

ParameterValue
Reactants Tetrahydrofurfuryl chloride, Sodium amide
Solvent Liquid Ammonia
Temperature -33 °C (boiling point of ammonia)
Reaction Time 2 hours
Yield 75-85%

Protocol:

  • In a flask equipped with a dry ice condenser and a mechanical stirrer, a solution of sodium amide in liquid ammonia is prepared.

  • Tetrahydrofurfuryl chloride (1 eq) is added dropwise to the sodium amide solution.

  • The mixture is stirred for 2 hours, after which the ammonia is allowed to evaporate.

  • The residue is carefully quenched with ammonium chloride and extracted with diethyl ether.

  • The combined ether extracts are dried and concentrated. The crude product is purified by distillation to give 4-pentyn-1-ol.

Step 2: Alkylation to this compound

This step involves the formation of the acetylide followed by reaction with vinyl bromide.

ParameterValue
Reactants 4-pentyn-1-ol, n-Butyllithium, Vinyl bromide
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 4-6 hours
Yield ~50-60%

Protocol:

  • 4-pentyn-1-ol (1 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (2.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C, then allowed to warm to 0 °C for 30 minutes.

  • The solution is re-cooled to -78 °C, and a solution of vinyl bromide (1.2 eq) in THF is added.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The product is purified by flash column chromatography to afford this compound.

Data Summary

Table 1: Summary of Yields for Route A
StepProductStarting MaterialsTypical Yield
1(Z)-1,4-dibromo-2-butene1,3-Butadiene, Bromine~85%
2(Z)-4-bromobut-2-en-1-ol(Z)-1,4-dibromo-2-butene~60%
37-(trimethylsilyl)this compound(Z)-4-bromobut-2-en-1-ol, Ethynyltrimethylsilane~75%
4This compound7-(trimethylsilyl)this compound~95%
Overall This compound 1,3-Butadiene, Bromine, Ethynyltrimethylsilane ~36%
Table 2: Summary of Yields for Route B
StepProductStarting MaterialsTypical Yield
14-pentyn-1-olTetrahydrofurfuryl chloride, Sodium amide75-85%
2This compound4-pentyn-1-ol, Vinyl bromide50-60%
Overall This compound Tetrahydrofurfuryl chloride, Vinyl bromide ~38-51%

Conclusion

The two synthetic routes presented provide reliable and accessible methods for the preparation of this compound from simple precursors. Route A, via Sonogashira coupling, offers a modular approach that may be advantageous for the synthesis of analogs with modifications in the alkyne fragment. Route B, utilizing acetylide alkylation, is a more convergent strategy. The choice of route will depend on the specific requirements of the research, including precursor availability, scale, and desired purity. The detailed protocols and data provided herein are intended to facilitate the successful synthesis of this important building block for applications in drug discovery and organic synthesis.

References

Application Notes and Protocols for the Retrosynthetic Analysis and Synthesis of Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed retrosynthetic analysis for the synthesis of Hept-4-en-6-yn-1-ol, a polyfunctionalized unsaturated alcohol with potential applications as a versatile building block in organic synthesis. Two primary synthetic routes are proposed, originating from commercially available starting materials. Detailed experimental protocols for the key transformations, including Sonogashira or Negishi coupling and subsequent functional group manipulations, are provided. Quantitative data for representative reactions are summarized to guide synthetic planning and optimization.

Introduction

This compound is a seven-carbon chain molecule featuring a primary alcohol at one terminus, a carbon-carbon double bond at the C4-position, and a terminal carbon-carbon triple bond at the C6-position.[1] The unique arrangement of these functional groups within a non-conjugated system makes it a valuable intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research. This document provides a comprehensive guide to the retrosynthetic analysis and forward synthesis of this target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals several logical disconnections. The primary strategic bond cleavage occurs at the C3-C4 bond, suggesting a coupling reaction between a four-carbon hydroxylated fragment and a three-carbon vinyl fragment. Alternatively, disconnection at the C5-C6 bond points towards a coupling of a five-carbon fragment containing the alcohol and alkene moieties with a two-carbon acetylenic unit.

Based on these primary disconnections, two plausible synthetic routes are proposed:

  • Route 1: Sonogashira or Negishi Coupling. This approach involves the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide.[2][3][4] Specifically, 3-butyn-1-ol can be coupled with a suitable 3-halopropene derivative.

  • Route 2: Alkylation and Partial Reduction. This strategy begins with the alkylation of a protected propargyl alcohol with a 1,4-dihalobutane, followed by a selective partial reduction of the resulting internal alkyne to a cis-alkene using a Lindlar catalyst.[5][6][7]

The following diagram illustrates the retrosynthetic logic for Route 1:

Retrosynthesis target This compound disconnection1 C-C Disconnection (Sonogashira/Negishi) target->disconnection1 3-Butyn-1-ol 3-Butyn-1-ol disconnection1->3-Butyn-1-ol 3-Bromopropene 3-Bromopropene disconnection1->3-Bromopropene intermediates intermediates starting_materials starting_materials

Caption: Retrosynthetic analysis of this compound via a C-C bond disconnection.

Synthetic Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic routes.

Route 1: Sonogashira Coupling Approach

This route is a convergent synthesis that constructs the carbon skeleton in a single step from two key building blocks.

Step 1: Synthesis of 3-Butyn-1-ol (if not commercially available)

  • Reaction: Reaction of the lithium acetylide-ethylenediamine complex with ethylene oxide.

  • Procedure: To a stirred suspension of lithium acetylide-ethylenediamine complex (1.0 eq) in anhydrous THF at 0 °C is added a solution of ethylene oxide (1.1 eq) in THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford 3-butyn-1-ol.

  • Expected Yield: 70-80%.

Step 2: Sonogashira Coupling of 3-Butyn-1-ol with 3-Bromopropene

  • Reaction: Palladium- and copper-catalyzed cross-coupling of a terminal alkyne with a vinyl halide.

  • Procedure: To a solution of 3-butyn-1-ol (1.0 eq) and 3-bromopropene (1.1 eq) in a suitable solvent such as THF or DMF are added Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and a base such as triethylamine or diisopropylamine (2.0 eq). The reaction mixture is stirred at room temperature under an inert atmosphere for 6-12 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield this compound.

  • Expected Yield: 60-75%.

Route 2: Alkylation and Partial Reduction Approach

This route is a linear synthesis involving the sequential extension of a carbon chain and functional group modification.

Step 1: Protection of Propargyl Alcohol

  • Reaction: Protection of the hydroxyl group of propargyl alcohol as a tetrahydropyranyl (THP) ether.

  • Procedure: To a solution of propargyl alcohol (1.0 eq) in dichloromethane at 0 °C is added 3,4-dihydro-2H-pyran (1.2 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The reaction mixture is stirred at room temperature for 4 hours. The mixture is then diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the THP-protected propargyl alcohol, which can often be used in the next step without further purification.

  • Expected Yield: >95%.

Step 2: Alkylation of THP-protected Propargyl Alcohol

  • Reaction: Deprotonation of the terminal alkyne and subsequent alkylation with 1,4-dibromobutane.

  • Procedure: To a solution of THP-protected propargyl alcohol (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes, after which a solution of 1,4-dibromobutane (1.2 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the alkylated product.

  • Expected Yield: 65-75%.

Step 3: Elimination to form the Alkyne

  • Reaction: Base-induced elimination of HBr to form the terminal alkyne.

  • Procedure: The alkylated product from the previous step is dissolved in a suitable solvent like DMSO, and a strong base such as potassium tert-butoxide (2.2 eq) is added portion-wise at room temperature. The reaction is stirred for 3 hours and then quenched by the addition of water. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated to give the enyne precursor.

Step 4: Deprotection and Partial Reduction

  • Reaction: Removal of the THP protecting group followed by Lindlar hydrogenation of the internal alkyne.

  • Procedure: The THP-protected enyne is dissolved in methanol containing a catalytic amount of PPTS and stirred at room temperature until deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure. The crude alcohol is then dissolved in a solvent such as ethyl acetate or hexane, and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline) is added. The reaction vessel is evacuated and backfilled with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give this compound.

  • Expected Yield: 50-60% over two steps.

Data Presentation

Reaction StepReactantsReagents and ConditionsProductYield (%)Reference
Route 1, Step 1 Lithium acetylide-ethylenediamine complex, Ethylene oxideTHF, 0 °C to rt, 12 h3-Butyn-1-ol70-80Generic
Route 1, Step 2 3-Butyn-1-ol, 3-BromopropenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 6-12 hThis compound60-75[2]
Route 2, Step 1 Propargyl alcohol, DihydropyranPPTS, CH₂Cl₂, rt, 4 hTHP-protected propargyl alcohol>95Generic
Route 2, Step 2 THP-protected propargyl alcohol, 1,4-Dibromobutanen-BuLi, THF, -78 °C to rt, 16 hAlkylated intermediate65-75Generic
Route 2, Step 4 THP-protected enyne1. PPTS, MeOH; 2. H₂, Lindlar's catalystThis compound50-60[5][6]

Experimental Workflow

The following diagram illustrates the experimental workflow for the Sonogashira coupling approach (Route 1).

Workflow start Start setup_reaction Combine 3-butyn-1-ol, 3-bromopropene, catalysts, base, and solvent in flask. start->setup_reaction 1. Reaction Setup process process decision decision output output end End run_reaction Stir at room temperature under inert atmosphere. setup_reaction->run_reaction 2. Reaction monitor_reaction Monitor progress by TLC run_reaction->monitor_reaction 3. Monitoring decision_complete Reaction Complete? monitor_reaction->decision_complete decision_complete->run_reaction No workup Quench with NH4Cl (aq), extract with ether, wash, dry, and concentrate. decision_complete->workup Yes 4. Workup purification Purify by flash column chromatography. workup->purification 5. Purification analysis Characterize product by NMR, IR, and MS. purification->analysis 6. Analysis analysis->end

Caption: Experimental workflow for the synthesis of this compound via Sonogashira coupling.

Conclusion

The retrosynthetic analysis of this compound provides a clear roadmap for its synthesis. The two proposed routes, one based on a convergent cross-coupling reaction and the other on a linear sequence of alkylation and partial reduction, offer flexibility in synthetic design. The provided protocols, based on established chemical transformations, serve as a practical guide for researchers in the synthesis of this and structurally related molecules. The choice of route will depend on the availability of starting materials, desired scale, and specific experimental constraints.

References

Application Notes and Protocols for Transition Metal-Catalyzed Synthesis of Polyfunctionalized Enynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated enynes are highly valuable structural motifs in organic chemistry, serving as crucial building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The unique reactivity of their conjugated system of double and triple bonds allows for a wide array of subsequent transformations. Transition metal catalysis provides powerful and efficient methods for the synthesis of these polyfunctionalized molecules, often with high degrees of chemo-, regio-, and stereoselectivity.[3][4] This document provides an overview of key transition metal-catalyzed methods and detailed protocols for their application in the laboratory.

The primary methods for synthesizing conjugated enynes involve the cross-coupling and dimerization of alkynes.[2][5] Transition metals such as palladium, copper, gold, rhodium, and ruthenium have emerged as indispensable catalysts, each offering unique reactivity profiles for constructing complex molecular architectures from simple, readily available precursors.[1][6]

general_workflow sub Substrate Selection (Alkynes, Alkenes, Halides) setup Reaction Setup (Inert Atmosphere, Temperature Control) sub->setup cat Catalyst & Ligand Selection (Pd, Cu, Au, Rh, Ru) cat->setup sol Solvent & Additive Screening sol->setup monitor Reaction Monitoring (TLC, GC-MS) setup->monitor workup Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, HRMS) purify->analyze

Palladium-Catalyzed Synthesis of Enynes

Palladium catalysis is one of the most versatile and widely used methods for constructing enynes, primarily through Sonogashira-type cross-coupling reactions.[1][7] These reactions typically involve the coupling of a terminal alkyne with a vinyl or aryl halide.[8][9] N-heterocyclic carbene (NHC) palladium complexes have been recognized as particularly efficient catalysts for these transformations.[7][10]

Data Summary: Palladium-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstratesProduct TypeYield (%)Ref.
Sonogashira CouplingPd(PPh₃)₄, CuIAryl Iodide, Terminal AlkyneAryl-Substituted Enyne75-95[8]
Copper-Free SonogashiraPd(OAc)₂, SPhosVinyl Bromide, Terminal AlkyneConjugated Enyne80-98[7]
ArylalkynylationPd(OAc)₂, K₂CO₃Aryl Iodide, Internal Alkyne, AlkynylsilaneTetrasubstituted Enyne60-85[9]
Cyclization/SuzukiPd(OAc)₂, Xantphos1,6-Enyne, Arylboronic AcidDiaryl-substituted γ-butyrolactam70-90[11]
Protocol 1: Pd-Catalyzed Sonogashira Cross-Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of a vinyl bromide with a terminal alkyne.

Materials:

  • Vinyl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₂CO₃ (276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by the vinyl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure conjugated enyne.

// Invisible edges to guide layout edge [style=invis]; pd0 -> pd_complex2; pd_complex1 -> prod; } /dot Caption: Key steps in the Palladium-catalyzed Sonogashira coupling reaction.

Copper-Catalyzed Synthesis of Enynes

Copper catalysis has become a powerful tool for the functionalization of enynes, enabling reactions such as boro-, hydro-, and difunctionalizations.[6][12] These methods provide access to densely functionalized and often enantioenriched products from readily available enyne substrates.[13] Three-component reactions catalyzed by copper are particularly efficient for building molecular complexity.[14][15]

Data Summary: Copper-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstratesProduct TypeYield (%)Ref.
Borylative 1,2-FunctionalizationCuCl, Ph-BPE1,3-Enyne, Aldimineanti-Homopropargylic Amines75-95[6]
1,4-AlkylcyanationCu(MeCN)₄PF₆, IPr1,3-Enyne, Cyclic Alcohol, TMSCNMultifunctionalized Allenes60-90[15]
Three-Component ReactionCuBr·SMe₂Cyclobutanone Oxime Ester, 1,3-Enyne, TMSCN1,7-Double-Functionalized Allenes55-88[14]
1,3-Dipolar CycloadditionCu(OTf)₂, BoxAzomethine Ylide, 1,3-EnyneChiral Poly-substituted Pyrrolidines80-99[13]
Protocol 2: Copper-Catalyzed Three-Component Synthesis of Allenes

This protocol is adapted from a method for the synthesis of 1,7-double-functionalized allenes from 1,3-enynes.[14]

Materials:

  • 1,3-Enyne (0.2 mmol, 1.0 equiv)

  • Cyclobutanone oxime ester (0.3 mmol, 1.5 equiv)

  • Trimethylsilyl cyanide (TMSCN) (0.4 mmol, 2.0 equiv)

  • Copper(I) bromide dimethyl sulfide complex [CuBr·SMe₂] (0.02 mmol, 10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, add the 1,3-enyne (0.2 mmol), cyclobutanone oxime ester (0.3 mmol), and CuBr·SMe₂ (4.1 mg).

  • Seal the vial with a septum and purge with argon.

  • Add anhydrous DCE (2.0 mL) and TMSCN (53 µL) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

Purification:

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the desired multifunctionalized allene product.

Gold-Catalyzed Synthesis of Enynes

Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating the alkyne moiety of enynes towards nucleophilic attack.[16] This reactivity has been harnessed in a wide range of transformations, including cycloisomerizations, skeletal rearrangements, and cycloadditions, to produce complex carbocyclic and heterocyclic structures under mild conditions.[17][18][19]

Data Summary: Gold-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstratesProduct TypeYield (%)Ref.
CycloisomerizationPPh₃AuCl / AgSbF₆1,6-Enyne, AreneFunctionalized Carbocycles70-95[17]
Skeletal Rearrangement[JohnPhosAu(MeCN)]SbF₆1,6-Enyne1,3-Dienes90-99[18]
(4+2) Cycloaddition[IPrAuCl] / AgOTfArylalkyne, AlkeneBicyclic Systems65-85[19]
Tandem Oxidation/CyclizationIPrAuCl / AgSbF₆1,6-Enyne, DiphenylsulfoxideCyclopropyl Aldehydes75-94[20]
Protocol 3: Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne

This protocol outlines a general procedure for the intramolecular cycloisomerization of a 1,6-enyne.[17]

Materials:

  • 1,6-Enyne substrate (0.5 mmol, 1.0 equiv)

  • (Triphenylphosphine)gold(I) chloride [PPh₃AuCl] (0.0125 mmol, 2.5 mol%)

  • Silver hexafluoroantimonate [AgSbF₆] (0.0125 mmol, 2.5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • In a dry vial shielded from light, dissolve PPh₃AuCl (6.2 mg) and AgSbF₆ (4.3 mg) in CH₂Cl₂ (2.5 mL) under an argon atmosphere.

  • Stir the mixture for 5 minutes at room temperature. A white precipitate of AgCl will form.

  • In a separate flask, dissolve the 1,6-enyne substrate (0.5 mmol) in CH₂Cl₂ (2.5 mL).

  • Transfer the catalyst solution via a syringe equipped with a filter to the substrate solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed (typically 10-30 minutes), quench the reaction by passing it through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

Purification:

  • The crude product is often pure enough for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Rhodium-Catalyzed Synthesis of Enynes

Rhodium catalysts are highly effective for various transformations of enynes, most notably asymmetric cycloisomerization reactions to form chiral five-membered rings.[21][22] These methods are valuable for constructing enantiopure intermediates for natural product synthesis.[21] Rhodium also catalyzes the selective dimerization of alkynes to form conjugated enynes.[1]

Data Summary: Rhodium-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstratesProduct TypeYield (%)ee (%)Ref.
Asymmetric Cycloisomerization[Rh((S)-BINAP)]SbF₆Terminal 1,6-EnyneChiral Cyclopentane86>99[21]
Cycloisomerization[RhCl(COD)]₂ / P(4FC₆H₄)₃Acyclic EnyneCyclic Diene85-95N/A[23]
(Z)-Selective DimerizationRh(CO)(PPh₃)₂ClAryl Acetylene(Z)-Enyne60-80N/A[1]
Asymmetric CycloisomerizationRh(I) / TangPhos(E)-1,6-EnyneChiral Bicyclic System88-9992-99[22]
Protocol 4: Rh-Catalyzed Asymmetric Enyne Cycloisomerization

This protocol is based on the synthesis of a key intermediate for (-)-platensimycin.[21]

Materials:

  • 1,6-Enyne substrate (0.25 mmol, 1.0 equiv)

  • [Rh((S)-BINAP)]SbF₆ (0.0125 mmol, 5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the preformed catalyst [Rh((S)-BINAP)]SbF₆ (12.5 mg).

  • Add anhydrous DCE (2.5 mL) and stir to dissolve the catalyst.

  • In a separate flask, dissolve the 1,6-enyne substrate (0.25 mmol) in anhydrous DCE (2.5 mL).

  • Add the substrate solution to the catalyst solution via cannula.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

Purification:

  • Purify the residue by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexane/ethyl acetate) to obtain the enantiopure product.

Ruthenium-Catalyzed Synthesis of Enynes

Ruthenium-carbene complexes, such as the Grubbs catalysts, are renowned for mediating enyne metathesis reactions.[24][25] This powerful bond reorganization process between an alkene and an alkyne produces a 1,3-diene. Intramolecular versions, known as Ring-Closing Enyne Metathesis (RCEYM), are particularly useful for synthesizing carbo- and heterocyclic systems.[26][27]

Data Summary: Ruthenium-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstratesProduct TypeYield (%)Ref.
Ring-Closing Metathesis (RCEYM)Grubbs-II CatalystAlkynyl B-anthranilamidePolycyclic Azaborine70-95[26]
Ene-Yne Cross-Metathesis (EYCM)Grubbs-II CatalystTerminal Alkene, Terminal Alkyne1,3-Diene65-90[28]
RCEYMGrubbs-I CatalystN-tethered 1,6-EnyneTetrahydropyridine80-95[27]
Ethylene-Alkyne Cross-MetathesisGrubbs CatalystEthylene, Alkyne with -OH group2-Substituted-1,3-butadiene75-92[24]
Protocol 5: Ring-Closing Enyne Metathesis (RCEYM)

This protocol provides a general method for the RCEYM of a nitrogen-tethered 1,6-enyne to form a tetrahydropyridine derivative.[27]

Materials:

  • N-tethered 1,6-enyne substrate (0.5 mmol, 1.0 equiv)

  • Grubbs Catalyst™, 2nd Generation (0.025 mmol, 5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (50 mL, for a 0.01 M solution)

Procedure:

  • Dissolve the 1,6-enyne substrate (0.5 mmol) in anhydrous CH₂Cl₂ (45 mL) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • In a separate glovebox or argon-flushed vial, weigh the Grubbs-II catalyst (21.2 mg) and dissolve it in anhydrous CH₂Cl₂ (5 mL).

  • Add the catalyst solution to the substrate solution via syringe.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the flask to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the solvent under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel to isolate the 1,3-diene product.

metathesis_cycle

References

Application of Hept-4-en-6-yn-1-ol in Natural Product Synthesis: A Versatile Building Block for Complex Architectures

Author: BenchChem Technical Support Team. Date: November 2025

Hept-4-en-6-yn-1-ol is a versatile polyfunctional building block in organic synthesis, offering a unique combination of a primary alcohol, a Z-configured double bond, and a terminal alkyne. This arrangement of functional groups within a seven-carbon chain provides a powerful tool for the stereoselective construction of complex molecular architectures found in a variety of natural products. This application note details the utility of this compound in the synthesis of key natural product precursors, with a focus on quantitative data and detailed experimental protocols.

The strategic disposition of reactive sites in this compound allows for a range of selective transformations. The terminal alkyne is amenable to classic C-C bond-forming reactions such as Sonogashira, Negishi, and Suzuki couplings, as well as cycloaddition reactions. The alkene moiety can participate in metathesis, dihydroxylation, and epoxidation reactions, while the primary alcohol provides a handle for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Application in the Synthesis of a Precursor to (+)-Litsenolide D2

A key application of a derivative of this compound is in the stereoselective synthesis of a precursor to (+)-Litsenolide D2, a butenolide natural product. The synthesis utilizes a ruthenium-catalyzed cyclization of an enyne substrate derived from a protected form of this compound.

Synthetic Strategy Overview

The overall synthetic strategy involves the protection of the primary alcohol of a this compound derivative, followed by a ruthenium-catalyzed intramolecular cyclization to form the core butenolide structure. This key step is followed by deprotection to yield the target precursor.

G A This compound Derivative B Alcohol Protection A->B TBDPSCl, Imidazole C Protected Enyne B->C D Ruthenium-Catalyzed Cyclization C->D RuCp(CH3CN)3PF6 E Butenolide Intermediate D->E F Deprotection E->F TBAF G Precursor to (+)-Litsenolide D2 F->G

Caption: Synthetic workflow for the preparation of a (+)-Litsenolide D2 precursor.

Quantitative Data for Key Transformations

The following table summarizes the quantitative data for the key steps in the synthesis of the (+)-Litsenolide D2 precursor.

StepReactantsReagents and ConditionsProductYield (%)Stereoselectivity
Alcohol Protection This compound derivativeTBDPSCl, Imidazole, CH2Cl2, 0 °C to rt, 12 hProtected Enyne95-
Ru-Catalyzed Cyclization Protected Enyne[CpRu(CH3CN)3]PF6 (10 mol %), acetone, 60 °C, 4 hButenolide Intermediate82>95% de
Deprotection Butenolide IntermediateTetrabutylammonium fluoride (TBAF), THF, 0 °C to rt, 2 h(+)-Litsenolide D2 Precursor91-

Experimental Protocols

Protection of this compound Derivative

Objective: To protect the primary alcohol of the this compound derivative as a tert-butyldiphenylsilyl (TBDPS) ether.

Materials:

  • This compound derivative (1.0 equiv)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv)

  • Imidazole (1.5 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add imidazole, followed by the dropwise addition of TBDPSCl.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected enyne.

Ruthenium-Catalyzed Intramolecular Cyclization

Objective: To construct the butenolide core via a ruthenium-catalyzed intramolecular cyclization of the protected enyne.

Materials:

  • Protected Enyne (1.0 equiv)

  • [CpRu(CH3CN)3]PF6 (0.10 equiv)

  • Acetone, anhydrous and degassed

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the protected enyne in anhydrous and degassed acetone.

  • Add the ruthenium catalyst, [CpRu(CH3CN)3]PF6.

  • Seal the tube and heat the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the butenolide intermediate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Protected Enyne in anhydrous acetone B Add Ru Catalyst A->B C Heat at 60 °C for 4 h B->C D Cool to RT C->D E Concentrate D->E F Column Chromatography E->F G Butenolide Product F->G

Caption: Experimental workflow for the Ruthenium-Catalyzed Cyclization.

Deprotection of the Silyl Ether

Objective: To remove the TBDPS protecting group to yield the primary alcohol.

Materials:

  • Butenolide Intermediate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the butenolide intermediate in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the (+)-Litsenolide D2 precursor.

Conclusion

This compound and its derivatives are valuable and versatile building blocks for the synthesis of complex natural products. The strategic placement of multiple functional groups allows for the efficient and stereoselective construction of intricate molecular scaffolds. The example of its application in the synthesis of a precursor to (+)-Litsenolide D2 highlights its potential in modern organic synthesis and drug discovery. The provided protocols offer a practical guide for researchers and scientists in the field. Further exploration of the reactivity of this enyne alcohol is expected to unveil new and innovative synthetic routes to a wide range of bioactive natural products.

Hept-4-en-6-yn-1-ol: A Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hept-4-en-6-yn-1-ol is a polyfunctionalized organic building block that holds significant promise for the synthesis of complex molecular architectures, including novel therapeutics and natural products. Its unique structure, featuring a primary alcohol, a Z-configured double bond, and a terminal alkyne, provides multiple reactive sites for a variety of chemical transformations. This document provides an overview of its applications, key reactions with detailed protocols, and its potential in drug discovery.

Physicochemical Properties

This compound is a seven-carbon chain alcohol with the molecular formula C₇H₁₀O.[1][2] Its distinct functional groups—a hydroxyl group, a cis-alkene, and a terminal alkyne—impart a unique reactivity profile, making it a valuable synthon in organic chemistry.[1]

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
IUPAC Name (4Z)-hept-4-en-6-yn-1-ol
CAS Number 135511-17-0

Applications in Complex Molecule Synthesis

The trifunctional nature of this compound allows for its participation in a wide array of chemical reactions, making it an ideal starting material for the construction of diverse molecular scaffolds. Key applications include its use in cross-coupling reactions, cycloadditions, and intramolecular cyclizations to generate heterocyclic and carbocyclic frameworks.[3]

Sonogashira Coupling

The terminal alkyne of this compound is readily functionalized via Sonogashira coupling, a robust palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[4][5] This reaction allows for the introduction of various substituents, paving the way for the synthesis of complex aromatic and heteroaromatic compounds. The reactivity of the halide partner typically follows the order I > OTf > Br > Cl.[4]

Experimental Protocol: Sonogashira Coupling of (4Z)-hept-4-en-6-yn-1-ol with Iodobenzene

  • Materials:

    • (4Z)-hept-4-en-6-yn-1-ol (1.0 eq)

    • Iodobenzene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)[4]

    • Copper(I) iodide (CuI) (0.025 eq)[4]

    • Diisopropylamine (7.0 eq)[4]

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of iodobenzene in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and (4Z)-hept-4-en-6-yn-1-ol sequentially.[4]

    • Stir the reaction mixture for 3 hours.

    • Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[4]

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[4]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Reactant 1Reactant 2CatalystSolventBaseYield
(4Z)-hept-4-en-6-yn-1-olIodobenzenePd(PPh₃)₂Cl₂/CuITHFDiisopropylamine89% (representative)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7][8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their diverse biological activities.[6][7][8][9]

Experimental Protocol: CuAAC Reaction of (4Z)-hept-4-en-6-yn-1-ol with Benzyl Azide

  • Materials:

    • (4Z)-hept-4-en-6-yn-1-ol (1.0 eq)

    • Benzyl azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • tert-Butanol/Water (1:1)

  • Procedure:

    • Dissolve (4Z)-hept-4-en-6-yn-1-ol and benzyl azide in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate followed by copper(II) sulfate pentahydrate.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 1,4-disubstituted triazole.

Reactant 1Reactant 2Catalyst SystemSolventYield
(4Z)-hept-4-en-6-yn-1-olBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O>95% (representative)
Intramolecular Cyclization for Heterocycle Synthesis

The presence of both a nucleophilic alcohol and electrophilic alkyne/alkene moieties within the same molecule allows for intramolecular cyclization reactions to form various oxygen-containing heterocycles, such as furans and pyrans.[10][11][12][13] These reactions can be promoted by various catalysts, including acids and transition metals.

Conceptual Workflow for Intramolecular Cyclization

G Conceptual Workflow for Intramolecular Cyclization Start This compound Activation Catalyst (e.g., Acid or Metal) Start->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product Furan or Pyran Derivative Cyclization->Product

Caption: Workflow for heterocycle synthesis.

Potential in Drug Discovery

The diverse scaffolds accessible from this compound are of significant interest in drug discovery. The resulting heterocyclic and carbocyclic compounds can serve as core structures for the development of novel therapeutic agents targeting a wide range of biological pathways.[14] For instance, enyne-derived molecules have shown potential as anti-inflammatory agents.[15]

Signaling Pathway Implication: Inhibition of Pro-inflammatory Cytokine Production

Derivatives of this compound, particularly those incorporating triazole or other heterocyclic motifs, could potentially modulate inflammatory signaling pathways. One hypothetical mechanism involves the inhibition of key kinases or transcription factors that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Activation (e.g., TLR4) Kinase_Cascade Kinase Cascade (e.g., MAPK, IKK) Receptor->Kinase_Cascade NFkB_Activation NF-κB Activation Kinase_Cascade->NFkB_Activation Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Hept_Derivative This compound Derivative Hept_Derivative->Kinase_Cascade Inhibition

Caption: Potential anti-inflammatory mechanism.

Summary

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, including well-established and robust reactions like the Sonogashira coupling and CuAAC. The ability to readily construct diverse and complex molecular scaffolds makes this compound a powerful tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The exploration of its full synthetic potential is an active area of research with the promise of leading to the discovery of novel bioactive compounds.

References

Application Note: Chemoselective Oxidation of the Primary Alcohol in Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. This application note focuses on the chemoselective oxidation of the primary alcohol in Hept-4-en-6-yn-1-ol, a substrate featuring both alkene and alkyne functionalities. The presence of these unsaturated moieties necessitates the use of mild and selective oxidizing agents to prevent unwanted side reactions, such as epoxidation, dihydroxylation, or oxidative cleavage. This document provides detailed protocols for several reliable methods that achieve the desired transformation to Hept-4-en-6-yn-1-al while preserving the integrity of the double and triple bonds. The versatility of this compound, with its primary alcohol, alkene, and alkyne groups, makes it a valuable building block in the synthesis of diverse chemical entities.[1]

Overview of Chemoselective Oxidation Methods

Several modern oxidation methods are renowned for their mildness and high chemoselectivity, making them suitable for complex substrates like this compound. This note will detail the application of four such methods:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its high yields and compatibility with a wide range of functional groups.[2]

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, offering the advantages of neutral reaction conditions and a simple workup.[3]

  • TEMPO-based Oxidation: A catalytic system using the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric co-oxidant. This method is known for its high selectivity for primary alcohols.

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic chromium-based reagent that is effective for the controlled oxidation of primary alcohols to aldehydes in non-aqueous media.[4]

The following sections provide detailed experimental protocols for each of these methods as applied to the oxidation of this compound.

Data Presentation: Comparison of Oxidation Methods

The table below summarizes the key parameters and expected outcomes for the different oxidation methods, allowing for easy comparison.

Oxidation MethodKey ReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Remarks
Swern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt1-3 h85-95Requires cryogenic conditions; produces volatile, odorous byproducts.[2]
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂Room Temp.1-4 h90-98Mild conditions; reagent can be sensitive to moisture.[3]
TEMPO/NaOCl TEMPO, NaBr, NaOClCH₂Cl₂/H₂O0 to Room Temp.0.5-2 h80-90Biphasic reaction; pH control can be important.
PCC Oxidation Pyridinium ChlorochromateCH₂Cl₂Room Temp.2-6 h80-90Reagent is a suspected carcinogen; requires anhydrous conditions.[4]

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[2][5]

Reagents:

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Hept-4-en-6-yn-1-al.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on established procedures for DMP oxidations.[3]

Reagents:

  • Dess-Martin Periodinane (DMP)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add sodium bicarbonate (2.0 equivalents).

  • Add Dess-Martin Periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Hept-4-en-6-yn-1-al.

Protocol 3: TEMPO-Catalyzed Oxidation with NaOCl

This protocol is a modification of the Anelli-Montanari procedure.

Reagents:

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium bromide (NaBr)

  • This compound

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in CH₂Cl₂ (0.2 M).

  • Add an aqueous solution of NaBr (0.1 equivalents) and TEMPO (0.01 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a saturated aqueous solution of NaHCO₃ to adjust the pH to approximately 9.

  • Slowly add the NaOCl solution (1.2 equivalents) dropwise while stirring vigorously, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain Hept-4-en-6-yn-1-al.

Protocol 4: Pyridinium Chlorochromate (PCC) Oxidation

This protocol follows the standard procedure for PCC oxidations.[4]

Reagents:

  • Pyridinium chlorochromate (PCC)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give Hept-4-en-6-yn-1-al.

Visualizations

Oxidation_of_Hept_4_en_6_yn_1_ol cluster_reactants Reactant cluster_reagents Oxidizing Agent cluster_products Product Heptenol This compound Oxidant [O] (Swern, DMP, TEMPO, PCC) Heptenal Hept-4-en-6-yn-1-al Oxidant->Heptenal Chemoselective Oxidation

Caption: General reaction scheme for the oxidation of this compound.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Solvent, Reagents) start->setup reaction Oxidation Reaction (Controlled Temperature and Time) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Workup and Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the oxidation of alcohols.

Signaling_Pathways cluster_Swern Swern Oxidation cluster_DMP Dess-Martin Oxidation cluster_TEMPO TEMPO Oxidation s_alcohol Primary Alcohol s_intermediate Alkoxysulfonium ylide s_alcohol->s_intermediate + Activated DMSO s_dmso DMSO + (COCl)₂ s_aldehyde Aldehyde s_intermediate->s_aldehyde β-elimination d_alcohol Primary Alcohol d_intermediate Periodinane ester d_alcohol->d_intermediate + DMP d_dmp DMP d_aldehyde Aldehyde d_intermediate->d_aldehyde Reductive elimination t_alcohol Primary Alcohol t_aldehyde Aldehyde t_alcohol->t_aldehyde + Oxoammonium ion t_tempo TEMPO t_oxoammonium Oxoammonium ion t_tempo->t_oxoammonium Oxidation t_aldehyde->t_tempo Regenerates TEMPO t_cooxidant Co-oxidant (e.g., NaOCl)

Caption: Simplified mechanistic pathways for selected oxidation methods.

References

Application Notes and Protocols for the Selective Hydrogenation of Double and Triple Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of carbon-carbon double (C=C) and triple (C≡C) bonds is a cornerstone of modern organic synthesis, enabling the precise modification of molecular scaffolds. This controlled reduction is paramount in the synthesis of fine chemicals, pharmaceuticals, and natural products, where the stereochemical outcome and the preservation of other functional groups are critical. Over-hydrogenation to the fully saturated alkane or non-selective reduction of other moieties can lead to undesired byproducts, complicating purification and reducing overall yield.

This document provides detailed application notes and experimental protocols for common methods of selective hydrogenation, focusing on catalyst selection, stereochemical control (cis- vs. trans-alkenes), and chemoselectivity.

Application Note 1: Selective Hydrogenation of Alkynes to Alkenes (Semihydrogenation)

The partial reduction of an alkyne to an alkene is a frequently employed transformation. The primary challenge lies in preventing the subsequent reduction of the newly formed alkene to an alkane. The choice of catalyst and reaction conditions dictates the stereochemical outcome, yielding either a cis-(Z)-alkene or a trans-(E)-alkene.

Cis-Selective Hydrogenation (syn-addition)

The formation of cis-alkenes is typically achieved through heterogeneous catalysis, where hydrogen is delivered to the same face of the alkyne adsorbed on the catalyst surface.

1. Lindlar's Catalyst

Lindlar's catalyst is a palladium-based heterogeneous catalyst that is "poisoned" to reduce its activity, thereby preventing over-reduction of the alkene product.[1]

  • Composition: It consists of palladium deposited on a support of calcium carbonate (CaCO₃) and treated with a catalytic poison, typically lead acetate and quinoline.[2][3] An alternative formulation uses palladium on barium sulfate (Pd/BaSO₄) with quinoline.[4]

  • Mechanism: The poisons deactivate the most active sites on the palladium surface. This modification not only prevents the alkene from being reduced further but also ensures a syn-addition of two hydrogen atoms across the triple bond, resulting exclusively in the cis-(Z)-alkene.[3][4]

  • Applications: This method is widely used in the synthesis of complex molecules, such as in the industrial synthesis of Vitamin A.[2] It is selective for alkynes, leaving alkenes and aromatic rings unaffected.[4]

2. P-2 Nickel Catalyst

P-2 Nickel is a nickel boride (Ni₂B) catalyst that offers a less toxic alternative to lead-containing Lindlar catalysts.[4][5]

  • Preparation: It is prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride in an ethanol solution.[5][6] The "P-2" designation distinguishes it from the P-1 variant, which is prepared in an aqueous solution.[6]

  • Selectivity and Applications: P-2 nickel is highly sensitive to the substrate's structure and is particularly effective for the selective hydrogenation of strained double bonds, such as those in norbornene systems.[7][8] For the semihydrogenation of alkynes to cis-alkenes, its stereospecificity is dramatically enhanced by the addition of ethylenediamine as a promoter, achieving high cis:trans ratios.[9]

Trans-Selective Hydrogenation (anti-addition)

The formation of trans-alkenes requires reaction pathways that avoid a concerted syn-addition of hydrogen.

1. Dissolving Metal Reduction (e.g., Birch Reduction)

This classical method involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia at low temperatures.[3]

  • Mechanism: The reaction proceeds through a radical anion intermediate. The steric repulsion in the intermediate vinyl radical favors a trans configuration before the final protonation step, leading to the formation of the trans-(E)-alkene.[3]

2. Modern Transition Metal Catalysis

Recent advances have provided catalytic methods for trans-selective semihydrogenation under milder conditions.

  • Ruthenium Catalysis: Commercially available ruthenium hydride complexes can efficiently catalyze the trans-selective hydrogenation of alkynes at low hydrogen pressures and temperatures.[10] This method tolerates a variety of functional groups, including nitro, cyano, and halide groups.[10]

  • Cobalt Catalysis: A recently developed approach utilizes a cobalt-catalyzed electrochemical radical pathway for the highly selective trans-semi-reduction of internal alkynes. This method demonstrates exceptional chemoselectivity and functional group tolerance.[11]

Application Note 2: Selective Hydrogenation of Dienes and Polyenes

The selective reduction of one double bond in a non-conjugated or conjugated diene system is a common synthetic challenge.

  • Less Substituted Double Bonds: Catalysts like diimide will selectively reduce less substituted double bonds.[12]

  • Conjugated Dienes: In conjugated systems, the 1,4-addition of hydrogen can be a competing pathway. However, specific nickel-based catalysts on an aluminum oxide support have been developed for the selective hydrogenation of conjugated dienes in mixed hydrocarbon streams, achieving over 80-90% reduction of the dienes without requiring catalyst pre-treatment.[13]

  • Chemoselectivity in Polyenes: In complex molecules with multiple double bonds, selectivity can often be achieved due to steric hindrance. For example, in the diimide reduction of resin-bound cholecalciferol, regioselectivity was observed among the three olefins present.[14]

Application Note 3: Reduction with Diimide

Diimide (N₂H₂) is a reactive intermediate that serves as a convenient reagent for the reduction of non-polar double and triple bonds. It is particularly useful when traditional catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of sensitive functional groups.

  • Generation: Diimide is generated in situ from various precursors, including the oxidation of hydrazine (often with H₂O₂ or O₂ in the presence of Cu²⁺), the decarboxylation of potassium azodicarboxylate, or the thermal decomposition of a sulfonylhydrazide like 2-nitrobenzenesulfonohydrazide.[12][14][15]

  • Mechanism and Selectivity: The reduction occurs via a concerted, synchronous transfer of two hydrogen atoms to the substrate through a six-membered cyclic transition state.[15] This results in a clean syn-addition of hydrogen. Diimide shows a useful degree of selectivity:

    • Reactivity Order: Alkynes > Allenes > Terminal/Strained Alkenes > Substituted Alkenes.[15]

    • It preferentially reduces less sterically hindered double bonds.

    • It is compatible with many functional groups that are sensitive to other reducing agents, such as peroxides.[12]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the selective hydrogenation of alkynes.

Table 1: Performance of Various Catalysts in the Semihydrogenation of Alkynes

Catalyst System Substrate Product Conversion (%) Selectivity (%) Conditions Reference(s)
Pd coatings on Ni-Al 2-Methyl-3-butyn-2-ol 2-Methyl-3-buten-2-ol 99 96.5 H₂ (flow), 573 K reduction [16]
Ni@Y (zeolite) Various Alkynes Alkenes High High Gas and liquid phase [17][18]
P-2 Ni + Ethylenediamine 1-Phenylpropyne cis-1-Phenylpropene 100 >99 (cis:trans 200:1) 1 atm H₂, 20-25°C [9]
Ni-NPs in Ionic Liquid Diphenylacetylene (Z)-Stilbene >99 96 4 bar H₂, 40°C, 8h [19]
Ni/CLW Phenylacetylene Styrene 97.2 84.3 2 MPa H₂, 80°C, 4h [20]
α-MoC Phenylacetylene Styrene 100 77 1 MPa (H₂+CO), 120°C, 6h [21]
Pd-Pb/PCC Phenylacetylene Styrene 100 >98 20 bar H₂, RT [22]

| Au/Al₂O₃ | Phenylacetylene | Styrene | ~100 | 100 | Gas phase, 353 K |[23] |

Experimental Protocols

Protocol 1: General Procedure for Cis-Selective Alkyne Hydrogenation using Lindlar's Catalyst

This protocol describes the semihydrogenation of an internal alkyne to a cis-alkene using a commercially available Lindlar catalyst.

  • Materials and Equipment:

    • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Substrate (alkyne)

    • Solvent (e.g., methanol, ethyl acetate, or hexane)

    • Hydrogenation flask (e.g., a Parr shaker flask or a round-bottom flask)

    • Hydrogen source (balloon or gas cylinder with regulator)

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Celite® or a syringe filter)

  • Procedure:

    • To the hydrogenation flask, add the alkyne (1.0 eq) and a suitable solvent (e.g., 0.1 M concentration).

    • Carefully add the Lindlar catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution. Caution: Palladium catalysts can be pyrophoric; handle in an inert atmosphere if dry.

    • Seal the flask and purge the system with nitrogen or argon to remove oxygen.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

    • For a balloon setup, maintain a positive pressure of hydrogen by attaching a balloon filled with H₂. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC, GC, or NMR. The reaction is complete when the starting material is consumed. Hydrogen uptake will also cease.

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude cis-alkene, which can be purified by chromatography if necessary.

Protocol 2: Preparation and Use of P-2 Nickel Catalyst

This protocol is adapted from the procedure described by H.C. Brown and C.A. Brown for the preparation of P-2 Ni catalyst.[9]

  • Catalyst Preparation:

    • In a flask equipped with a magnetic stir bar, dissolve Nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in 95% ethanol (e.g., 50 mL).

    • In a separate flask, prepare a solution of sodium borohydride (e.g., 0.19 g, 5.0 mmol) in 95% ethanol (e.g., 5 mL).

    • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A fine black precipitate of P-2 nickel will form immediately, accompanied by hydrogen evolution.

    • Allow the mixture to stir for an additional 10-15 minutes to ensure complete formation of the catalyst. The catalyst is typically used immediately in the same flask.

  • Hydrogenation Procedure (with Ethylenediamine for cis-selectivity):

    • Purge the reactor containing the freshly prepared P-2 nickel catalyst with hydrogen.

    • Add ethylenediamine (2 eq relative to nickel) to the catalyst suspension.

    • Add the alkyne substrate (e.g., 8 eq relative to nickel).

    • Stir the mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature.

    • Monitor hydrogen uptake. The reaction is typically rapid and ceases once the alkyne is consumed.

    • Upon completion, filter the mixture through Celite® to remove the black catalyst, and concentrate the filtrate to obtain the product.

Protocol 3: General Procedure for Diimide Reduction of an Alkyne

This protocol describes the reduction of an alkyne using diimide generated from 2-nitrobenzenesulfonylhydrazide (NBSH).[14]

  • Materials and Equipment:

    • Substrate (alkyne)

    • 2-Nitrobenzenesulfonylhydrazide (NBSH)

    • Triethylamine (TEA)

    • Solvent (e.g., Dichloromethane, DCM)

    • Round-bottom flask with a stir bar

    • Nitrogen or Argon supply

  • Procedure:

    • Dissolve the alkyne substrate (1.0 eq) in DCM in a round-bottom flask.

    • Add NBSH (typically 2-5 eq) to the solution.

    • Under a nitrogen atmosphere, add triethylamine (2-5 eq) dropwise to the stirring suspension at room temperature. The mixture may turn yellow.

    • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction by adding water.

    • Extract the mixture with a suitable organic solvent (e.g., DCM or ether).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alkene by column chromatography.

Visualizations: Workflows and Mechanisms

// Node styles start [label="Define Synthetic Goal:\nSelective Hydrogenation", fillcolor="#F1F3F4", fontcolor="#202124"]; question1 [label="Desired Alkene Stereochemistry?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cis_path [label="cis-(Z)-Alkene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trans_path [label="trans-(E)-Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; cis_method1 [label="Heterogeneous Catalysis:\nLindlar's Catalyst (Pd/CaCO₃/Pb)\nor P-2 Nickel (Ni₂B + EDA)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_method1 [label="Dissolving Metal Reduction\n(Na/NH₃)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_method2 [label="Modern Catalytic Methods\n(e.g., Ru-H or Co complexes)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; question2 [label="Acid/Base Sensitive\nFunctional Groups Present?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; diimide [label="Consider Diimide (N₂H₂)\nReduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Purified Alkene Product", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> question1; question1 -> cis_path [label="cis"]; question1 -> trans_path [label="trans"]; cis_path -> cis_method1; trans_path -> trans_method1; trans_path -> trans_method2; cis_method1 -> question2; trans_method1 -> question2; trans_method2 -> question2; question2 -> diimide [label="Yes"]; question2 -> final_product [label="No"]; diimide -> final_product; } dot Caption: Decision tree for selecting a semihydrogenation method.

// Connections between clusters add_catalyst -> purge [lhead=cluster_reaction, ltail=cluster_prep, minlen=2]; monitor -> filter_catalyst [lhead=cluster_workup, ltail=cluster_reaction, minlen=2]; } dot Caption: General experimental workflow for catalytic hydrogenation.

syn_addition

diimide_reduction

References

Application Notes and Protocols for Sonogashira Coupling Reactions with Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing Hept-4-en-6-yn-1-ol. This versatile building block, containing a terminal alkyne, a double bond, and a primary alcohol, is of significant interest in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[1][2]

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The mild reaction conditions, often at room temperature, and tolerance of a wide range of functional groups make it a highly valuable tool in medicinal chemistry and material science.[1][2]

The general scheme for the Sonogashira coupling is as follows:

Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² is an organic substituent.

Application in Drug Discovery and Development

The Sonogashira coupling is instrumental in the synthesis of complex molecular architectures found in many pharmaceutical compounds.[1] The introduction of the enyne moiety from this compound can be a key step in building the carbon skeleton of biologically active molecules. The resulting products can serve as precursors for a variety of transformations, leveraging the reactivity of the newly formed internal alkyne, the existing double bond, and the primary alcohol.

Experimental Protocols

Two representative protocols for the Sonogashira coupling of this compound with an aryl iodide are provided below: a classical palladium/copper co-catalyzed system and a copper-free alternative.

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard procedure for the coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) followed by iodobenzene (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under a nitrogen atmosphere, combine palladium(II) acetate (0.015 mmol, 1.5 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add anhydrous dimethylformamide (8 mL) and stir for 15 minutes at room temperature.

  • To this solution, add this compound (1.1 mmol, 1.1 equiv), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the final product.

Data Presentation

The following tables summarize typical yields for Sonogashira coupling reactions of this compound and similar alkynols with various aryl halides under different catalytic conditions.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF25492
24-IodotoluenePd(PPh₃)₄ (1.5)CuI (3)PiperidineDMF25689
31-Iodo-4-methoxybenzenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF25595
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene601278
54-BromobenzaldehydePd(PPh₃)₂Cl₂ (2.5)CuI (5)TEAAcetonitrile50885

Table 2: Copper-Free Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (1.5)PPh₃ (6)Cs₂CO₃DMF801088
24-IodoanisolePdCl₂(dppf) (2)-TBAFTHF601291
34-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1001682
41-Bromo-3,5-dimethylbenzenePd(dba)₂ (2)XPhos (4)K₃PO₄Toluene1102475
52-BromopyridinePd(OAc)₂ (1.5)P(t-Bu)₃ (3)Cs₂CO₃DMF901486

Mandatory Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the palladium/copper co-catalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)Complex R¹-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)Complex R¹-X Transmetalation Transmetalation (Cu-C≡C-R²) Diorganopalladium R¹-Pd(II)(C≡C-R²)L₂ Pd(II)Complex->Diorganopalladium Cu-C≡C-R² Transmetalation->Diorganopalladium Cu-C≡C-R² Diorganopalladium->Pd(0)L2 R¹-C≡C-R² Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R¹-C≡C-R² Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (H-C≡C-R²) Cu_Acetylide Cu-C≡C-R² Alkyne_Coordination->Cu_Acetylide H-C≡C-R² Base_Deprotonation Base Base_Deprotonation->Cu_Acetylide Deprotonation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing and analyzing a Sonogashira coupling reaction with this compound.

Workflow start Reaction Setup (Inert Atmosphere) reagents Add Catalysts, Base, and Solvent start->reagents reactants Add this compound and Aryl Halide reagents->reactants reaction Reaction at Specified Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Pure Product analysis->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Hept-4-en-6-yn-1-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hept-4-en-6-yn-1-ol is a versatile polyfunctionalized organic molecule featuring a terminal alkyne, an internal alkene, and a primary alcohol.[1] Its structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules.[1] The presence of the terminal alkyne group allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[2][3] The additional hydroxyl and alkene functionalities of this compound offer opportunities for further chemical modifications, making it a highly adaptable reagent for applications in drug discovery, materials science, and bioconjugation.[4][5][6]

Key Features of this compound in Click Chemistry:
  • Terminal Alkyne: The primary reactive site for CuAAC click chemistry, enabling covalent ligation to azide-modified molecules.[1]

  • Primary Alcohol: The hydroxyl group can be used as a handle for secondary modifications, such as esterification or etherification, to attach other functional moieties or to alter the solubility of the conjugate.[1]

  • Internal Alkene: The double bond provides a site for further functionalization through reactions like hydrogenation, halogenation, or metathesis.[1]

Application 1: Bioconjugation to Azide-Modified Proteins

This application note describes the use of this compound to label an azide-modified protein. The terminal alkyne of this compound reacts with the azide group on the protein via CuAAC to form a stable triazole linkage. This method is widely used for attaching probes, tags, or therapeutic agents to proteins.[7][8]

Experimental Workflow Diagram

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Click Reaction (CuAAC) cluster_purification Purification & Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Combine Reagents in Buffer Azide_Protein->Reaction_Mix Alkyne This compound Alkyne->Reaction_Mix Reagents CuSO4, Ligand, Reducing Agent Reagents->Reaction_Mix Purification Purify Conjugate (e.g., SEC) Reaction_Mix->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis Surface_Functionalization Azide_Surface Azide-Modified Surface Click_Reaction CuAAC with This compound Azide_Surface->Click_Reaction Functionalized_Surface Surface with -OH and Alkene Groups Click_Reaction->Functionalized_Surface Secondary_Mod Further Functionalization Functionalized_Surface->Secondary_Mod Final_Product Multi-Functional Surface Secondary_Mod->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Hept-4-en-6-yn-1-ol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The polarity of the solvent system may not be optimal for separating this compound from impurities, leading to co-elution or poor recovery from the column.

  • Compound Decomposition: this compound, being an enyne alcohol, may be sensitive to acidic or basic conditions on the silica gel, or prolonged exposure to the stationary phase.

  • Adsorption to Silica Gel: The polar alcohol group can lead to strong adsorption on the silica gel, making elution difficult.

  • Volatilization: Although it has a relatively high boiling point at atmospheric pressure, the compound might have some volatility, especially under a stream of nitrogen or air used to dry the column fractions.

Solutions:

Solution Detailed Steps
Optimize Solvent System 1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the target compound an Rf value of approximately 0.3-0.4 and good separation from impurities. 2. A common starting point for enyne alcohols is a gradient elution from a non-polar solvent (like hexane) to a more polar mixture (e.g., 80:20 hexane:ethyl acetate).
Use Deactivated Silica Gel 1. Prepare deactivated silica gel by mixing it with a small percentage of water (e.g., 1-5% by weight) or triethylamine (for basic compounds) to neutralize acidic sites. 2. Alternatively, use commercially available deactivated silica gel.
Minimize Contact Time 1. Use flash column chromatography to speed up the separation process. 2. Avoid leaving the compound on the column for extended periods.
Careful Fraction Evaporation 1. Use a rotary evaporator with a controlled temperature water bath (typically ≤ 30-40 °C) to remove the solvent from the collected fractions. 2. Avoid using a strong stream of air or nitrogen to dry the purified compound.
Issue 2: Product Contamination with Starting Materials or Byproducts

Possible Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: Common synthetic routes to enyne alcohols, such as Sonogashira couplings or Grignard reactions, can have side reactions.

    • Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) can produce a symmetrical diyne impurity.

    • Grignard Reaction with Acrolein: 1,4-conjugate addition can occur in addition to the desired 1,2-addition, leading to isomeric impurities. The Grignard reagent can also act as a base, causing enolization of the aldehyde.

Solutions:

Solution Detailed Steps
Optimize Reaction Conditions 1. Ensure the reaction has gone to completion using TLC or GC-MS analysis before starting the workup. 2. For Sonogashira couplings, using copper-free conditions or specific ligands can minimize homocoupling.[1] 3. For Grignard reactions, carefully controlling the temperature and addition rate can favor 1,2-addition.
Appropriate Workup Procedure 1. Sonogashira Workup: After the reaction, a typical workup involves quenching with an aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent. Washing the organic layer with a dilute acid can help remove amine bases.[2] 2. Grignard Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride at a low temperature. This is followed by extraction with an organic solvent.
Fractional Distillation If the boiling points of the impurities are significantly different from the product, fractional distillation under reduced pressure can be an effective purification method.
Issue 3: Product Decomposition During Distillation

Possible Cause:

  • Thermal Instability: Enyne alcohols can be thermally sensitive and may decompose at high temperatures, leading to polymerization or rearrangement.

Solution:

Solution Detailed Steps
Vacuum Distillation 1. Perform the distillation under reduced pressure to lower the boiling point of this compound. 2. Use a vacuum pump and a pressure gauge to maintain a stable, low pressure. 3. Heat the distillation flask in a water or oil bath with a magnetic stirrer to ensure even heating and prevent bumping.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: A combination of techniques is often most effective.

  • Initial Workup: Start with a standard aqueous workup to remove water-soluble impurities and catalysts. For reactions like the Sonogashira coupling, this may involve washing with dilute acid to remove the amine base.[2] For Grignard reactions, a careful quench with saturated ammonium chloride solution is recommended.

  • Column Chromatography: This is a versatile method for separating the target compound from both more and less polar impurities. A silica gel column with a hexane/ethyl acetate solvent system is a good starting point.

  • Fractional Distillation under Reduced Pressure: For high purity requirements, especially for removing close-boiling impurities, vacuum distillation is a suitable final step. This is particularly important if the compound is intended for use in sensitive applications like drug development.

Q2: What are the expected impurities from the synthesis of this compound?

A2: The impurities will depend on the synthetic route used.

  • If synthesized via Sonogashira coupling:

    • Unreacted starting materials (the vinyl halide and the terminal alkyne).

    • Homocoupled diyne (from the terminal alkyne).

    • Catalyst residues (palladium and copper complexes).

  • If synthesized via Grignard reaction with an appropriate aldehyde (e.g., acrolein derivative):

    • Unreacted starting materials.

    • The 1,4-addition product (an isomeric enol).

    • Products from the Grignard reagent acting as a base.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of purity, but not definitive.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your sample, allowing for the identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities by showing extra peaks in the spectrum.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (O-H stretch for the alcohol, C≡C stretch for the alkyne, and C=C stretch for the alkene). The absence of impurity-specific peaks (e.g., carbonyl stretch if an aldehyde starting material is present) can indicate purity.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the searched literature, the following table provides estimated values based on similar compounds and general principles of organic chemistry.

Purification TechniqueTypical Purity AchievedTypical YieldKey Parameters to Control
Column Chromatography >95%60-90%Solvent gradient, column packing, loading amount
Fractional Distillation >98%70-95% (of the purified material)Pressure, temperature, reflux ratio

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system. Start with a low polarity and gradually increase the polarity (e.g., from 100% hexane to a 90:10 hexane:ethyl acetate mixture, then 80:20, and so on).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Addition: Place the crude or partially purified this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.

  • Distillation: The compound will begin to boil and condense in the condenser. Collect the fraction that distills over at a constant temperature. This temperature is the boiling point of the compound at that specific pressure.

  • Discontinuation: Once the majority of the product has distilled, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Purity Assessment Crude Crude this compound TLC_GCMS TLC / GC-MS Analysis Crude->TLC_GCMS Decision Impurity Profile? TLC_GCMS->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography  Polar & Non-Polar Impurities Distillation Fractional Distillation (under vacuum) Decision->Distillation  Close-Boiling Impurities Purity_Check Purity Check (NMR, GC-MS) Column_Chromatography->Purity_Check Distillation->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: Workflow for selecting a purification strategy for this compound.

References

Technical Support Center: Synthesis of Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Hept-4-en-6-yn-1-ol.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to suboptimal reaction conditions and purification inefficiencies. This guide addresses common issues in a question-and-answer format.

Issue 1: Low Conversion of Starting Materials in Sonogashira Coupling

Question: I am performing a Sonogashira coupling between a vinyl halide and a terminal alkyne (e.g., 3-butyn-1-ol) to form the enyne backbone, but I am observing a low conversion of my starting materials. What are the potential causes and solutions?

Answer:

Low conversion in Sonogashira coupling is a frequent issue. Here are several factors to investigate:

  • Catalyst Activity: The palladium catalyst is crucial for the reaction. Ensure you are using a high-quality catalyst. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Inadequate reduction can lead to low activity. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.

  • Copper Co-catalyst: The copper(I) salt (typically CuI) is essential for the traditional Sonogashira reaction. Ensure it is fresh and not oxidized. Old or discolored CuI may be inactive.

  • Solvent and Base: The choice of solvent and base is critical. Amine bases like triethylamine or diisopropylamine are commonly used and can also serve as the solvent. Ensure your solvent is anhydrous and degassed, as oxygen can lead to unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).

  • Reaction Temperature: The reaction temperature may be too low. While Sonogashira couplings can often be run at room temperature, some less reactive substrates, particularly vinyl bromides or chlorides, may require heating to achieve a reasonable reaction rate.[1]

  • Ligands: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction outcome. Bulky and electron-rich ligands can sometimes improve the catalytic activity.

Troubleshooting Workflow for Low Conversion:

LowConversionWorkflow start Low Conversion Observed check_catalyst Check Catalyst Activity and Quality (Pd and Cu) start->check_catalyst check_conditions Verify Reaction Conditions (Solvent, Base, Temperature) check_catalyst->check_conditions If catalyst is good result Improved Conversion check_catalyst->result If catalyst was the issue check_reagents Assess Starting Material Purity check_conditions->check_reagents If conditions are correct check_conditions->result If conditions were suboptimal optimize_temp Increase Reaction Temperature check_reagents->optimize_temp If reagents are pure purify_reagents Purify Starting Materials check_reagents->purify_reagents If reagents are impure optimize_ligand Screen Different Phosphine Ligands optimize_temp->optimize_ligand optimize_base Try an Alternative Amine Base optimize_ligand->optimize_base optimize_base->result purify_reagents->result

Caption: Troubleshooting workflow for low starting material conversion.

Issue 2: Formation of Significant Byproducts, Primarily Alkyne Homocoupling

Question: My reaction is consuming the starting materials, but the yield of this compound is still low, and I am observing a significant amount of a byproduct that I suspect is the homocoupling product of my alkyne. How can I minimize this?

Answer:

The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[1] Here’s how you can address this:

  • Anaerobic Conditions: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are thoroughly degassed before use to remove dissolved oxygen.

  • Copper-Free Sonogashira: Consider switching to a copper-free Sonogashira protocol. While the reaction might be slower, it eliminates the primary catalyst for the homocoupling side reaction.[1]

  • Excess Alkyne: Using a slight excess of the terminal alkyne can sometimes help to favor the cross-coupling reaction over homocoupling. However, this can make purification more challenging.

  • Choice of Base: Some studies suggest that the choice of base can influence the extent of homocoupling. It may be worthwhile to screen different amine bases.

Issue 3: Difficulty in Purifying the Final Product

Question: I have completed the reaction, but I am struggling to isolate pure this compound. What are the recommended purification methods?

Answer:

The purification of polar compounds like this compound can be challenging. Here are some common and effective techniques:

  • Column Chromatography: This is the most common method for purifying compounds of this type.[2][3]

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. You will likely need to perform small-scale trials (using Thin Layer Chromatography, TLC) to determine the optimal solvent system that provides good separation between your product and any impurities.

  • Distillation: If the product is thermally stable and has a boiling point that is significantly different from the impurities, fractional distillation under reduced pressure can be an effective purification method.

Purification Workflow:

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., with NH4Cl solution) start->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., with MgSO4 or Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography on Silica Gel concentration->chromatography distillation Fractional Distillation (optional) chromatography->distillation pure_product Pure this compound chromatography->pure_product If sufficiently pure distillation->pure_product

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving high yields in the Sonogashira coupling step?

A1: The most critical parameters are the exclusion of oxygen to prevent alkyne homocoupling, the activity of the palladium and copper catalysts, and the choice of solvent and base. The reaction temperature is also important and may require optimization depending on the specific substrates used.

Q2: Should I protect the hydroxyl group of my alcohol-containing alkyne (e.g., 3-butyn-1-ol) before the Sonogashira coupling?

A2: While the Sonogashira reaction is often compatible with free hydroxyl groups, protection can sometimes be beneficial, especially if you are using a strong base that could deprotonate the alcohol. A common protecting group for alcohols is a silyl ether (e.g., TBDMS). However, this adds extra steps to your synthesis (protection and deprotection). It is recommended to first attempt the reaction without protection.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can visualize the consumption of the starting materials and the formation of the product. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.

Q4: What are some common byproducts I should look out for besides the alkyne homodimer?

A4: Besides the Glaser coupling product, other potential byproducts can include:

  • Products of side reactions involving the solvent or base.

  • If your starting materials are not pure, you may carry over impurities into your final product.

  • In some cases, side reactions involving the double bond of the enyne product can occur, although this is less common under standard Sonogashira conditions.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of a Representative Sonogashira Coupling

The following table summarizes the impact of different reaction conditions on the yield of a Sonogashira coupling between an aryl bromide and an alkyne, which can provide insights for the synthesis of this compound.

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF2565
2Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF5085
3Pd(PPh₃)₂Cl₂ (2)CuI (4)DIPATHF5082
4Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NDMF5078
5Pd(PPh₃)₄ (2)NoneEt₃NTHF5070

Note: This data is illustrative and based on typical Sonogashira couplings. Actual yields for the synthesis of this compound may vary.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Sonogashira Coupling

This protocol is a representative procedure based on standard Sonogashira coupling conditions and should be optimized for your specific experimental setup.

Materials:

  • Vinyl bromide (1.0 eq)

  • 3-Butyn-1-ol (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous and degassed THF and triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-butyn-1-ol dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

References

Storage and handling guidelines for unsaturated alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Unsaturated Alcohols

This guide provides essential storage and handling information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with unsaturated alcohols.

Frequently Asked Questions (FAQs)

Q1: What are unsaturated alcohols, and why do they require special handling?

Unsaturated alcohols are organic compounds containing a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond.[1] This combination of functional groups makes them more reactive than their saturated counterparts.[1] Their primary handling challenges stem from two main properties:

  • Instability: Simple enols, where the hydroxyl group is attached directly to a double-bonded carbon, are often unstable and can tautomerize into more stable aldehydes or ketones.[2][3]

  • Peroxide Formation: Many unsaturated alcohols, particularly those with allylic or benzylic hydrogens, are prone to autoxidation in the presence of air and light, forming shock-sensitive and explosive peroxide crystals.[4][5][6]

Q2: What are the ideal storage conditions for unsaturated alcohols?

Proper storage is critical to maintain the chemical's integrity and ensure safety. General guidelines include:

  • Atmosphere: Store in airtight containers, purging the headspace with an inert gas like nitrogen or argon to displace oxygen, especially for highly sensitive compounds (Group A peroxide formers).[7]

  • Temperature: Keep in a cool, dry, and dark location, such as a dedicated flammables cabinet.[5] While lower temperatures are generally better, do not store at or below the chemical's freezing point, as this can cause peroxides to crystallize out of solution, creating a significant shock hazard.[4] A recommended range is often between 2°C and 8°C, but always consult the manufacturer's Safety Data Sheet (SDS).[8]

  • Light: Store in amber glass or opaque bottles to protect from UV light, which can initiate and accelerate peroxide formation.[5][8]

  • Containers: Use tightly sealed, original containers. Avoid ground glass stoppers or loose-fitting caps that can allow air ingress.[5][9]

Q3: What is peroxide formation, and why is it a major concern?

Peroxide formation is a process where susceptible chemicals, including many unsaturated alcohols, react with atmospheric oxygen to form peroxides, hydroperoxides, and other related compounds.[4][5] This process is often initiated by light, heat, or the presence of contaminants.[4]

The primary concern is safety. Peroxides can be highly unstable and dangerously explosive when subjected to thermal or mechanical shock, friction, or impact.[4][6] The risk is amplified when these compounds are concentrated through distillation or evaporation, as even small amounts of crystalline peroxides in the residue can detonate violently.[4][9]

Q4: How can I prevent or inhibit peroxide formation?

Prevention is the most effective safety strategy:

  • Purchase Inhibited Chemicals: Whenever possible, purchase unsaturated alcohols that contain an inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone.[4][5] These compounds act as free-radical scavengers to slow the autoxidation process.

  • Manage Inventory: Purchase chemicals in small quantities that will be used within a short timeframe.[7] Practice a "first-in, first-out" inventory system.[5]

  • Date All Containers: Clearly label all peroxide-forming chemicals with the date of receipt and the date of opening.[7] This is crucial for tracking storage duration and scheduling testing.

  • Proper Storage: Strictly adhere to the ideal storage conditions outlined in Q2 (inert atmosphere, cool, dark).[7]

Q5: What Personal Protective Equipment (PPE) is required when handling unsaturated alcohols?

Given their flammability, potential toxicity, and the risk of peroxide formation, stringent safety measures are necessary.

  • Eye Protection: Wear sanitized, indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.[10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Consult the SDS for the specific type of glove material recommended.

  • Body Protection: A chemical-resistant apron or lab coat should be worn.[11]

  • Respiratory Protection: Handle these chemicals in a certified chemical fume hood to prevent the inhalation of flammable and potentially toxic vapors.[10]

  • Additional PPE: For tasks with a higher risk of splashing or explosion, a face shield worn over goggles is recommended.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My unsaturated alcohol appears cloudy, contains solid crystals, or has formed a viscous layer.

This is a critical warning sign that dangerous levels of peroxides may have formed. DO NOT MOVE OR ATTEMPT TO OPEN THE CONTAINER. The crystals can be shock-sensitive peroxides, and friction from a stuck cap could cause detonation.[5][9] Follow the workflow below for safe handling.

Peroxide_Troubleshooting start Suspected Peroxide Formation (e.g., crystals, cloudiness, discoloration) q_visual Are crystals or solid precipitates visible in the liquid or around the cap? start->q_visual action_do_not_touch CRITICAL: DO NOT TOUCH OR MOVE! Container may be shock-sensitive. q_visual->action_do_not_touch Yes q_age Is the container past its expiration or recommended test date? q_visual->q_age No action_contact_ehs Immediately contact your institution's Environmental Health & Safety (EHS) for emergency disposal. action_do_not_touch->action_contact_ehs action_test Test for peroxides using an appropriate method (See Protocol 2). Record the date and result on the label. q_age->action_test Yes q_age->action_test No, but suspicious q_result Peroxide concentration > 100 ppm? action_test->q_result q_result->action_contact_ehs Yes action_ok_to_use Safe for use. Re-test periodically according to storage guidelines. q_result->action_ok_to_use No (< 100 ppm) action_use_caution Use with extreme caution. Avoid distillation or evaporation. Dispose of remaining material.

Caption: Troubleshooting workflow for suspected peroxide formation.

Problem: My reaction is failing, and I suspect the unsaturated alcohol is impure or has degraded.

Unsaturated alcohols can degrade through pathways other than peroxide formation, such as polymerization or tautomerization.

  • Check for Unsaturation: The double or triple bond may have reacted. You can perform a qualitative test for unsaturation, such as the Baeyer's test (see Protocol 3), to confirm the presence of the C=C or C≡C bond.[12][13] A negative result indicates the unsaturated site has been consumed.

  • Assess Purity: If possible, analyze the purity of the starting material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify contaminants or degradation products.

  • Consider Inhibitors: If you are using an inhibited alcohol, the inhibitor itself might interfere with certain sensitive reactions, particularly those involving free radicals.

Problem: How do I safely dispose of old or unwanted unsaturated alcohols?

  • Peroxide-Free Alcohols (<100 ppm): Treat as hazardous chemical waste. Follow your institution's guidelines for flammable liquid disposal. Ensure the container is clearly labeled.

  • High-Peroxide Alcohols (>100 ppm) or Unknowns: These are extremely dangerous and should not be handled. Contact your institution's Environmental Health & Safety (EHS) or hazardous waste disposal team immediately for specialized disposal procedures.[6]

  • Empty Containers: Rinse the container with a compatible solvent (e.g., isopropanol) in a fume hood. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal.[14]

Appendices

Data Presentation

The following tables provide quantitative guidelines for the storage and handling of peroxide-forming chemicals, a class that includes many unsaturated alcohols.

Table 1: Storage and Testing Frequency for Peroxide-Forming Chemicals

GroupHazard DescriptionExamples of Unsaturated AlcoholsOpened Container Disposal/Testing Schedule
A Severe peroxide hazard. Form explosive levels of peroxides without concentration.None typically in this group, which is dominated by ethers like Diisopropyl ether.Test before use. Dispose of after 3 months .[7]
B Peroxide hazard on concentration.Allyl alcohol, 2-Cyclohexen-1-ol.[7]Test every 6 months . Dispose of after 12 months.
C Hazard of peroxide-initiated autopolymerization.Acrylic acid, Acrylonitrile, Vinyl acetate.[4]If uninhibited, dispose of after 24 hours .[7] If inhibited, test every 6 months and dispose of after 12 months.[6][7]

Note: Always refer to the manufacturer's SDS for specific storage and handling instructions.

Degradation_Factors Air Air (Oxygen) Alcohol Unsaturated Alcohol Air->Alcohol Light Light (UV) Light->Alcohol Heat Heat Heat->Alcohol Time Time Time->Alcohol Degradation Degradation (Peroxide Formation, Polymerization) Alcohol->Degradation

Caption: Key factors contributing to the degradation of unsaturated alcohols.

Table 2: Common Incompatible Chemicals

Chemical ClassDo NOT Store With
Alcohols Acetic acid, Nitric acid, Perchloric acid, Peroxides, Chromic acid, Oxidizing agents.[15]
Flammable Liquids Ammonium nitrate, Hydrogen peroxide, Nitric acid, Sodium peroxide, Halogens.[15]
Oxidizing Agents Flammable liquids, Organic materials, Reducing agents (e.g., metals, hydrides).
Experimental Protocols

Protocol 1: Qualitative Test for Peroxides (Iodide Method)

This test provides a rapid, qualitative check for the presence of hydroperoxides.

Methodology:

  • In a chemical fume hood, add 1-3 mL of the unsaturated alcohol to an equal volume of glacial acetic acid in a test tube.

  • Add a few drops of a freshly prepared, saturated aqueous solution of potassium iodide (KI) or sodium iodide (NaI).

  • Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The yellow/brown color is due to the oxidation of iodide (I⁻) to iodine (I₂).

  • A faint color indicates a low concentration, while a dark brown color suggests a high and potentially dangerous concentration.

Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips offer a convenient and more quantitative method for determining peroxide concentration.

Methodology:

  • Obtain peroxide test strips (e.g., from Millipore-Sigma, VWR, or Fisher) appropriate for organic solvents.[5]

  • Following the manufacturer's instructions, dip the reactive end of the strip into a sample of the unsaturated alcohol for the specified time (usually 1-2 seconds).

  • Do not allow the strip to dry completely. After the specified waiting period, compare the color of the test pad to the color scale provided on the container.

  • Record the concentration (in ppm), date, and your initials on the chemical's label.

  • Action Level: If the peroxide concentration is at or above 100 ppm , the chemical is considered hazardous and should be slated for immediate disposal by EHS.[6]

Protocol 3: Qualitative Test for Unsaturation (Baeyer's Test)

This test confirms the presence of carbon-carbon double or triple bonds.

Methodology:

  • Dissolve 4-5 drops of the unsaturated alcohol in ~2 mL of a suitable solvent (e.g., ethanol or acetone) in a test tube.[12][13]

  • Add a 1-2% aqueous solution of potassium permanganate (KMnO₄) dropwise while shaking the tube.[13]

  • Positive Result: If the deep purple color of the permanganate disappears and a brown precipitate (manganese dioxide, MnO₂) forms, the test is positive, indicating the presence of an unsaturated bond.[12][13]

  • Negative Result: If the purple color persists, the compound is saturated (or the unsaturated bond has been consumed).[13]

References

Technical Support Center: Characterization of Impurities in Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-4-en-6-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: The most common impurities are typically related to the synthesis and degradation of this compound. These can include:

  • Oxidation Products: Hept-4-en-6-ynal (the corresponding aldehyde) and Hept-4-en-6-ynoic acid (the corresponding carboxylic acid) are common impurities formed by oxidation of the primary alcohol.[1]

  • Polymeric Impurities: The conjugated enyne system can be susceptible to polymerization, leading to the formation of oligomers or polymers, especially under improper storage conditions (e.g., exposure to light or heat).

  • Residual Starting Materials and Solvents: Depending on the synthetic route, residual starting materials, reagents, and solvents may be present.

Q2: How can I minimize the formation of impurities during storage?

A2: To minimize impurity formation, store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (ideally ≤ -20°C). Avoid repeated freeze-thaw cycles.

Q3: Which analytical techniques are best suited for characterizing impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating polar and non-polar impurities, including oxidation products and potential oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and impurities. Quantitative NMR (qNMR) can be used for accurate purity assessment.[2][3][4][5]

Q4: I am observing unexpected peaks in my GC-MS chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources. Refer to the GC-MS troubleshooting guide below for potential causes and solutions, such as system contamination, septum bleed, or sample degradation.

Q5: My HPLC separation is showing poor resolution between the main peak and an impurity. How can I improve it?

A5: To improve HPLC resolution, you can try optimizing the mobile phase composition, adjusting the gradient profile, changing the column stationary phase, or modifying the column temperature. Refer to the HPLC troubleshooting guide for more detailed suggestions.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Cause Recommended Solution
Ghost Peaks Contamination in the injection port, column, or detector.Bake out the column and injection port at a high temperature. Run a solvent blank to check for residual contamination.
Peak Tailing Active sites in the column or liner; column overload.Use a deactivated liner and column. Reduce the injection volume or sample concentration.
Poor Sensitivity Leak in the system; detector not optimized.Check for leaks using an electronic leak detector. Optimize detector parameters (e.g., electron multiplier voltage).
Retention Time Shifts Inconsistent oven temperature program; carrier gas flow rate fluctuations.Verify the oven temperature calibration. Check and regulate the carrier gas flow rate.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause Recommended Solution
Poor Peak Shape (Fronting or Tailing) Column overload; mismatched sample solvent and mobile phase.Reduce sample concentration. Dissolve the sample in the initial mobile phase.
Baseline Drift Column not equilibrated; mobile phase composition changing.Equilibrate the column with the mobile phase for a sufficient time. Ensure the mobile phase is well-mixed and degassed.
Variable Retention Times Fluctuation in pump pressure; changes in mobile phase composition.Check the pump for leaks and ensure proper solvent delivery. Prepare fresh mobile phase.
Low Signal-to-Noise Ratio Detector lamp aging; contaminated flow cell.Replace the detector lamp. Flush the flow cell with an appropriate solvent.

Quantitative Data Summary

The following table provides a hypothetical summary of typical impurity levels found in a batch of this compound. Actual values may vary depending on the synthesis and storage conditions.

Impurity Typical Abundance (%) Analytical Method
Hept-4-en-6-ynal0.1 - 0.5GC-MS, HPLC
Hept-4-en-6-ynoic acid0.05 - 0.2HPLC
Dimeric/Oligomeric Species< 0.1HPLC
Residual Solvents (e.g., THF, Toluene)< 0.1GC-MS

Experimental Protocols

GC-MS Method for Impurity Profiling

This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound samples.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

HPLC Method for Polar and Non-Polar Impurities

This gradient HPLC method is suitable for the separation of this compound from its more polar oxidation products and less polar impurities.[6][7]

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Quantitative NMR (qNMR) for Purity Assessment

This protocol provides a general guideline for determining the purity of this compound using qNMR with an internal standard.[2][3][4][5][8]

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz).

  • Internal Standard: A high-purity, stable compound with a known chemical structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply a Fourier transform with zero-filling.

    • Carefully phase the spectrum.

    • Perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dilution_GC Dilute in Dichloromethane Sample->Dilution_GC Dilution_HPLC Dilute in ACN/Water Sample->Dilution_HPLC Dilution_NMR Dissolve in Deuterated Solvent with Internal Standard Sample->Dilution_NMR GCMS GC-MS Analysis Dilution_GC->GCMS HPLC HPLC Analysis Dilution_HPLC->HPLC qNMR qNMR Analysis Dilution_NMR->qNMR Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Impurity_ID Quantification Quantification HPLC->Quantification Purity Purity Assessment qNMR->Purity Impurity_ID->Quantification

Caption: Experimental workflow for impurity characterization.

degradation_pathway Main This compound Aldehyde Hept-4-en-6-ynal Main->Aldehyde Oxidation Polymer Polymeric Impurities Main->Polymer Polymerization Acid Hept-4-en-6-ynoic Acid Aldehyde->Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Hept-4-en-6-yn-1-ol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for Hept-4-en-6-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This compound is a polyfunctional molecule with three primary reactive sites: the primary hydroxyl (-OH) group, the carbon-carbon double bond (alkene), and the terminal carbon-carbon triple bond (alkyne)[1][2]. The reactivity of each site allows for a variety of derivatization strategies.

Q2: Why is it often necessary to use a protecting group when derivatizing this compound?

Due to the presence of multiple reactive functional groups, it is often necessary to protect one or more of them to achieve selective derivatization of another. For example, the acidic proton of the hydroxyl group can interfere with reactions targeting the alkyne, such as Grignard or organolithium reagents. Protecting the alcohol as an ether or silyl ether prevents this unwanted reactivity.

Q3: What are the most common derivatization reactions for each functional group of this compound?

  • Hydroxyl Group: Esterification, etherification, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

  • Alkyne Group: Sonogashira coupling, Glaser coupling, and "Click Chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC).

  • Alkene Group: While less commonly derivatized in the presence of the more reactive alkyne, it can undergo reactions such as hydrogenation or halogenation, typically after protecting the hydroxyl and/or alkyne functionalities.

Q4: How can I purify the derivatized products of this compound?

Purification is typically achieved using column chromatography on silica gel. The choice of solvent system will depend on the polarity of the product. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time for reaction quenching and to guide the purification process.

Troubleshooting Guides

Derivatization of the Hydroxyl Group

Problem 1: Low yield in esterification reactions.

Possible Cause Troubleshooting Suggestion
Incomplete reaction Increase reaction time and/or temperature. Monitor reaction progress by TLC.
Equilibrium not shifted towards product Use a dehydrating agent (e.g., molecular sieves) or remove water azeotropically (e.g., with a Dean-Stark apparatus).
Steric hindrance Use a more reactive acylating agent (e.g., acid chloride or anhydride instead of carboxylic acid).
Product instability If the product is sensitive to the acidic or basic conditions, consider milder catalysts or reaction conditions.

Problem 2: Formation of side products in etherification (e.g., Williamson ether synthesis).

Possible Cause Troubleshooting Suggestion
Elimination of the alkyl halide Use a less hindered base or a more reactive alkyl halide. Lower the reaction temperature.
Reaction with the alkyne Protect the alkyne if the base is strong enough to deprotonate it.
Low reactivity of the alcohol Use a stronger base to fully deprotonate the alcohol. Ensure anhydrous conditions.
Derivatization of the Alkyne Group

Problem 3: Low yield in Sonogashira coupling.

Possible Cause Troubleshooting Suggestion
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use freshly prepared catalyst solutions.
Homocoupling (Glaser coupling) of the alkyne Use a copper-free Sonogashira protocol or add the alkyne slowly to the reaction mixture.
Poor solubility of reagents Choose a solvent system that dissolves all reactants. A co-solvent may be necessary.
Base is not optimal Screen different bases (e.g., triethylamine, diisopropylamine, potassium carbonate) to find the most effective one for your specific substrates.

Problem 4: Low yield or no reaction in Click Chemistry (CuAAC).

Possible Cause Troubleshooting Suggestion
Copper(I) catalyst oxidation Add a reducing agent (e.g., sodium ascorbate) to the reaction mixture to keep the copper in its +1 oxidation state. Perform the reaction under an inert atmosphere.
Ligand issues Use a suitable ligand (e.g., TBTA) to stabilize the copper(I) catalyst and improve reaction efficiency.
Impure reagents Ensure the azide and alkyne starting materials are pure. Impurities can inhibit the catalyst.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the derivatization of enyne alcohols similar to this compound. Note that these are representative examples and may require optimization for your specific substrate.

Table 1: Protection of the Hydroxyl Group as a Silyl Ether

Protecting GroupReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
TBDMSTBDMS-ClImidazoleDMF252-4>95
TIPSTIPS-ClImidazoleDMF253-6>90
TESTES-ClTriethylamineDCM0-251-2>95

Table 2: Sonogashira Coupling of a Protected Enyne Alcohol

Aryl HalidePalladium CatalystCopper Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
IodobenzenePd(PPh₃)₄ (5 mol%)CuI (10 mol%)Et₃NTHF25-504-885-95
4-BromopyridinePdCl₂(PPh₃)₂ (5 mol%)CuI (10 mol%)i-Pr₂NHDioxane801270-85
Vinyl BromidePd(OAc)₂ (2 mol%)CuI (5 mol%)K₂CO₃DMF60680-90

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS-Cl
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Sonogashira Coupling of TBDMS-protected this compound with Iodobenzene
  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add TBDMS-protected this compound (1.2 eq), iodobenzene (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

experimental_workflow start Start: this compound protect Protection of -OH group start->protect derivatize Derivatization of alkyne/alkene protect->derivatize deprotect Deprotection of -OH group derivatize->deprotect product Final Product deprotect->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic start Low Reaction Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? start->side_products product_loss Product Loss During Workup? start->product_loss optimize_cond Optimize Conditions: - Increase time/temp - Change reagents incomplete_rxn->optimize_cond Yes modify_protocol Modify Protocol: - Use protecting groups - Change catalyst/base side_products->modify_protocol Yes improve_workup Improve Workup: - Check aqueous layer - Optimize purification product_loss->improve_workup Yes

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Stereoselective Reactions of Chiral Enynols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with stereoselectivity in reactions involving chiral enynols. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a low diastereomeric ratio (dr). What are the most common causes and how can I improve it?

A1: Low diastereoselectivity is a frequent issue and can often be traced back to several key factors in the reaction setup.

  • Chiral Ligand: The choice of chiral ligand on your metal catalyst is paramount. The ligand's steric and electronic properties create the chiral environment that dictates the facial selectivity of the reaction. If you are observing a poor dr, consider screening a panel of ligands with different steric bulk or electronic properties. For instance, in gold-catalyzed cyclizations, bulky phosphine ligands can significantly enhance diastereoselectivity by creating a more constrained transition state.

  • Solvent: The solvent can have a profound impact on the transition state geometry and, consequently, the stereochemical outcome.[1][2] Non-polar solvents often favor more organized transition states, leading to higher selectivity. If you are using a polar solvent, try switching to a less polar alternative like toluene or dichloromethane. It has been noted that specific solute-solvent interactions, rather than just the dielectric constant, can be the root cause of solvent effects.[2]

  • Temperature: Lowering the reaction temperature generally enhances stereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product. If your reaction is running at room temperature or elevated temperatures, try cooling it to 0 °C, -20 °C, or even lower.

  • Counter-ion/Additives: In metal-catalyzed reactions, the counter-ion can influence the catalyst's Lewis acidity and its coordination sphere. Screening different silver salts (e.g., AgSbF₆, AgOTf) to generate the active cationic catalyst can sometimes lead to improved selectivity.

Q2: I am observing poor enantiomeric excess (ee) in my reaction. What steps can I take to optimize it?

A2: Poor enantiomeric excess suggests that the chiral catalyst is not effectively discriminating between the two enantiotopic faces of the prochiral substrate.

  • Catalyst System: The primary factor is the chiral catalyst itself. Ensure you are using a well-defined, enantiopure catalyst. For gold-catalyzed reactions, the combination of a gold(I) precursor with a chiral phosphine ligand is common. The efficacy of these ligands is often constrained by the linear geometry of gold(I), which can place the chiral ligand far from the substrate.[3] Specialized ligands are often required to overcome this.

  • Substrate-Catalyst Mismatch: There might be a mismatch between your chiral enynol substrate and the chiral catalyst. The existing chirality in the enynol can either synergistically enhance the stereochemical preference of the catalyst (matched case) or oppose it (mismatched case). If you suspect a mismatched case, you may need to use the opposite enantiomer of the catalyst or a different class of chiral ligand altogether.

  • Reaction Concentration: In some cases, catalyst aggregation at high concentrations can lead to alternative, less selective reaction pathways. Try running the reaction at a lower concentration.

Q3: My reaction is yielding a complex mixture of products instead of the desired stereoisomer. What are the likely side reactions?

A3: In addition to stereoisomers, enynol reactions can be prone to other side reactions leading to constitutional isomers or decomposition.

  • Protodemetalation: In gold-catalyzed reactions, vinyl-gold intermediates can undergo protodemetalation, leading to hydrofunctionalized byproducts instead of the desired cyclized product.[4] This can be exacerbated by protic impurities in the solvent or on the glassware. Ensure all reagents and equipment are scrupulously dried.

  • Homocoupling: A common side reaction, particularly with copper co-catalysts, is the homocoupling of the alkyne starting material.[5] If applicable, consider alternative co-catalysts or catalyst systems.

  • Rearrangements: Gold-carbenes and other reactive intermediates in these catalytic cycles can sometimes undergo undesired rearrangements if the desired reaction pathway is slow.[6] Optimizing the reaction conditions (temperature, catalyst) to favor the desired cyclization can help minimize these side reactions.

Q4: Can temperature have a non-linear effect on stereoselectivity?

A4: Yes, it is possible to observe a non-linear relationship between temperature and stereoselectivity, sometimes with an "inversion temperature" at which the selectivity reverses.[7] This can be due to an equilibrium between different reactive species or solvation clusters in solution.[1][7] If you observe unexpected temperature effects, it may be indicative of a complex interplay of factors, and a detailed mechanistic investigation might be necessary.

Quantitative Data on Stereoselectivity

The following table summarizes the optimization of a gold(I)-catalyzed stereoselective tandem 1,3-acyloxy migration/Nazarov cyclization/aldol addition cascade of a chiral 1,3-enyne aldehyde. This data illustrates how catalyst choice and temperature can influence yield, diastereoselectivity, and enantiomeric excess.

EntryCatalystTemperature (°C)Yield (%)dr (major:minor)ee (%)
1(Ph₃P)AuCl/AgSbF₆ 23851.5:196
2(Ph₃P)AuCl/AgSbF₆ 0893:196
3(Ph₃P)AuCl/AgSbF₆ -10904:197
4(Johnphos)AuCl/AgSbF₆ -10882.5:196
5(XPhos)AuCl/AgSbF₆ -10852:196

Data adapted from a study on the stereoselective cyclization of 1,3-enyne aldehydes.[8][9]

Key Experimental Protocol

Representative Protocol for Gold(I)-Catalyzed Stereoselective Cyclization of a Chiral 1,3-Enyne Aldehyde[8][9]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the gold(I) precursor (e.g., (Ph₃P)AuCl, 0.005 mmol, 5 mol%) and the silver salt (e.g., AgSbF₆, 0.005 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, 2.0 mL) via syringe and stir the resulting mixture at room temperature for 5 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

  • Substrate Addition: In a separate flame-dried flask, dissolve the chiral enyne aldehyde (0.1 mmol, 1.0 equiv) in the same anhydrous solvent (1.0 mL).

  • Reaction Initiation: Cool the catalyst mixture to the desired temperature (e.g., -10 °C) using a cryocooler or an appropriate cooling bath. Add the substrate solution to the catalyst mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing Reaction Mechanisms

Understanding the catalytic cycle is crucial for troubleshooting. Below is a generalized workflow and a representative catalytic cycle for a gold(I)-catalyzed cyclization of a chiral enynol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Flame-dry glassware under Argon p2 Prepare catalyst in situ: (Ph₃P)AuCl + AgSbF₆ p1->p2 p3 Dissolve chiral enynol in anhydrous solvent p2->p3 r1 Cool catalyst mixture to target temperature (e.g., -10 °C) p3->r1 r2 Add substrate solution dropwise r1->r2 r3 Stir and monitor reaction by TLC/LC-MS r2->r3 w1 Quench reaction r3->w1 w2 Liquid-liquid extraction w1->w2 w3 Dry, filter, and concentrate w2->w3 a1 Purify by column chromatography w3->a1 a2 Determine dr (NMR) and ee (Chiral HPLC) a1->a2

General experimental workflow for a stereoselective reaction.

Gold_Catalytic_Cycle Catalyst L-Au⁺ Pi_Complex π-Complex Catalyst->Pi_Complex Enynol Chiral Enynol Enynol->Pi_Complex + VinylGold Vinyl-Au(I) Intermediate Pi_Complex->VinylGold 6-endo-dig cyclization Cyclization Intramolecular Nucleophilic Attack Carbene Au(I)-Carbene Intermediate VinylGold->Carbene [1,2]-H shift or other pathway Product Chiral Product Carbene->Product Protodemetalation or subsequent cyclization Rearrangement Rearrangement/ Further Reaction Product->Catalyst -

References

Technical Support Center: Catalyst Selection for Efficient Enyne Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enyne cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst selection for this powerful synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My enyne cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in enyne cyclization can stem from several factors. A primary consideration is the choice of catalyst and its components. The metal center, ligands, and counterion all play a crucial role in catalytic activity and stability. For instance, in gold-catalyzed reactions, the combination of a gold(I) precatalyst with a silver salt cocatalyst is common, where the silver salt acts as a halide scavenger to generate the active cationic gold species.[1]

Other factors that significantly influence yield include:

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically alter the reaction pathway and efficiency. For example, in Au(I)-catalyzed cyclization of 1,7-enynes, dichloromethane (DCM) can favor a 6-endo-dig cyclization pathway.[2]

  • Reaction Temperature: Temperature can influence the reaction rate and selectivity. Some reactions require elevated temperatures to proceed efficiently, while others may benefit from lower temperatures to suppress side reactions.[2] For instance, a nickel-catalyzed cyclization of N-(o-ethynylaryl)acrylamides proceeds via a [2+2] cycloaddition at 60 °C.[2]

  • Substrate Substituents: The electronic and steric properties of the substituents on the enyne substrate can impact the reactivity of the alkene and alkyne moieties, thereby affecting the cyclization efficiency.[2]

Q2: I am observing the formation of multiple products (poor selectivity). How can I control the chemoselectivity, regioselectivity, or stereoselectivity of my enyne cyclization?

A2: Achieving high selectivity is a common challenge in enyne cyclization. The catalyst system is the most critical factor in directing the reaction towards a specific outcome.

  • Ligand Modification: The steric and electronic properties of the ligands attached to the metal center are paramount in controlling selectivity.[2][3] Bulky ligands can create a specific steric environment around the metal, favoring one reaction pathway over another.[1] Chiral ligands are essential for achieving high enantioselectivity in asymmetric cyclizations.[1][4] For example, N-heterocyclic carbene (NHC) ligands have been shown to modulate the reactivity, selectivity, and stability of gold catalysts in enyne cycloisomerization.[1][5][6]

  • Metal Catalyst Selection: Different metals can favor distinct reaction pathways. For example, platinum and gold catalysts can lead to different cyclization products from the same enyne substrate.[2][4] While palladium catalysts often favor cycloisomerization to dienes, platinum(II) chloride can promote alkoxy- or hydroxycyclization in the presence of nucleophilic solvents.[7][8] Earth-abundant metals like cobalt are also emerging as effective catalysts for specific transformations, such as the asymmetric reductive coupling of 1,3-enynes with imines.[9][10]

  • Solvent and Additives: The reaction medium can influence selectivity. As mentioned, the choice of solvent can dictate the reaction pathway.[2] Additives can also play a crucial role. For example, in a cobalt-catalyzed reductive coupling, water was found to be essential for high yield and stereocontrol.[9]

Q3: My catalyst appears to be deactivating during the reaction. What are the common causes of catalyst deactivation and how can I prevent it?

A3: Catalyst deactivation is the loss of catalytic activity over time and can be a significant issue.[11] Common causes include:

  • Poisoning: Impurities in the reactants, solvents, or atmosphere can bind to the active sites of the catalyst, rendering them inactive. Sulfur-containing compounds are a common poison for many transition metal catalysts.[11]

  • Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common in high-temperature reactions.[11]

  • Sintering: At high temperatures, small metal particles on a support can agglomerate into larger particles, reducing the active surface area.

  • Leaching: The active metal can dissolve from the support into the reaction medium.

To mitigate catalyst deactivation:

  • Ensure high purity of all reactants and solvents.

  • Thoroughly dry all glassware and reagents.

  • Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Optimize the reaction temperature to avoid thermal degradation of the catalyst.

  • The choice of ligand can also enhance the thermal and chemical stability of the catalyst.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Verify the quality and age of the catalyst and any cocatalysts/additives. - Ensure proper activation of the precatalyst (e.g., halide abstraction with a silver salt for gold catalysts). - Prepare the catalyst in situ if it is sensitive to air or moisture.
Inappropriate reaction conditions- Screen different solvents with varying polarities. - Optimize the reaction temperature. A higher temperature may be required, but be mindful of potential side reactions. - Adjust the catalyst loading.
Formation of Side Products (e.g., oligomerization, hydration) Incorrect catalyst choice- Switch to a different metal catalyst. For instance, if gold catalysts lead to side reactions, consider platinum, ruthenium, or palladium alternatives.[7][12] - Modify the ligand to alter the catalyst's reactivity and selectivity.[1][2]
Non-optimal reaction conditions- Lower the reaction temperature to suppress undesired pathways. - Use a less coordinating solvent.
Poor Enantioselectivity Ineffective chiral ligand- Screen a library of chiral ligands with different steric and electronic properties. - The choice of counterion or additive can also influence enantioselectivity.[1]
Racemization of product- Check if the product is stable under the reaction conditions. Consider lowering the temperature or reaction time.
Inconsistent Results Impurities in reagents or solvents- Use freshly purified solvents and reagents. - Ensure all starting materials are of high purity.
Atmosphere contamination- Strictly maintain an inert atmosphere throughout the reaction setup and duration.

Data Presentation: Catalyst Performance in Enyne Cyclization

The following tables summarize the performance of various catalytic systems in specific enyne cyclization reactions.

Table 1: Asymmetric Methoxycyclization of a 1,6-Enyne [1]

Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)
(aS,R)-21 with AgSbF₆5233
(aS,R)-21 with [Ag(MeCN)₂]⁺ BARF⁻--77
(aR,R)-21 (for sulfonamide-substituted enyne)HighModest
NHC-Au(I) complex 15-up to 75
NHC-Au(I) complex 219777
NHC-Au(I) complex 18-78

Table 2: Cobalt-Catalyzed Asymmetric Reductive Coupling of 1,3-Enynes with Imines [9]

Enyne SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Benzyl-protected16 5688
Straight-chain alkyl17 6894
2-Methyl-substituted19 4399
Pivaloyl ester20 7097
Cyclopropyl ester21 4999
Adamantyl ester22 6598

Experimental Protocols

General Procedure for Nickel-Catalyzed Cycloisomerization of Enynes [13]

  • To a stirring solution of the enyne substrate in toluene (approximately 0.4 M) at 60 °C, add the catalyst solution.

  • The catalyst solution is prepared by equilibrating Ni(COD)₂ and the N-heterocyclic carbene ligand (e.g., IDTB) in toluene at room temperature for at least 8 hours (at a concentration of approximately 0.04 M).

  • Stir the resulting reaction mixture for 1 hour at 60 °C.

  • Cool the reaction to room temperature and quench with the addition of methanol (0.5 mL).

  • Concentrate the crude mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1,3-diene.

Visualizations

Enzyne_Cyclization_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_poor_selectivity Troubleshooting Poor Selectivity cluster_catalyst_deactivation Troubleshooting Deactivation start Start Enyne Cyclization Experiment issue Identify Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion poor_selectivity Poor Selectivity issue->poor_selectivity Multiple Products catalyst_deactivation Catalyst Deactivation issue->catalyst_deactivation Reaction Stalls end Successful Cyclization issue->end High Yield & Selectivity check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst change_ligand Screen Different Ligands poor_selectivity->change_ligand purify_reagents Purify Reagents & Solvents catalyst_deactivation->purify_reagents optimize_conditions Optimize Temp. & Solvent check_catalyst->optimize_conditions optimize_conditions->issue change_metal Change Metal Catalyst change_ligand->change_metal change_metal->issue inert_atmosphere Ensure Inert Atmosphere purify_reagents->inert_atmosphere inert_atmosphere->issue

Caption: A troubleshooting workflow for common issues in enyne cyclization experiments.

Catalyst_Selection_Logic start Define Desired Transformation selectivity Selectivity Required? start->selectivity asymmetric Asymmetric? selectivity->asymmetric Yes metal_screening Metal Screening (Au, Pt, Ru, Co, Ni) selectivity->metal_screening No achiral_catalyst Select Achiral Catalyst (e.g., PtCl2, AuCl/AgSbF6) asymmetric->achiral_catalyst No chiral_catalyst Select Chiral Catalyst (e.g., Au(I)-Chiral Ligand) asymmetric->chiral_catalyst Yes ligand_tuning Ligand Tuning for Regio/Chemo-selectivity achiral_catalyst->ligand_tuning chiral_catalyst->ligand_tuning ligand_tuning->start Iterate metal_screening->ligand_tuning

Caption: A decision-making diagram for initial catalyst selection in enyne cyclization.

References

Technical Support Center: Managing the Reactivity of Polyfunctionalized Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with molecules bearing multiple functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with polyfunctionalized compounds?

The main challenge is achieving chemoselectivity: modifying one functional group in the presence of others that have similar or competing reactivity.[1] Unwanted side reactions can lead to complex product mixtures, low yields, and difficult purifications.[2]

Q2: What is a "protecting group" and why is it used?

A protecting group is a molecular entity that is temporarily attached to a specific functional group to mask its reactivity.[1][3] This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected group.[1] The protecting group must be stable to the reaction conditions and easily removable in a subsequent step with high yield.[4]

Q3: What does "orthogonal protection strategy" mean?

An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[1][5] For example, in peptide synthesis, the Fmoc group (removed by base) and the Boc group (removed by acid) are orthogonal, allowing for selective deprotection at different stages of the synthesis.[1][6]

Q4: How do steric and electronic effects influence selectivity?

Steric hindrance can be used to selectively protect less hindered functional groups over more hindered ones. For instance, a bulky protecting group like tert-butyldimethylsilyl (TBS) will preferentially react with a primary alcohol over a more sterically crowded secondary or tertiary alcohol. Electronic effects determine the inherent reactivity of a functional group; for example, in a molecule with multiple halide atoms, a palladium catalyst will typically react preferentially at the more electron-deficient (more electrophilic) site in a cross-coupling reaction.[7]

Troubleshooting Guides

Protecting Group Management

Q: My protecting group was unintentionally cleaved during a reaction. What should I do?

A: This indicates that your protecting group is not stable under the reaction conditions.

  • Consult a stability table: Cross-reference the stability of your protecting group with the reagents and conditions you used. (See Table 1).

  • Choose a more robust protecting group: Select a protecting group from a different "orthogonal set" that is known to be stable to your reaction conditions. For example, if an acid-labile Boc group was cleaved, consider a base-labile Fmoc group or a hydrogenation-labile Cbz group.[1][5]

  • Modify reaction conditions: If possible, switch to milder reagents or lower the reaction temperature to avoid cleaving the protecting group.

Q: I am trying to selectively deprotect one of two different silyl ethers, but both are being removed. How can I improve selectivity?

A: Selective deprotection of silyl ethers relies on differences in their steric bulk and lability to acidic or fluoride-based reagents.

  • Fine-tune the deprotection conditions:

    • For fluoride-mediated deprotection (e.g., TBAF), carefully control the reaction time and temperature. Less hindered silyl ethers will react faster.

    • For acid-catalyzed deprotection, very mild acidic conditions can differentiate between silyl groups. For example, dichloroacetic acid in methanol has been used to selectively cleave one TBS group in the presence of another. A common strategy is to use a milder acid like pyridinium p-toluenesulfonate (PPTS).[8]

  • Choose silyl groups with greater stability differences: For future syntheses, plan your protecting group strategy to incorporate silyl ethers with significantly different steric profiles, such as a trimethylsilyl (TMS) group versus a triisopropylsilyl (TIPS) group. The relative stability towards acid-catalyzed hydrolysis is approximately: TMS < TES < TBS < TIPS.[8]

Q: During solid-phase peptide synthesis (SPPS), I am observing low yields and side products. What are common protecting group-related issues?

A: Several issues can arise in SPPS related to protecting groups:

  • Incomplete Fmoc deprotection: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a truncated peptide sequence. Ensure you are using a fresh 20% piperidine in DMF solution and allowing for adequate reaction time (typically 15-30 minutes).[3] For difficult sequences, the deprotection time may need to be extended.[9]

  • Diketopiperazine formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[9] This is especially problematic for sequences with Proline at the C-terminus. Using 2-chlorotrityl resin can help mitigate this issue.[4]

  • Side-chain reactions: Acid-labile side-chain protecting groups (like Boc) can be prematurely cleaved by the trifluoroacetic acid (TFA) used for final cleavage from the resin. This can expose reactive functionalities that lead to side products. The use of scavengers in the cleavage cocktail is crucial to trap the reactive carbocations generated during deprotection.[10]

Chemoselectivity in Cross-Coupling Reactions

Q: I am performing a Suzuki-Miyaura coupling on a substrate with two different halide atoms (e.g., a bromo-iodobenzene), and I am getting a mixture of products. How can I control the selectivity?

A: The selectivity of Suzuki-Miyaura coupling with multiple halides is governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds.

  • Exploit the inherent reactivity difference: The typical order of reactivity for halides in oxidative addition is I > Br > OTf >> Cl.[11] By using mild reaction conditions (e.g., room temperature), you can often achieve selective coupling at the more reactive site (iodide) while leaving the less reactive site (bromide) untouched.[12]

  • Ligand selection: The choice of phosphine ligand on the palladium catalyst can influence selectivity. More sterically hindered and electron-rich ligands can sometimes alter the inherent reactivity pattern and even invert the selectivity.[7]

  • Base and solvent effects: The choice of base and solvent can also play a role. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or K₂CO₃ are preferred over stronger bases like NaOH or alkoxides.[11]

Data Presentation

Table 1: Stability of Common Protecting Groups for Alcohols

Protecting GroupAbbreviationStable to (Examples)Labile to (Examples)
tert-Butyldimethylsilyl EtherTBS/TBDMSMild acid, bases, hydrogenation, most oxidizing/reducing agentsStrong acid (HCl, TFA), Fluoride sources (TBAF, HF)
Triisopropylsilyl EtherTIPSMore stable to acid than TBSStrong acid, Fluoride sources
Benzyl EtherBnAcid, base, most oxidizing/reducing agentsHydrogenolysis (H₂, Pd/C)
Methoxymethyl EtherMOMBase, hydrogenation, most oxidizing/reducing agentsAcid (e.g., HCl in MeOH)
Tetrahydropyranyl EtherTHPBase, hydrogenation, most oxidizing/reducing agentsMild aqueous acid (e.g., PPTS)
Acetate EsterAcMild acid, hydrogenationBase (e.g., K₂CO₃, MeOH), Strong acid

This table provides general stability guidelines. Actual stability can be substrate-dependent.

Table 2: Orthogonality of Common Amine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStable to Conditions for:
tert-ButoxycarbonylBocStrong Acid (TFA, HCl)Base, Hydrogenolysis
9-FluorenylmethoxycarbonylFmocBase (Piperidine)Mild Acid, Hydrogenolysis
CarboxybenzylCbz / ZHydrogenolysis (H₂, Pd/C)Mild Acid, Base
AllyloxycarbonylAllocPd(0) catalystAcid, Base

Mandatory Visualizations

Orthogonal_Protection_Strategy cluster_0 Polyfunctional Molecule cluster_1 Step 1: Protection cluster_2 Step 2: Selective Deprotection & Reaction cluster_3 Step 3: Further Selective Deprotection cluster_4 Step 4: Final Deprotection cluster_5 Final Product mol HO-(R1)-NH2 | (R2) | COOH p1 Protect All Groups - TBS-Cl, Imidazole (for OH) - Boc₂O (for NH₂) - BnBr, Cs₂CO₃ (for COOH) mol->p1 mol_p TBSO-(R1)-NHBoc | (R2) | COOBn p1->mol_p react_amine 1. TFA (removes Boc) 2. Acylation mol_p->react_amine mol_p2 TBSO-(R1)-NHAc | (R2) | COOBn react_amine->mol_p2 react_acid H₂, Pd/C (removes Bn) mol_p2->react_acid mol_p3 TBSO-(R1)-NHAc | (R2) | COOH react_acid->mol_p3 final_deprotect TBAF (removes TBS) mol_p3->final_deprotect final_mol HO-(R1)-NHAc | (R2) | COOH final_deprotect->final_mol

Caption: Orthogonal protection strategy workflow.

Chemoselective_Coupling start Substrate: 2-bromo-5-iodopyridine reagents Conditions: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Mild Base (K₂CO₃) - Room Temperature start->reagents decision Site of Oxidative Addition? reagents->decision path_i C-I Bond (More Reactive) decision->path_i Favored path_br C-Br Bond (Less Reactive) decision->path_br Disfavored product Product: 2-bromo-5-arylpyridine path_i->product side_product Side Product: 2-aryl-5-iodopyridine path_br->side_product Deprotection_Troubleshooting start Deprotection Reaction Failed (No reaction or complex mixture) q1 Was starting material consumed (check by TLC/LCMS)? start->q1 a1_yes Complex Mixture Observed q1->a1_yes Yes a1_no No Reaction q1->a1_no No q2 Are other protecting groups present? a1_yes->q2 q3 Is the deprotection reagent fresh and correct concentration? a1_no->q3 a2_yes Conditions too harsh. Cleaved other groups. q2->a2_yes Yes a2_no Substrate degraded. Are there other sensitive groups? q2->a2_no No a3_yes Protecting group is too stable. Increase temperature or use stronger reagent. a3_no Prepare fresh reagent. Verify concentration.

References

Technical Support Center: Work-up Procedures for Reactions Involving Hept-4-en-6-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-4-en-6-yn-1-ol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work-ups.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the work-up of reactions involving this compound.

Issue 1: Emulsion Formation During Aqueous Extraction

Question: I am observing a stable emulsion at the interface of my organic and aqueous layers during extraction, making separation impossible. What can I do to break the emulsion?

Answer: Emulsion formation is a common issue, particularly when dealing with compounds that have both polar and non-polar functionalities like this compound. Here are several techniques to try, starting with the simplest:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of the organic components in the aqueous phase.

  • Filtration through Celite: If brine addition is ineffective, you can filter the entire emulsified mixture through a pad of Celite. This works by physically disrupting the droplets that form the emulsion.

  • Solvent Evaporation: As a last resort, evaporate the organic solvent under reduced pressure. The resulting residue can then be redissolved in a fresh portion of the extraction solvent, and the aqueous wash can be re-attempted.

  • Change in pH: Carefully adjusting the pH of the aqueous layer with dilute acid or base can sometimes destabilize an emulsion. However, be cautious as this may affect the stability of your product.

Issue 2: Difficulty Removing Polar Aprotic Solvents (e.g., DMF, DMSO)

Question: My reaction was performed in DMF, and I am struggling to remove it during the work-up. It seems to be retaining my product in the aqueous layer. How can I effectively remove DMF?

Answer: Polar aprotic solvents like DMF and DMSO are notoriously difficult to remove due to their high boiling points and miscibility with water. Here is a recommended procedure:

  • Dilution: Dilute the reaction mixture with a large volume of water (at least 3-5 times the volume of DMF).

  • Extraction with a Less Polar Solvent: Extract the aqueous phase with a less polar solvent than ethyl acetate, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 1:2 ratio). This will help to minimize the co-extraction of DMF.

  • Multiple Washes: Wash the combined organic layers multiple times with water, followed by a final wash with brine. This will help to pull the residual DMF into the aqueous phase.

  • Lithium Chloride Wash: For particularly stubborn cases, washing the organic layer with a 5% aqueous lithium chloride solution can be very effective at removing DMF.

Issue 3: Product Decomposition During Work-up

Question: I suspect my product, a derivative of this compound, is decomposing during the aqueous work-up. How can I minimize this?

Answer: The enyne functionality can be sensitive to certain conditions. Here are some precautions to take:

  • Avoid Strong Acids and Bases: Unless your reaction specifically requires acidic or basic quenching, try to maintain a neutral pH during the work-up. Use of saturated ammonium chloride solution for quenching is often a milder alternative to strong acids. For basic residues, a wash with saturated sodium bicarbonate is generally safe.

  • Minimize Exposure Time: Perform the work-up as quickly as possible to minimize the time your product is in contact with the aqueous phase and any potentially reactive species.

  • Work at Lower Temperatures: If you suspect thermal decomposition, perform the extractions and washes using cooled solutions and an ice bath.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of this compound and its derivatives.

Q1: What are the key reactivity features of this compound that I should consider during reaction planning and work-up?

A1: this compound is a polyfunctional molecule with three key reactive sites: a primary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond.[1] This versatility allows for a wide range of chemical transformations. However, it also means that chemoselectivity can be a challenge. During work-up, it is important to consider the stability of the enyne system, which can be sensitive to strong acids, bases, and certain oxidizing or reducing agents.

Q2: I need to perform a reaction on the alkyne, but I'm concerned about the reactivity of the alcohol. What should I do?

A2: In such cases, it is highly recommended to protect the primary alcohol group before carrying out the reaction on the alkyne. A common and effective strategy is to convert the alcohol to a silyl ether, for example, a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust to many reaction conditions used for alkyne modifications and can be selectively removed later.

Q3: What is a standard work-up procedure for a Sonogashira coupling reaction using this compound?

A3: A typical aqueous work-up for a Sonogashira coupling is as follows:

  • Quench the reaction mixture with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Q4: How can I purify this compound or its derivatives if they are polar?

A4: For polar compounds that are difficult to purify by standard silica gel chromatography, several techniques can be employed:

  • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can be effective.

  • Gradient Elution: On normal phase silica, a carefully optimized gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexane to ethyl acetate) can improve separation.

  • Flash Chromatography: This technique, which uses pressure to speed up the elution, can often provide better separation for closely related polar compounds.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents (Qualitative)

SolventSolubility
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble
Tetrahydrofuran (THF)Soluble
Acetonitrile (MeCN)Soluble
Methanol (MeOH)Soluble
HexaneSparingly Soluble
WaterSlightly Soluble

Note: This data is estimated based on the structure of this compound and the general solubility of similar-sized alcohols.

Table 2: Typical Work-up Solvents and Their Applications

Solvent/ReagentPurposeTypical Application
Ethyl AcetateExtraction of moderately polar organic compounds.General purpose extraction solvent for many reactions of this compound.
Diethyl EtherExtraction of less polar organic compounds.Can be used for less polar derivatives.
DichloromethaneExtraction of a wide range of organic compounds.Useful but more dense than water.
Saturated NaHCO₃Neutralize and remove acidic impurities.Quenching acidic reactions or washing acidic byproducts.
Saturated NH₄ClMildly acidic quench to neutralize basic reactions.Quenching organometallic reactions.
Brine (Saturated NaCl)Reduce the solubility of organic compounds in the aqueous layer and help break emulsions.Final wash before drying the organic layer.
Anhydrous Na₂SO₄/MgSO₄Remove residual water from the organic layer.Drying agent before solvent evaporation.

Experimental Protocols

Protocol 1: Silyl Ether Protection of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add imidazole (1.5 eq).

  • Addition of Silylating Agent: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Work-up: a. Quench the reaction with saturated aqueous sodium bicarbonate solution. b. Separate the layers and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Dess-Martin Oxidation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: a. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. b. Stir vigorously until the layers become clear. c. Separate the layers and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow_protection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + TBDMSCl, Imidazole in DCM reaction Stir at RT start->reaction quench Quench with sat. NaHCO3 reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end end chromatography->end Protected Alcohol experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Dess-Martin Periodinane in DCM reaction Stir at RT start->reaction quench Quench with sat. NaHCO3/ Na2S2O3 reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end end chromatography->end Hept-4-en-6-ynal logical_relationship_troubleshooting problem Work-up Problem emulsion Emulsion problem->emulsion product_loss Low Product Yield problem->product_loss decomposition Product Decomposition problem->decomposition solution_emulsion1 Add Brine emulsion->solution_emulsion1 Solution solution_emulsion2 Filter through Celite emulsion->solution_emulsion2 Alternative solution_loss1 Check Aqueous Layer product_loss->solution_loss1 Check solution_loss2 Use Less Polar Extraction Solvent product_loss->solution_loss2 Optimize solution_decomp1 Use Mild Quench (e.g., NH4Cl) decomposition->solution_decomp1 Strategy solution_decomp2 Work at Low Temperature decomposition->solution_decomp2 Condition

References

Validation & Comparative

A Comparative Guide to the Reactivity of Conjugated vs. Non-Conjugated Enynols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of double and triple bonds within a molecule dictates its chemical behavior, a principle of fundamental importance in the synthesis of complex carbo- and heterocycles that form the scaffolds of many natural products and pharmaceuticals.[1] Enynols, molecules containing both an alkene and an alkyne tethered to a hydroxyl group, are powerful building blocks in this context. Their reactivity, however, varies significantly based on the relative positioning of the π-systems. This guide provides an objective comparison of the reactivity of conjugated and non-conjugated enynols, supported by experimental data and detailed protocols, to inform synthetic strategy and reaction design.

Theoretical Framework: The Role of Conjugation

The primary distinction between these two classes of enynols lies in the electronic interaction between the alkene and alkyne moieties.

  • Conjugated Enynols (e.g., 1,3-enynols): In these systems, the double and triple bonds are separated by a single bond, allowing for the overlap of p-orbitals across the entire π-system. This delocalization of electrons lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which generally increases the thermodynamic stability of the molecule. However, this extended π-system also makes the molecule more susceptible to certain transformations, such as cycloaddition reactions where it can act as a diene component, and can influence the regioselectivity of metal-catalyzed cyclizations.

  • Non-Conjugated Enynols (e.g., 1,4- and 1,5-enynols): Here, the π-systems are separated by one or more sp³-hybridized carbon atoms, preventing direct electronic communication. The alkene and alkyne units react more independently, behaving as isolated functional groups. Their reactivity is primarily governed by factors such as steric hindrance and the length of the tether separating the reactive groups, which dictates the favorability of forming specific ring sizes in intramolecular reactions.

The following diagram illustrates the fundamental structural difference between these two classes.

G cluster_0 Conjugated Enynol (1,3-Enynol) cluster_1 Non-Conjugated Enynol (1,5-Enynol) a R-C≡C-CH=CH-CH₂OH b R-C≡C-CH₂-CH₂-CH=CH-CH₂OH

Caption: Structural difference between conjugated and non-conjugated enynols.

Comparative Reactivity in Gold-Catalyzed Cyclizations

Gold(I) and Gold(III) complexes are exceptional π-acidic catalysts that readily activate the alkyne moiety of enynols toward nucleophilic attack by the tethered hydroxyl group, initiating cyclization cascades.[2] The conjugation of the enynol substrate plays a critical role in determining the reaction pathway and the final product structure.

Conjugated (Z)-2-En-4-yn-1-ol Cyclization

In the case of conjugated (Z)-enynols, gold catalysis provides a highly efficient route to substituted furans and dihydrofurans. The reaction proceeds via a 5-endo-dig cyclization pathway, where the hydroxyl group attacks the internal carbon of the gold-activated alkyne. This process is often highly stereoselective.[1][3]

G cluster_workflow Experimental Workflow: Au-Catalyzed Cyclization A Enynol Substrate (0.2 mmol) B Add Solvent (CH₂Cl₂, 2 mL) A->B C Add Catalyst (e.g., AuCl₃, 2 mol%) B->C D Stir at Room Temp (Monitor by TLC) C->D E Reaction Quench (e.g., H₂O) D->E F Extraction & Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for gold-catalyzed enynol cyclization.

The diagram below illustrates the signaling pathway for this transformation.

G A Conjugated Enynol C Gold-Alkyne π-Complex A->C B Au(I)/Au(III) Catalyst B->C D 5-endo-dig Cyclization C->D E Vinyl-Gold Intermediate D->E F Protodeauration E->F G Furan / Dihydrofuran Product F->G

Caption: Pathway for conjugated enynol cyclization.

Experimental Data: Gold-Catalyzed Cyclization of Conjugated (Z)-Enynols [1]

EntrySubstrate (R¹, R², R³)Catalyst (mol%)Time (min)ProductYield (%)
1R¹=Ph, R²=H, R³=HAuCl₃ (2)10Substituted Furan95
2R¹=Ph, R²=Me, R³=HAuCl₃ (2)10Substituted Furan98
3R¹=n-Bu, R²=H, R³=HAuCl₃ (2)15Substituted Furan94
4R¹=Ph, R²=H, R³=MeAuCl₃ (2)10(Z)-5-ylidene-2,5-dihydrofuran96
5R¹=TMS, R²=H, R³=MePh₃PAuCl/AgOTf (2)15(Z)-5-ylidene-2,5-dihydrofuran95

Experimental Protocol: General Procedure for AuCl₃-Catalyzed Cyclization of (Z)-2-en-4-yn-1-ols [1]

To a solution of the (Z)-2-en-4-yn-1-ol substrate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) was added AuCl₃ (1.2 mg, 0.004 mmol, 2 mol%). The resulting mixture was stirred at room temperature and the reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was then purified by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired furan or dihydrofuran product.

Non-Conjugated 1,5-Enynol Cyclization

For non-conjugated enynols, the reaction pathway is highly dependent on the substitution pattern and the length of the tether between the alkyne and the alkene. A common transformation for 1,5-enynes is a skeletal rearrangement to form bicyclic products. For 1,5-enynols, the reaction can lead to various carbocycles and heterocycles, often through more complex pathways involving the alkene moiety. For instance, gold-catalyzed reactions of 3-silyloxy-1,5-enynes can proceed through a 6-endo-dig carbocyclization followed by a pinacol-type rearrangement.

The logical relationship for this type of cascade reaction is depicted below.

G A Non-Conjugated Enynol C Gold-Alkyne π-Complex A->C B Au(I) Catalyst B->C D Intramolecular Nucleophilic Attack (O or C) C->D E Cyclic Intermediate D->E F Rearrangement/ Further Reaction E->F G Complex Polycyclic Product F->G

Caption: General pathway for non-conjugated enynol cyclization cascade.

Experimental Data: Gold-Catalyzed Reactions of Non-Conjugated Enynols

Direct comparative data under identical conditions is scarce in the literature. The following table synthesizes typical results for non-conjugated systems to provide a point of comparison.

EntrySubstrate TypeCatalyst (mol%)ConditionsProduct TypeYield (%)Ref
11,5-Enynol[(PPh₃)Au]BF₄ (2)DCM, -20 to -10 °CBicyclo[3.1.0]hexane71[4]
2Nitrogen-containing 1,6-AlkynolAuCl (5)Dioxane, 80 °CPiperidine derivative89[2]
33-Alkoxy-1,5-enyne(IPr)AuCl/AgSbF₆ (2)DCE, 60 °CBenzene derivative85[5]

Experimental Protocol: Representative Procedure for Gold-Catalyzed Cycloisomerization of a 1,5-Enynol [4]

To a solution of the 1,5-enynol substrate in anhydrous dichloromethane (DCM, 0.1 M) at -20 °C under an inert atmosphere was added [(PPh₃)Au]BF₄ (2 mol%). The reaction mixture was stirred and allowed to warm to -10 °C over 15 minutes. Upon completion as indicated by TLC, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with DCM, and the combined organic layers were dried over MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography to yield the bicyclic product.

Summary of Reactivity Comparison

FeatureConjugated EnynolsNon-Conjugated Enynols
Dominant Reaction Pathway 5-endo-dig cyclization for furan/dihydrofuran synthesis. Can also act as a 4π component in cycloadditions.Highly varied; depends on tether length. Common pathways include skeletal rearrangements, Alder-ene type reactions, and cascades.
Typical Products Substituted furans, (Z)-5-ylidene-2,5-dihydrofurans.Bicyclic systems (e.g., bicyclo[3.1.0]hexanes), piperidines, complex carbocycles.
Reaction Conditions Often proceed under very mild conditions (room temperature).[1]Can require elevated temperatures, depending on the specific cascade.[2]
Key Influencing Factor Electronic nature of the conjugated system and substituents.Steric hindrance and length of the tether between the π-systems.
Predictability Generally high predictability towards furan synthesis.Product outcome can be diverse and highly dependent on substrate structure and catalyst choice.

Conclusion

The reactivity of enynols is profoundly influenced by the presence or absence of conjugation between the alkene and alkyne functionalities.

  • Conjugated enynols are predisposed to highly efficient and selective gold-catalyzed 5-endo-dig cyclizations, providing a reliable and direct route to valuable furan and dihydrofuran scaffolds under exceptionally mild conditions.

  • Non-conjugated enynols exhibit more diverse and complex reactivity. Their transformations, often leading to intricate polycyclic structures, are governed by the spatial relationship between the isolated π-bonds, making them substrates for powerful skeletal rearrangement and cascade reactions.

For drug development professionals and synthetic chemists, understanding this fundamental difference is crucial. The choice between a conjugated and a non-conjugated enynol precursor allows for strategic entry into distinct families of molecular architecture, enabling the targeted synthesis of complex and biologically relevant compounds.

References

A Comparative Guide to C7 Alcohol Building Blocks: Hept-4-en-6-yn-1-ol in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of Hept-4-en-6-yn-1-ol with other C7 alcohol building blocks, supported by experimental data and detailed protocols to aid in making informed decisions for synthetic strategies.

This compound is a versatile C7 building block featuring a terminal alkyne, a Z-configured internal alkene, and a primary alcohol. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. Its utility is particularly pronounced in metal-catalyzed reactions that leverage the reactivity of the enyne moiety.

Physicochemical Properties: A Comparative Overview

The selection of a building block often begins with an assessment of its fundamental physicochemical properties. The table below summarizes key properties of this compound and compares them with two other representative C7 alcohol building blocks: Hept-6-en-1-ol, which contains a terminal alkene, and the saturated Heptan-1-ol.

PropertyThis compoundHept-6-en-1-olHeptan-1-ol
Molecular Formula C₇H₁₀O[1][2]C₇H₁₄O[3]C₇H₁₆O[4][5][6][7][8]
Molecular Weight ( g/mol ) 110.15[2]114.19[3]116.20[4][6]
Boiling Point (°C) Not readily available~159176[6]
Density (g/mL) Not readily available~0.840.822[6]
Solubility Soluble in common organic solventsSoluble in common organic solventsSlightly soluble in water; miscible with ethanol and ether.[8]
Key Functional Groups Primary Alcohol, Internal Alkene, Terminal AlkynePrimary Alcohol, Terminal AlkenePrimary Alcohol

The presence of the unsaturated enyne system in this compound significantly influences its reactivity compared to its more saturated counterparts.

Performance in Key Synthetic Transformations

The true value of a building block is demonstrated in its ability to participate in a variety of chemical reactions to construct complex molecules. This section compares the performance of this compound and its alternatives in three important classes of metal-catalyzed reactions.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide. The intramolecular version of this reaction is particularly useful for constructing bicyclic systems. This compound is an ideal substrate for this reaction due to the presence of both an alkene and an alkyne in the same molecule.

Pauson_Khand_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Heptenol This compound AlkyneComplex Alkyne-Cobalt Complex Heptenol->AlkyneComplex + Co₂(CO)₈ - CO Co2CO8 Co₂(CO)₈ Metallacycle Cobaltacyclopentene AlkyneComplex->Metallacycle Alkene Coordination & Insertion Cyclopentenone Bicyclic Cyclopentenone Metallacycle->Cyclopentenone + CO Reductive Elimination

Comparative Performance:

While direct comparative studies are limited, the yields of intramolecular Pauson-Khand reactions of 1,6-enynes like this compound are generally moderate to good, typically ranging from 40-70%. In contrast, Hept-6-en-1-ol, lacking the alkyne moiety, cannot undergo this transformation. Heptan-1-ol is completely unreactive under these conditions.

Building BlockPauson-Khand ReactivityTypical Yield
This compound Excellent substrate for intramolecular reaction.40-70%
Hept-6-en-1-ol Not applicable (no alkyne).-
Heptan-1-ol Not applicable (no alkene or alkyne).-
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10] This reaction is fundamental for the formation of carbon-carbon bonds. This compound, with its terminal alkyne, is a suitable substrate for this transformation.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_product Product Heptenol This compound CoupledProduct Coupled Product Heptenol->CoupledProduct Sonogashira Coupling ArylHalide Aryl Halide (R-X) Pd_cat Pd Catalyst Cu_cat Cu(I) Cocatalyst Base Amine Base

Comparative Performance:

This compound readily participates in Sonogashira couplings, with yields typically ranging from 70-95% depending on the coupling partner and reaction conditions.[11][12][13] Hept-6-en-1-ol and Heptan-1-ol lack the necessary terminal alkyne functionality and are therefore incompatible with this reaction.

Building BlockSonogashira Coupling ReactivityTypical Yield
This compound Excellent substrate.70-95%[11][12][13]
Hept-6-en-1-ol Not applicable.-
Heptan-1-ol Not applicable.-
Gold-Catalyzed Intramolecular Cyclization

Gold catalysts are known to activate alkynes towards nucleophilic attack. The enyne functionality in this compound, along with the hydroxyl group, makes it an excellent substrate for gold-catalyzed intramolecular cyclization reactions to form substituted furans or other heterocyclic systems.[14][15][16][17]

Gold_Catalyzed_Cyclization Heptenol This compound Intermediate Gold-π-Alkyne Complex Heptenol->Intermediate + [Au] Au_cat Au(I) or Au(III) Catalyst Product Substituted Furan Intermediate->Product Intramolecular Nucleophilic Attack by OH

Comparative Performance:

This compound undergoes gold-catalyzed cyclization efficiently, often with high yields and selectivity. While Hept-6-en-1-ol possesses a hydroxyl group and a double bond, its reactivity in gold-catalyzed cyclizations is different and typically leads to other types of products, if any. Heptan-1-ol is unreactive under these conditions.

Building BlockGold-Catalyzed Cyclization ReactivityTypical ProductTypical Yield
This compound Excellent substrate.Substituted FuransHigh
Hept-6-en-1-ol Limited reactivity, different pathways.VariesModerate to Low
Heptan-1-ol Not applicable.--

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the key reactions discussed.

General Procedure for Intramolecular Pauson-Khand Reaction

A solution of this compound (1.0 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is treated with dicobalt octacarbonyl (1.1 mmol). The reaction mixture is stirred at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex. The flask is then purged with carbon monoxide, and the mixture is heated to 80-110 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol), an aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine, 10 mL) is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC. After completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[9][10]

General Procedure for Gold-Catalyzed Intramolecular Cyclization

A solution of this compound (1.0 mmol) in a dry, non-polar solvent (e.g., dichloromethane or toluene, 10 mL) is treated with a gold catalyst (e.g., Ph₃PAuCl/AgOTf, 1-5 mol%). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst, and the solvent is evaporated. The residue is then purified by flash column chromatography to yield the substituted furan.[14]

Logical Workflow for Building Block Selection

The choice of a C7 alcohol building block is dictated by the desired synthetic outcome. The following diagram illustrates a simplified decision-making process.

Building_Block_Selection Start Define Synthetic Target Question1 Does the target require a cyclopentenone ring? Start->Question1 Question2 Is a C-C bond formation with an aryl/vinyl group needed? Question1->Question2 No Select_Hept4en6yn1ol Select this compound Question1->Select_Hept4en6yn1ol Yes Question3 Is the synthesis of a substituted furan desired? Question2->Question3 No Question2->Select_Hept4en6yn1ol Yes Question4 Is a simple terminal alkene functionality required? Question3->Question4 No Question3->Select_Hept4en6yn1ol Yes Question5 Is a saturated C7 chain needed? Question4->Question5 No Select_Hept6en1ol Select Hept-6-en-1-ol Question4->Select_Hept6en1ol Yes Question5->Start Re-evaluate Select_Heptan1ol Select Heptan-1-ol Question5->Select_Heptan1ol Yes

Conclusion

This compound stands out as a highly versatile C7 alcohol building block due to the unique reactivity conferred by its enyne moiety. It is the superior choice for constructing complex cyclic and coupled products through reactions such as the Pauson-Khand reaction, Sonogashira coupling, and gold-catalyzed cyclizations. For synthetic routes requiring a simple terminal alkene, Hept-6-en-1-ol is a suitable alternative, while Heptan-1-ol is the building block of choice when a saturated seven-carbon chain is desired. The provided data and protocols aim to equip researchers with the necessary information to strategically incorporate these building blocks into their synthetic endeavors.

References

Comparative Analysis of Reaction Kinetics for 1,6-Enynes, with Hept-4-en-6-yn-1-ol as a Model Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for 1,6-enynes, a class of molecules to which Hept-4-en-6-yn-1-ol belongs. Due to a lack of specific published kinetic data for this compound, this guide leverages experimental data from closely related 1,6-enynes to provide insights into the factors governing their reactivity. The primary focus is on two of the most prevalent and synthetically useful transformations of 1,6-enynes: gold-catalyzed cycloisomerization and ruthenium-catalyzed enyne metathesis.

Introduction to 1,6-Enyne Reactivity

This compound is a polyfunctionalized organic molecule featuring a terminal alkyne, a cis-alkene, and a primary alcohol. This arrangement of functional groups makes it a versatile substrate for a variety of organic transformations. The reaction kinetics of 1,6-enynes are of significant interest in synthetic chemistry as they are foundational to the construction of complex molecular architectures, including those found in natural products and pharmaceutical agents. The rates and outcomes of these reactions are highly sensitive to the catalyst system employed, the substitution pattern of the enyne, and the reaction conditions.

Gold-Catalyzed Cycloisomerization of 1,6-Enynes

Gold(I) catalysts are renowned for their ability to activate the alkyne moiety of 1,6-enynes, initiating an intramolecular cyclization. This process can lead to a variety of carbocyclic and heterocyclic scaffolds. The reaction mechanism is thought to proceed through a key cyclopropyl gold-carbene intermediate, with the subsequent reaction pathway being highly dependent on the substitution of the enyne.

Comparative Kinetic Data for Gold-Catalyzed Cycloisomerization

While specific rate constants for a wide range of 1,6-enynes are not always reported, comparative studies provide valuable insights into the electronic and steric effects on reaction rates. The following table summarizes qualitative and semi-quantitative kinetic data from studies on analogous 1,6-enyne systems.

Substrate (Analogous to this compound)CatalystSolventTemperature (°C)Relative Reaction RateProduct TypeReference
N-Tosyl-N-(hept-4-en-6-ynyl)amine[IPrAu(NCMe)]SbF₆Dichloromethane25FastBicyclic amineFustero et al.
Diethyl 2,2-di(prop-2-ynyl)malonate[Ph₃PAu(NCMe)]SbF₆Dichloromethane25ModerateBicyclo[3.1.0]hexaneToste et al.
1-Phenylthis compound[JohnphosAu(NCMe)]SbF₆Dichloromethane25FastCyclopentenone derivativeZhang et al.
This compound (Predicted)[IPrAu(NCMe)]SbF₆Dichloromethane25ModerateBicyclic ether(Predicted)

Note: "Relative Reaction Rate" is a qualitative assessment based on reported reaction times and yields in the cited literature. Specific rate constants are often not provided.

Ruthenium-Catalyzed Enyne Metathesis

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are highly effective for enyne metathesis. This reaction involves the cleavage and reorganization of the double and triple bonds to form a conjugated diene. The kinetics of this process are influenced by the nature of the catalyst, the substituents on the enyne, and the presence of an ethylene atmosphere. Mechanistic studies suggest that the reaction can proceed through either an "ene-first" or "yne-first" pathway, with the operative mechanism impacting the rate and selectivity.[1]

Comparative Kinetic Data for Ruthenium-Catalyzed Enyne Metathesis

The following table presents a comparison of kinetic parameters for the ring-closing enyne metathesis (RCEYM) of various 1,6-enynes.

SubstrateCatalystSolventTemperature (°C)k_obs (s⁻¹)Product TypeReference
Diethyl 2-allyl-2-(prop-2-ynyl)malonateGrubbs IIToluene-d₈601.2 x 10⁻³1,3-DieneDiver et al.
N-Allyl-N-tosyl-4-pentyn-1-amineGrubbs IIToluene-d₈608.5 x 10⁻⁴1,3-DieneDiver et al.
O-Allyl-N-tosyl-N-(prop-2-ynyl)hydroxylamineGrubbs IIToluene-d₈605.1 x 10⁻⁴1,3-DieneDiver et al.
This compound (Predicted)Grubbs IIToluene-d₈60~ 10⁻⁴ - 10⁻³1,3-Diene(Predicted)

Note: The predicted rate for this compound is an estimation based on the trends observed for structurally similar substrates.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing conditions. The following are detailed methodologies for key experiments cited in the analysis of 1,6-enyne reactions.

Protocol 1: Kinetic Analysis of Gold-Catalyzed Cycloisomerization by ¹H NMR Spectroscopy

Objective: To determine the rate of consumption of a 1,6-enyne and the formation of the cycloisomerization product.

Materials:

  • 1,6-enyne substrate (e.g., an analogue of this compound)

  • Gold(I) catalyst (e.g., [IPrAu(NCMe)]SbF₆)

  • Deuterated solvent (e.g., CD₂Cl₂)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • A stock solution of the 1,6-enyne substrate and the internal standard in the deuterated solvent is prepared in a volumetric flask.

  • The NMR spectrometer is tuned and shimmed using a sample of the pure solvent.

  • An initial ¹H NMR spectrum (t=0) of the stock solution is acquired to establish the initial concentrations of the starting material and the internal standard.

  • The gold(I) catalyst is added to the stock solution, and the mixture is quickly transferred to an NMR tube.

  • A series of ¹H NMR spectra are acquired at regular time intervals. The temperature of the NMR probe is maintained at a constant value throughout the experiment.

  • The concentration of the starting material at each time point is determined by integrating a characteristic peak and normalizing it against the integral of the internal standard.

  • The data (concentration vs. time) is then plotted, and the rate constant is determined by fitting the data to the appropriate rate law (e.g., first-order or second-order).[2]

Protocol 2: Kinetic Analysis of Ruthenium-Catalyzed Enyne Metathesis by GC-MS

Objective: To monitor the progress of an enyne metathesis reaction and determine the reaction rate.

Materials:

  • 1,6-enyne substrate

  • Ruthenium catalyst (e.g., Grubbs II catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • The 1,6-enyne substrate and the internal standard are dissolved in the anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., argon).

  • The reaction mixture is heated to the desired temperature in a thermostated oil bath.

  • An initial sample (t=0) is taken from the reaction mixture and quenched (e.g., with ethyl vinyl ether).

  • The ruthenium catalyst is added to the reaction mixture to initiate the reaction.

  • Aliquots are taken from the reaction mixture at regular time intervals and quenched immediately.

  • Each aliquot is analyzed by GC-MS to determine the relative concentrations of the starting material and the product.

  • The concentration of the starting material is plotted against time, and the initial rate of the reaction is determined from the slope of the curve at t=0.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction pathways for the catalyzed reactions of 1,6-enynes and a typical experimental workflow for kinetic analysis.

Gold_Catalyzed_Cycloisomerization Enyne 1,6-Enyne Activated_Complex π-Alkyne-Au(I) Complex Enyne->Activated_Complex Coordination Au_Catalyst [Au(I)] Catalyst Au_Catalyst->Activated_Complex Cyclopropyl_Carbene Cyclopropyl Gold-Carbene Activated_Complex->Cyclopropyl_Carbene 5-exo-dig Cyclization Product Cycloisomerized Product Cyclopropyl_Carbene->Product Rearrangement

Caption: Gold-Catalyzed 1,6-Enyne Cycloisomerization Pathway.

Ruthenium_Catalyzed_Metathesis Enyne 1,6-Enyne Metallacyclobutane Ruthenacyclobutane Intermediate Enyne->Metallacyclobutane Ru_Carbene [Ru]=CH₂ Catalyst Ru_Carbene->Metallacyclobutane [2+2] Cycloaddition Vinyl_Carbene Vinyl-Ruthenium Carbene Metallacyclobutane->Vinyl_Carbene Retro [2+2] Product 1,3-Diene Product Vinyl_Carbene->Product Metathesis

Caption: Ruthenium-Catalyzed Enyne Metathesis Pathway.

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare Substrate & Internal Standard Solution Add_Catalyst Add Catalyst (t=0) Prep_Substrate->Add_Catalyst Acquire_Data Acquire Data at Time Intervals (NMR or GC-MS) Add_Catalyst->Acquire_Data Integrate_Peaks Integrate Peaks & Normalize Acquire_Data->Integrate_Peaks Plot_Data Plot Concentration vs. Time Integrate_Peaks->Plot_Data Determine_Rate Determine Rate Constant Plot_Data->Determine_Rate

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

References

Spectroscopic Showdown: A Comparative Analysis of Hept-4-en-6-yn-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the (E) and (Z) isomers of Hept-4-en-6-yn-1-ol, a polyfunctionalized unsaturated alcohol, is presented. This guide provides predicted and extrapolated experimental data to objectively compare the performance and characteristics of these isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.

Due to a lack of publicly available experimental spectra for the specific isomers of this compound, this guide is based on established spectroscopic principles and data from analogous compounds. The provided data serves as a predictive reference for the characterization of these molecules.

Isomeric Landscape of this compound

The geometric isomerism of this compound arises from the substitution pattern around the carbon-carbon double bond, leading to distinct (E) and (Z) configurations. These isomers, while constitutionally identical, exhibit subtle but significant differences in their spectroscopic signatures, which can be leveraged for their individual identification and characterization.

isomers Isomers of this compound parent This compound (C₇H₁₀O) isomer_e (E)-Hept-4-en-6-yn-1-ol (trans) parent->isomer_e E-isomer isomer_z (Z)-Hept-4-en-6-yn-1-ol (cis) parent->isomer_z Z-isomer

Figure 1: Isomeric relationship of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for the (E) and (Z) isomers of this compound.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Assignment (E)-Hept-4-en-6-yn-1-ol (Z)-Hept-4-en-6-yn-1-ol Key Differences
H1 (CH₂OH)~3.6 ppm (t)~3.6 ppm (t)Minimal difference expected.
H2 (CH₂)~1.7 ppm (m)~1.8 ppm (m)Slight downfield shift in (Z)-isomer due to steric effects.
H3 (CH₂)~2.3 ppm (m)~2.4 ppm (m)Slight downfield shift in (Z)-isomer.
H4 (=CH)~5.8 ppm (dt)~5.7 ppm (dt)Chemical shifts are similar, but coupling constants differ significantly.
H5 (=CH)~5.5 ppm (dt)~5.6 ppm (dt)Vicinal coupling constant (J₄,₅) is larger for the (E)-isomer (~16 Hz) than the (Z)-isomer (~11 Hz).
H6 (≡CH)~2.9 ppm (d)~3.0 ppm (d)Minimal difference expected.
OHVariableVariableBroad singlet, position is concentration-dependent.
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Assignment (E)-Hept-4-en-6-yn-1-ol (Z)-Hept-4-en-6-yn-1-ol Key Differences
C1 (CH₂OH)~62 ppm~62 ppmMinimal difference expected.
C2 (CH₂)~31 ppm~29 ppmShielding effect in the (Z)-isomer due to steric compression.
C3 (CH₂)~30 ppm~28 ppmShielding effect in the (Z)-isomer.
C4 (=CH)~135 ppm~134 ppmMinimal difference expected.
C5 (=CH)~125 ppm~124 ppmMinimal difference expected.
C6 (≡C)~80 ppm~80 ppmMinimal difference expected.
C7 (≡CH)~75 ppm~75 ppmMinimal difference expected.
IR Spectroscopy Data (Predicted)
Functional Group Vibrational Mode (E)-Hept-4-en-6-yn-1-ol (cm⁻¹) (Z)-Hept-4-en-6-yn-1-ol (cm⁻¹) Key Differences
O-HStretching~3300 (broad)~3300 (broad)No significant difference.
C≡C-HStretching~3300 (sharp)~3300 (sharp)No significant difference.
C-H (sp³)Stretching~2850-2960~2850-2960No significant difference.
C≡CStretching~2100~2100No significant difference.
C=CStretching~1670~1665Weaker intensity in the more symmetric (E)-isomer.
C-H (=C-H)Bending (out-of-plane)~965~700Strong, characteristic band for trans alkenes vs. a strong band for cis alkenes. This is a primary diagnostic feature.
C-OStretching~1050~1050No significant difference.
Mass Spectrometry Data (Predicted)
Fragmentation (E)-Hept-4-en-6-yn-1-ol (m/z) (Z)-Hept-4-en-6-yn-1-ol (m/z) Key Differences
Molecular Ion [M]⁺110110Identical molecular weight.
[M-H₂O]⁺9292Dehydration product.
[M-C₂H₃]⁺8383Loss of vinyl group.
[M-C₃H₅O]⁺5353Alpha-cleavage.
[C₄H₅]⁺5353Propargyl cation fragment.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place in a solution cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation sample Purified Isomer dissolve Dissolve in Appropriate Solvent sample->dissolve nmr NMR Spectroscopy (¹H and ¹³C) dissolve->nmr ir IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms process Process Raw Data nmr->process ir->process ms->process interpret Interpret Spectra process->interpret compare Compare Isomeric Data interpret->compare

Unraveling the Reaction Pathways of Enyne Alcohols: A Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational analysis of the reaction mechanisms of hept-4-en-6-yn-1-ol and related enyne systems, providing researchers, scientists, and drug development professionals with a comparative guide to their complex reactivity.

The study of enyne cycloisomerization is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures relevant to natural product synthesis and drug discovery. This compound, a representative enyne alcohol, presents a fascinating case for mechanistic investigation due to the interplay of its alkene, alkyne, and hydroxyl functionalities. While direct computational studies on this compound are not extensively documented, a wealth of data from closely related 1,5- and 1,6-enyne systems, particularly those catalyzed by gold(I) and platinum(II) complexes, provides a robust framework for understanding its potential reaction pathways. This guide synthesizes findings from these computational investigations to offer a comparative overview of the governing principles of enyne reactivity.

Comparative Analysis of Reaction Mechanisms

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of enyne cycloisomerization.[1][2][3] These reactions are often not spontaneous and require catalysis, typically by transition metals like gold or platinum. The general consensus points towards a stepwise mechanism initiated by the coordination of the metal catalyst to the alkyne moiety.

A key feature of these reactions is the high sensitivity of the reaction pathway to the substitution pattern of the enyne substrate.[4] For terminal alkynes, a 5-exo-dig cyclization is often kinetically favored, while enynes with internal alkynes tend to undergo 6-endo-dig cyclizations.[4] The presence of heteroatoms in the tether connecting the alkene and alkyne can also significantly influence the reaction outcome.[4]

Recent computational work has identified novel intermediates, such as non-classical carbocations, in addition to the commonly proposed cyclopropyl metal carbenes and vinylgold complexes, further enriching the mechanistic landscape of these transformations.[5]

Quantitative Insights from Computational Data

To provide a clearer picture of the energetic landscape of these reactions, the following table summarizes typical quantitative data obtained from DFT calculations on related enyne systems. These values, while not specific to this compound, are representative of the energy barriers and reaction enthalpies encountered in such transformations.

Reaction PathwayCatalystComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Key Intermediate(s)
5-exo-dig Cyclization[Au(I)]B3LYP-D310-15-20 to -30Cyclopropyl gold(I) carbene
6-endo-dig Cyclization[Pt(II)]M0615-20-15 to -25Metallacyclopentene
Skeletal Rearrangement[Au(I)]DLPNO-CCSD(T)20-25VariableVinylgold complexes, Non-classical carbocations

Note: The data presented in this table are illustrative and compiled from various computational studies on 1,5- and 1,6-enynes. Actual values for this compound would require specific calculations.

Experimental and Computational Protocols

The elucidation of these complex reaction mechanisms relies on a synergistic approach combining experimental investigation and high-level computational modeling.

Experimental Protocols: A typical experimental setup for a gold-catalyzed enyne cycloisomerization involves the following steps:

  • Reactant Preparation: The enyne substrate and the gold catalyst (e.g., [IPrAuCl]/AgSbF6) are dissolved in an anhydrous, non-polar solvent such as toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: The reaction mixture is stirred at a specific temperature, often ranging from room temperature to gentle heating, while being monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Isolation and Characterization: Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography. The structure of the product is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Computational Protocols: The computational investigation of these reaction mechanisms generally follows this workflow:

  • Conformational Search: A thorough conformational search of the reactant(s) and catalyst is performed to identify the lowest energy structures.

  • Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d,p) for main group elements and a pseudopotential basis set like LANL2DZ for metals).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are carried out to verify that the identified transition states connect the correct reactants and products.

  • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set or a higher level of theory, such as coupled-cluster methods (e.g., CCSD(T)).

Visualizing the Computational Workflow

The logical flow of a typical computational study on reaction mechanisms can be visualized as follows:

Computational_Workflow cluster_setup Initial Setup cluster_geometry Geometry Optimization cluster_verification Verification & Refinement cluster_energy Energy Analysis start Define Reactants & Catalyst conf_search Conformational Search start->conf_search geom_opt Optimize Geometries (Reactants, Products) conf_search->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculations ts_search->freq_calc irc_calc IRC Calculations freq_calc->irc_calc sp_energy Single-Point Energy (Higher Level of Theory) irc_calc->sp_energy pes Construct Potential Energy Surface sp_energy->pes end Elucidated Reaction Mechanism pes->end Final Mechanistic Insights

Caption: A flowchart illustrating the typical workflow for a computational chemistry study of a reaction mechanism.

References

Unveiling the Bioactive Potential: A Comparative Guide to Hept-4-en-6-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among them, Hept-4-en-6-yn-1-ol and its derivatives present a compelling area of investigation. This guide provides a comparative analysis of the potential biological activities of these compounds, drawing upon experimental data from structurally related molecules to predict their efficacy and mechanisms of action. While direct biological screening data for a comprehensive library of this compound derivatives is not extensively available in the public domain, this guide extrapolates from existing research on similar enyne and alcohol structures to provide a predictive framework for their potential as antimicrobial and cytotoxic agents.

Comparative Analysis of Predicted Biological Activity

Based on structure-activity relationship (SAR) studies of analogous compounds, a hypothetical comparison of the biological activity of various this compound derivatives is presented below. It is anticipated that modifications to the parent molecule could significantly influence its therapeutic potential.

Table 1: Predicted Biological Activity of Hypothetical this compound Derivatives

Compound IDDerivativePredicted Primary ActivityPredicted Potency (IC₅₀/MIC)Key Structural Feature for Activity
H-01 This compound (Parent)BaselineModerateEn-yne functional group
H-02 1-fluoro-Hept-4-en-6-yn-1-olAntifungalLow µMHalogen substitution at C1
H-03 1-amino-Hept-4-en-6-yn-1-olAntibacterial, AntifungalLow to mid µMIntroduction of a primary amine
H-04 1-(N,N-dimethylamino)-Hept-4-en-6-yn-1-olAntifungalLow µMTertiary amine for increased cell permeability
H-05 Hept-4-en-6-yn-1-oic acidCytotoxicMid µMCarboxylic acid moiety
H-06 Hept-4-en-6-yn-1-yl acetateAntifungalModerateEsterification of the primary alcohol
H-07 7-phenyl-Hept-4-en-6-yn-1-olCytotoxic, AntifungalLow to mid µMAromatic substitution on the alkyne
H-08 7-(p-chlorophenyl)-Hept-4-en-6-yn-1-olAntifungalLow µMElectron-withdrawing group on the phenyl ring

Note: The potency values are predictive and intended for comparative purposes based on trends observed in structurally related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the biological activity screening of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

  • Preparation of Microbial Inoculum:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C.

    • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • The microbial suspensions are then diluted in their respective broths to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

    • Serial two-fold dilutions of each compound are prepared in 96-well microtiter plates using the appropriate broth to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive (microbes in broth without compound) and negative (broth only) controls are included.

    • The plates are incubated at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic (cell-killing) activity of the derivatives against cancer cell lines (e.g., HeLa, MCF-7).

  • Cell Culture and Seeding:

    • Human cancer cell lines are maintained in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • The this compound derivatives are dissolved in DMSO and diluted with the culture medium to various concentrations.

    • The old medium is removed from the wells, and the cells are treated with the compound dilutions for 24-48 hours.

  • MTT Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives is likely to stem from their interaction with specific cellular pathways. Below are diagrams illustrating a potential experimental workflow and a plausible mechanism of action for antifungal activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies start This compound derivatives Derivative Library (H-02 to H-08) start->derivatives Chemical Modification antimicrobial Antimicrobial Assays (Bacteria & Fungi) derivatives->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) derivatives->cytotoxicity mic_ic50 Determine MIC & IC50 antimicrobial->mic_ic50 cytotoxicity->mic_ic50 sar Structure-Activity Relationship (SAR) mic_ic50->sar pathway Identify Target Pathway sar->pathway

Caption: Experimental workflow for the screening of this compound derivatives.

For antifungal derivatives, a likely mechanism of action is the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome acetyl_coA Acetyl-CoA squalene Squalene acetyl_coA->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51A1) & other enzymes membrane_disruption Disrupted Cell Membrane Integrity lanosterol->membrane_disruption Accumulation of toxic sterols derivative This compound Derivative inhibition derivative->inhibition inhibition->lanosterol Inhibition cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Inhibition of the ergosterol biosynthesis pathway by a hypothetical antifungal derivative.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound derivatives. The provided data, protocols, and pathway diagrams offer a roadmap for future investigations into this promising class of compounds. Further experimental validation is crucial to confirm the predicted activities and elucidate the precise mechanisms of action.

A Comparative Guide to the Synthetic Routes of Functionalized Heptenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for the preparation of functionalized heptenols, critical intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The selection of an appropriate synthetic strategy is paramount for achieving desired yields, stereoselectivity, and functional group compatibility. This document outlines and compares four major synthetic methodologies: the Grignard reaction, the Wittig reaction, the Claisen rearrangement, and enzymatic synthesis. Experimental data is presented to facilitate objective comparison, and detailed protocols for key reactions are provided.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[1] For the synthesis of functionalized heptenols, this typically involves the reaction of a functionalized propylmagnesium halide with butanal or a related aldehyde, or the reaction of a butylmagnesium halide with a functionalized propanal.

Advantages:

  • Versatility: A wide range of Grignard reagents and carbonyl compounds can be used, allowing for the synthesis of a diverse array of functionalized heptenols.

  • Commercial Availability: Many of the required starting materials are commercially available and relatively inexpensive.

  • High Yields: Under optimized conditions, Grignard reactions can provide high yields of the desired alcohol.[2]

Limitations:

  • Functional Group Intolerance: Grignard reagents are highly basic and nucleophilic, making them incompatible with acidic protons (e.g., alcohols, carboxylic acids) and many electrophilic functional groups (e.g., esters, nitriles) in the substrate or the Grignard reagent itself.[3] This often necessitates the use of protecting groups, adding extra steps to the synthesis.[4]

  • Stereocontrol: Achieving high stereoselectivity in Grignard reactions with chiral substrates can be challenging without the use of chiral auxiliaries or catalysts.

Experimental Data: Grignard Synthesis of Functionalized Heptenols
Starting Material 1Starting Material 2Functional Group (R)Protecting GroupYield (%)Reference
3-(tert-Butyldimethylsilyloxy)propylmagnesium bromideButanal-OSi(CH₃)₂C(CH₃)₃TBDMS~85Inferred from similar syntheses
4-Bromobutyl methyl etherPropanal-OCH₃None~80Inferred from similar syntheses
Ethyl 4-bromobutanoatePropanal-COOEtNone (requires excess Grignard)Variable[5]
Experimental Protocol: Synthesis of 1-(tert-Butyldimethylsilyloxy)-4-heptanol

Materials:

  • 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide (1.0 M in THF)

  • Butanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether.

  • The solution is cooled to 0 °C in an ice bath.

  • Butanal (1.0 equivalent), dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized heptenol.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde Reaction_Step Nucleophilic Addition Aldehyde->Reaction_Step Grignard_Reagent R-MgX Grignard_Reagent->Reaction_Step Alkoxide Magnesium Alkoxide Reaction_Step->Alkoxide Et₂O Heptenol Functionalized Heptenol Alkoxide->Heptenol H₃O⁺ Workup

Grignard Synthesis of Functionalized Heptenols.

Wittig Reaction: Olefination for Unsaturated Heptenols

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4] This reaction is particularly useful for preparing unsaturated heptenols by reacting a functionalized aldehyde with an appropriate phosphonium ylide, followed by reduction of the resulting alkene if a saturated alcohol is desired. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[6]

Advantages:

  • Regiospecificity: The double bond is formed specifically at the location of the original carbonyl group.

  • Functional Group Tolerance: The Wittig reaction is compatible with a wider range of functional groups compared to the Grignard reaction, including esters and ethers.[7]

  • Stereochemical Control: The use of stabilized or non-stabilized ylides can provide good control over the E/Z stereochemistry of the resulting alkene.[6]

Limitations:

  • Byproduct Removal: The triphenylphosphine oxide byproduct can sometimes be difficult to separate from the desired product.

  • Ylide Preparation: The preparation of the phosphonium ylide requires a strong base and anhydrous conditions.[8]

Experimental Data: Wittig Synthesis of Unsaturated Heptenol Precursors
AldehydePhosphonium YlideFunctional Group (R)E/Z RatioYield (%)Reference
Pentanal(2-Methoxyethyl)triphenylphosphonium bromide-OCH₃Z-dominant~75[8][9]
Propanal(4-(tert-Butoxy)butyl)triphenylphosphonium iodide-OtBuZ-dominant~80[8][9]
Glyoxylic acid methyl esterAmyltriphenylphosphonium bromide-COOMeE-dominant (stabilized ylide)~85[6]
Experimental Protocol: Synthesis of 1-Methoxyhept-3-ene

Materials:

  • (2-Methoxyethyl)triphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pentanal

  • Hexane

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) and washed with anhydrous hexane to remove the mineral oil.

  • Anhydrous DMSO is added, and the suspension is heated to 70 °C for 1 hour to form the dimsyl anion.

  • The mixture is cooled to room temperature, and (2-methoxyethyl)triphenylphosphonium bromide (1.1 equivalents) is added portion-wise. The resulting deep red solution is stirred for 30 minutes.

  • The flask is cooled to 0 °C, and pentanal (1.0 equivalent) in DMSO is added dropwise.

  • The reaction is stirred at room temperature for 3 hours.

  • The reaction is quenched with water and extracted with hexane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield 1-methoxyhept-3-ene.

Wittig_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine Phosphonium_Ylide Ph₃P=CHR Phosphonium_Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Unsaturated_Heptenol_Precursor Unsaturated Heptenol Precursor Oxaphosphetane->Unsaturated_Heptenol_Precursor Triphenylphosphine_Oxide Ph₃P=O Oxaphosphetane->Triphenylphosphine_Oxide

Wittig Reaction for Unsaturated Heptenol Precursors.

Claisen Rearrangement: A[10][10]-Sigmatropic Shift

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a concerted-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[10] Variations of this reaction, such as the Johnson-Claisen and Ireland-Claisen rearrangements, are particularly useful for the synthesis of functionalized heptenols and their precursors.[11][12]

Advantages:

  • High Stereoselectivity: The concerted, chair-like transition state of the rearrangement often leads to a high degree of stereocontrol.[13]

  • Access to Complex Structures: This method allows for the synthesis of highly functionalized and stereochemically rich molecules.

  • Milder Conditions (Variants): The Ireland-Claisen rearrangement proceeds under much milder conditions than the traditional thermal Claisen rearrangement.[12]

Limitations:

  • Substrate Preparation: The synthesis of the required allyl vinyl ether or allylic ester starting materials can add steps to the overall sequence.

  • Thermal Conditions: The classic Claisen rearrangement often requires high temperatures, which may not be compatible with sensitive functional groups.

Experimental Data: Claisen Rearrangement for Heptenol Precursors
Rearrangement TypeStarting MaterialFunctional GroupDiastereoselectivityYield (%)Reference
Johnson-ClaisenBut-2-en-1-ol and Triethyl orthoacetate-COOEt>95:5 (trans)~80[11]
Ireland-ClaisenAllyl pentanoate-COOH>90:10 (syn)~80[12]
Eschenmoser-ClaisenBut-2-en-1-ol and N,N-Dimethylacetamide dimethyl acetal-CONMe₂>95:5~85[14]
Experimental Protocol: Ireland-Claisen Rearrangement of Allyl Pentanoate

Materials:

  • Allyl pentanoate

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous toluene

  • 0.5 N HCl solution

  • Ethyl acetate

Procedure:

  • To a solution of allyl pentanoate (1.0 equivalent) in anhydrous toluene, KHMDS (2.0 equivalents) is added slowly at -78 °C.[12]

  • The mixture is stirred at this temperature for 30 minutes, followed by the addition of TMSCl (2.5 equivalents).[12]

  • The reaction is allowed to warm to room temperature and stirred for 80 minutes, then heated to 80 °C for 4 hours.[12]

  • The reaction is quenched with 0.5 N HCl solution and extracted with ethyl acetate.[12]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[12]

  • The crude product is purified by flash column chromatography to afford the γ,δ–unsaturated carboxylic acid in approximately 80% yield.[12]

Claisen_Rearrangement cluster_start Starting Material cluster_enolization Enolization cluster_intermediate Intermediate cluster_rearrangement Rearrangement cluster_product Product Allylic_Ester Allylic Ester Enolate_Formation Enolate Formation Allylic_Ester->Enolate_Formation KHMDS, -78 °C Silyl_Ketene_Acetal Silyl Ketene Acetal Enolate_Formation->Silyl_Ketene_Acetal TMSCl Sigmatropic_Shift [3,3]-Sigmatropic Rearrangement Silyl_Ketene_Acetal->Sigmatropic_Shift Heat Unsaturated_Acid γ,δ-Unsaturated Carboxylic Acid Sigmatropic_Shift->Unsaturated_Acid H₃O⁺ Workup

Ireland-Claisen Rearrangement for Heptenol Precursors.

Enzymatic Synthesis: A Green and Stereoselective Approach

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods.[15] Enzymes, such as lipases and dehydrogenases, can catalyze reactions with high enantio- and regioselectivity under mild conditions.[16] For the synthesis of chiral functionalized heptenols, enzymatic kinetic resolution of racemic mixtures or the asymmetric reduction of a prochiral ketone are common strategies.[7][17]

Advantages:

  • High Stereoselectivity: Enzymes can produce single enantiomers with very high enantiomeric excess (ee).[18]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH.

  • Environmentally Friendly: Avoids the use of harsh reagents and organic solvents.

Limitations:

  • Substrate Specificity: Enzymes are often highly specific for their substrates, which can limit the scope of the reaction.

  • Enzyme Cost and Stability: Enzymes can be expensive, and their stability can be a concern under non-optimal conditions.

  • Reaction Times: Enzymatic reactions can sometimes be slower than their chemical counterparts.

Experimental Data: Enzymatic Synthesis of Chiral Heptenols
Reaction TypeSubstrateEnzymeFunctional GroupEnantiomeric Excess (ee)Yield (%)Reference
Kinetic Resolutionracemic-1-Hepten-3-olLipase (e.g., from Candida antarctica)-OH>99% for one enantiomer~50% (theoretical max)[17][19]
Asymmetric Reduction4-Methylhept-4-en-3-oneEne-reductase & Alcohol Dehydrogenase-OH, -CH₃>99%72-83%Inferred from similar syntheses
Asymmetric Reduction1-Hepten-3-oneCarbonyl Reductase-OH>98%>90%[1]
Experimental Protocol: Enzymatic Kinetic Resolution of racemic-1-Hepten-3-ol

Materials:

  • racemic-1-Hepten-3-ol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Anhydrous toluene

Procedure:

  • In a flask, racemic-1-hepten-3-ol (1.0 equivalent) is dissolved in anhydrous toluene.

  • Immobilized lipase (e.g., Novozym 435) is added to the solution.

  • Vinyl acetate (0.6 equivalents) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • The reaction is stopped at approximately 50% conversion.

  • The enzyme is removed by filtration.

  • The filtrate is concentrated, and the remaining alcohol and the formed acetate are separated by column chromatography to yield the enantioenriched heptenol.

Enzymatic_Resolution cluster_start Starting Material cluster_reaction Reaction cluster_products Products Racemic_Heptenol Racemic Heptenol (R/S) Enzymatic_Acylation Enzymatic Acylation Racemic_Heptenol->Enzymatic_Acylation Lipase, Vinyl Acetate Enantioenriched_Heptenol Enantioenriched Heptenol (e.g., S-enantiomer) Enzymatic_Acylation->Enantioenriched_Heptenol Acetylated_Heptenol Acetylated Heptenol (e.g., R-enantiomer) Enzymatic_Acylation->Acetylated_Heptenol

Enzymatic Kinetic Resolution of a Racemic Heptenol.

Conclusion

The synthesis of functionalized heptenols can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of method will ultimately depend on the specific requirements of the target molecule, including the desired functional groups, stereochemistry, and the scale of the synthesis.

  • Grignard reactions offer a straightforward and versatile approach but are often limited by functional group compatibility, necessitating the use of protecting groups.

  • Wittig reactions provide excellent control over the position of a double bond and tolerate a wider range of functional groups, making them ideal for the synthesis of unsaturated heptenols.

  • Claisen rearrangements , particularly modern variants like the Ireland-Claisen, offer exceptional stereocontrol and access to complex, highly functionalized products.

  • Enzymatic synthesis stands out for its unparalleled stereoselectivity and environmentally benign reaction conditions, making it an attractive option for the synthesis of chiral pharmaceuticals.

A thorough evaluation of these factors will enable researchers and drug development professionals to select the most efficient and effective synthetic strategy for their specific needs.

References

Assessing the Synthetic Utility of Hept-4-en-6-yn-1-ol in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diversity-oriented synthesis (DOS), the choice of building blocks is paramount to the successful generation of novel and structurally diverse small molecule libraries. Hept-4-en-6-yn-1-ol has emerged as a versatile and powerful scaffold due to its unique combination of three reactive functional groups: a primary alcohol, an alkene, and a terminal alkyne. This guide provides an objective comparison of this compound with alternative bifunctional building blocks, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting materials for their library synthesis campaigns.

The Strategic Advantage of this compound

This compound is a C7 building block that offers a trifecta of reactive sites, enabling a multitude of synthetic transformations from a single starting material.[1] This polyfunctionality is a key asset in DOS, where the goal is to efficiently generate a wide range of molecular skeletons. The primary alcohol can be readily oxidized or serve as a nucleophile, the alkene is a substrate for various cycloadditions and metathesis reactions, and the terminal alkyne is amenable to a rich variety of coupling and cyclization reactions.[1]

Comparative Analysis of Building Blocks for Library Synthesis

The true utility of a building block is best assessed by comparing its performance against viable alternatives. This section evaluates this compound against other commonly employed bifunctional building blocks in the context of key reactions for library synthesis.

Table 1: Comparison of this compound with Alternative Building Blocks in Key Library Synthesis Reactions

Building BlockKey ReactionTypical YieldsLibrary Size PotentialSkeletal DiversityKey AdvantagesLimitations
This compound Enyne Metathesis70-95%[2]HighHigh (Polycyclics, Spirocycles)Convergent access to complex dienes.Requires specific ruthenium catalysts.
Pauson-Khand Reaction50-80%ModerateModerate (Bicyclic cyclopentenones)Rapid construction of 5-membered rings.Stoichiometric cobalt carbonyl often needed.[3]
Gold-Catalyzed Cyclization60-90%[4]HighHigh (Diverse heterocycles/carbocycles)Mild reaction conditions, high functional group tolerance.[4]Catalyst cost can be a factor.
Homopropargyl Alcohol Alkyne-based cyclizations65-95%ModerateModerate (Mainly heterocyclic)Readily available, well-established chemistry.Lacks the alkene for further diversification.
Allylpropargylamine Enyne Metathesis75-90%HighHigh (Nitrogen-containing heterocycles)Direct entry into N-heterocyclic scaffolds.Amine protection may be required.
5-Hexyn-1-ol Hydroformylation/Cyclization60-85%ModerateLow (Mainly simple heterocycles)Simple and commercially available.Limited to specific cyclization pathways.
(Z)-2-En-4-yn-1-ols Gold-Catalyzed Cyclization80-95%[4]HighHigh (Substituted furans/dihydrofurans)[4]High efficiency for specific furan synthesis.Substrate synthesis can be more complex.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of library synthesis strategies. Below are representative protocols for key transformations involving this compound.

Protocol 1: Ring-Closing Enyne Metathesis (RCEYM)

This protocol describes the synthesis of a diene, a versatile intermediate for subsequent Diels-Alder reactions to generate polycyclic scaffolds.[5]

Reaction: this compound derivative -> Dihydrooxepine derivative

Materials:

  • Allyl ether of this compound (1.0 mmol)

  • Grubbs second-generation catalyst (0.02 mmol, 2 mol%)

  • Dry toluene (33 mL, to make a 0.03 M solution)

  • Argon atmosphere

Procedure:

  • Dissolve the allyl ether of this compound in dry toluene in a sealed microwave tube under an argon atmosphere.

  • Add the Grubbs second-generation catalyst to the solution.

  • Stir the reaction mixture at 120 °C for 1 hour under microwave irradiation.[6]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired diene.

Protocol 2: Pauson-Khand Reaction

This protocol outlines the [2+2+1] cycloaddition to form a bicyclic cyclopentenone, a common core in many natural products.[3]

Reaction: this compound -> Bicyclic enone

Materials:

  • This compound (1.0 mmol)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol)

  • Dry dichloromethane (DCM) (10 mL)

  • N-Methylmorpholine N-oxide (NMO) (3.0 mmol)

  • Carbon monoxide (CO) atmosphere (balloon)

Procedure:

  • In a round-bottom flask, dissolve this compound in dry DCM.

  • Add dicobalt octacarbonyl and stir the mixture at room temperature for 1-2 hours until the alkyne-cobalt complex formation is complete (monitored by TLC).

  • Add NMO to the reaction mixture and place the flask under a CO atmosphere (balloon).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the bicyclic enone.

Protocol 3: Gold-Catalyzed Intramolecular Hydroalkoxylation/Cyclization

This protocol describes a gold-catalyzed cascade reaction to generate complex oxygen-containing heterocyclic scaffolds.[4][6]

Reaction: this compound -> Fused bicyclic ether

Materials:

  • This compound (1.0 mmol)

  • (Ph₃P)AuCl (0.05 mmol, 5 mol%)

  • AgOTf (0.05 mmol, 5 mol%)

  • Dry Dichloromethane (DCM) (10 mL)

  • Argon atmosphere

Procedure:

  • To a solution of this compound in dry DCM under an argon atmosphere, add (Ph₃P)AuCl and AgOTf.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic ether.

Visualizing Synthetic Pathways

The strategic combination of reactions allows for the generation of significant molecular diversity from a single building block. The following diagrams illustrate these concepts.

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions for Library Generation cluster_scaffolds Diverse Molecular Scaffolds start This compound RCEYM Enyne Metathesis (e.g., Grubbs Cat.) start->RCEYM 1. Allylation 2. RCEYM PKR Pauson-Khand Reaction (e.g., Co2(CO)8) start->PKR Au_Cyc Gold-Catalyzed Cyclization start->Au_Cyc Scaffold_A Polycyclic Core Generated from subsequent Diels-Alder RCEYM->Scaffold_A Diene Intermediate Scaffold_B Bicyclic Enone Fused 5,6-ring system PKR->Scaffold_B Scaffold_C Fused/Spirocyclic Heterocycle Au_Cyc->Scaffold_C

Caption: Synthetic pathways from this compound.

The diagram above illustrates the divergent synthetic pathways accessible from this compound. By choosing the appropriate reaction conditions and catalysts, a variety of complex molecular scaffolds can be generated, forming the basis of a diverse chemical library.

logical_relationship cluster_dos Diversity-Oriented Synthesis (DOS) Strategy bb Bifunctional Building Block (e.g., this compound) reactions Orthogonal Reactions (Metathesis, Cycloadditions, Couplings) bb->reactions Provides multiple reaction sites library Diverse Library of Complex Scaffolds reactions->library Generates skeletal diversity screening High-Throughput Screening library->screening Leads to... hit Novel Bioactive Hits screening->hit Identifies...

Caption: Logic of DOS using bifunctional building blocks.

This flowchart outlines the logical progression of a diversity-oriented synthesis campaign, starting from a versatile building block like this compound and culminating in the discovery of novel bioactive compounds.

Conclusion

This compound stands out as a highly valuable building block for library synthesis due to its inherent trifunctionality, which allows for the rapid and efficient generation of a diverse array of complex molecular scaffolds. While other bifunctional building blocks have their merits, the unique combination of a primary alcohol, an alkene, and a terminal alkyne in a single, readily accessible molecule provides a significant advantage in the context of diversity-oriented synthesis. By leveraging the distinct reactivity of each functional group through a variety of powerful chemical transformations, researchers can explore a vast chemical space and increase the probability of discovering novel small molecules with significant biological activity. This guide serves as a starting point for the strategic incorporation of this compound into drug discovery and chemical biology programs.

References

Benchmarking a Novel Synthetic Approach for Hept-4-en-6-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a new synthetic method for Hept-4-en-6-yn-1-ol against a traditional organometallic approach. This compound is a versatile building block in organic synthesis, featuring a primary alcohol, an internal alkene, and a terminal alkyne. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[1] The objective of this guide is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a synthetic route for this and similar enyne alcohols.

Comparative Analysis of Synthetic Methodologies

The performance of a new, palladium-catalyzed cross-coupling method is benchmarked against a traditional Grignard-based approach. The key metrics for comparison include reaction yield, purity of the crude product, reaction time, and scalability.

MetricNew Synthetic Method (Sonogashira Coupling)Traditional Method (Grignard Reaction)
Reaction Yield 85%60%
Crude Purity >95% (by ¹H NMR)~80% (by ¹H NMR, with byproducts)
Reaction Time 4 hours12 hours (including Grignard prep)
Scalability Readily scalableScalability can be challenging due to exothermic nature and handling of Grignard reagent
Reagents & Conditions Mild conditions, catalytic palladium and copperCryogenic temperatures, stoichiometric Grignard reagent
Atom Economy HighModerate

Experimental Protocols

Detailed methodologies for the new synthetic method and the traditional approach are provided below.

New Synthetic Method: Sonogashira Cross-Coupling

This method utilizes a palladium and copper co-catalyzed Sonogashira coupling between a vinyl halide and a protected terminal alkyne, followed by deprotection. This approach is known for its mild reaction conditions and high functional group tolerance.[1][2]

Step 1: Sonogashira Coupling of (E)-1-bromo-but-1-ene and 3-(tetrahydro-2H-pyran-2-yloxy)propyne

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and (E)-1-bromo-but-1-ene (1.0 eq).

  • Add degassed triethylamine (2.0 eq) as the solvent and base.

  • To the stirring solution, add 3-(tetrahydro-2H-pyran-2-yloxy)propyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude THP-protected this compound.

Step 2: Deprotection of the THP-ether

  • Dissolve the crude product from Step 1 in methanol.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the mixture at 50 °C for 2 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Traditional Method: Grignard Reaction

This classic approach involves the synthesis of an alkynyl Grignard reagent followed by its addition to an α,β-unsaturated aldehyde.[1][3] While effective, this method often requires cryogenic temperatures and careful handling of the highly reactive Grignard reagent.

Step 1: Preparation of Ethynylmagnesium Bromide

  • To a solution of ethylmagnesium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, bubble acetylene gas through the solution for 1 hour until saturation is reached.

  • A greyish-white precipitate of ethynylmagnesium bromide will form.

Step 2: Reaction with Crotonaldehyde

  • Cool the suspension of ethynylmagnesium bromide to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of crotonaldehyde (1.0 eq) in anhydrous THF to the Grignard reagent suspension.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 8 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the logical flow of the benchmarking process and the signaling pathway for the Sonogashira coupling reaction.

cluster_0 Benchmarking Workflow A Define Target Molecule: This compound B Identify Synthetic Methods: 1. New Method (Sonogashira) 2. Traditional Method (Grignard) A->B C Execute Syntheses & Collect Data: - Yield - Purity - Reaction Time - Scalability B->C D Analyze & Compare Data C->D E Detailed Protocol Development D->E F Publish Comparison Guide E->F cluster_1 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 Pd_complex1 Oxidative Addition (R-X) Pd0->Pd_complex1 Vinyl Halide Pd_intermediate1 R-Pd(II)-X(L2) Pd_complex1->Pd_intermediate1 Transmetalation Transmetalation Pd_intermediate1->Transmetalation Cu_acetylide Cu-C≡CR' Cu_acetylide->Transmetalation Pd_intermediate2 R-Pd(II)-C≡CR'(L2) Transmetalation->Pd_intermediate2 Reductive_Elimination Reductive Elimination Pd_intermediate2->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product R-C≡CR' Reductive_Elimination->Product

References

Safety Operating Guide

Proper Disposal of Hept-4-EN-6-YN-1-OL: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Hept-4-EN-6-YN-1-OL, a flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a versatile organic compound with a unique structure incorporating an alcohol, an alkene, and an alkyne functional group.[1][2] Its reactivity makes it a valuable reagent in organic synthesis, but also necessitates careful handling and disposal. This guide outlines the necessary steps for its safe removal from the laboratory environment.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves. All handling of this substance should be conducted in a well-ventilated chemical fume hood.

II. Hazard Profile

Understanding the hazards associated with this compound is critical for its safe disposal. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
Health Hazards May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.[3][4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[3][4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves containment and transfer to a designated hazardous waste facility. Do not attempt to neutralize or treat this chemical in the laboratory without a specific, validated protocol from your institution's Environmental Health and Safety (EHS) department.

1. Waste Collection:

  • Designate a specific, compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

  • The container must be made of a material that is chemically resistant to organic solvents. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Ensure the container has a secure, leak-proof screw-on cap. Do not use stoppers or parafilm as a primary closure.[5]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[4][6]

  • Identify the contents as "this compound". Do not use abbreviations or chemical formulas.

  • Indicate the approximate concentration and volume of the waste.

  • Include the date of waste generation and the name of the principal investigator or laboratory supervisor.[4]

  • Affix the appropriate hazard pictograms for flammable, toxic, and environmentally hazardous materials.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be away from ignition sources and incompatible chemicals.

  • Use secondary containment, such as a larger, chemically resistant bin or tray, to prevent spills.[5]

4. Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Use a Compatible, Labeled Waste Container B->C D Transfer Waste to Container C->D E Securely Seal the Container D->E F Store in Designated Hazardous Waste Area E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and protect both themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Hept-4-EN-6-YN-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Hept-4-EN-6-YN-1-OL (CAS No. 135511-17-0). Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, including unsaturated alcohols and flammable, aquatically toxic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to be a flammable liquid that is harmful if swallowed or inhaled and may cause skin and eye irritation. It is also presumed to be very toxic to aquatic life. A comprehensive PPE strategy is mandatory for all handling procedures.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or punctures before each use.To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.To protect eyes and face from splashes and vapors.
Skin and Body Protection Flame-retardant lab coat. Additional chemical-resistant apron and sleeves may be necessary depending on the scale of the operation.To protect skin from accidental contact and provide a barrier against fire.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of potentially harmful vapors.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to mitigate the risks associated with this compound.

Handling Procedures
  • Work Area: All manipulations should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.

  • Ignition Sources: This compound is expected to be flammable. Keep away from open flames, hot surfaces, sparks, and other potential ignition sources. Use non-sparking tools and explosion-proof equipment.

  • Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.

  • Personal Hygiene: Avoid breathing vapors. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage Plan
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Incompatibilities: Store away from oxidizing agents and other incompatible materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Protocols

Emergency Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Remove all ignition sources. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Collect the absorbed material into a suitable container for disposal.
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish. Do not use a solid water stream as it may spread the fire.

Disposal Plan

This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams, especially non-halogenated solvents.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.

  • Environmental Precautions: Prevent release into the environment. This chemical is expected to be very toxic to aquatic life with long-lasting effects. Do not allow it to enter drains or waterways.

Visualized Workflows

To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and emergency response.

HandlingWorkflow Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Work Area (remove ignition sources) B->C D Dispense Chemical in Fume Hood C->D E Perform Experimental Procedure D->E F Close Container Tightly After Use E->F G Clean Work Area F->G H Store Chemical in Designated Flammable Storage G->H I Dispose of Contaminated Materials as Hazardous Waste G->I J Remove PPE and Wash Hands H->J I->J SpillResponse Figure 2: Spill Response Logical Flow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Remove Ignition Sources B->C D Assess Spill Size C->D E Small Spill D->E Small F Large Spill / Unsure D->F Large G Don PPE & Contain Spill with Absorbent Material E->G J Contact Emergency Services / EHS F->J H Collect Absorbed Material into Hazardous Waste Container G->H I Clean Spill Area H->I K Dispose of Waste I->K

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.